Tetrabutylgermane
説明
特性
IUPAC Name |
tetrabutylgermane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36Ge/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4/h5-16H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDVLQIDIYKIVRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Ge](CCCC)(CCCC)CCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H36Ge | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2061438 | |
| Record name | Germane, tetrabutyl- | |
| Source | EPA DSSTox | |
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Molecular Weight |
301.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1067-42-1 | |
| Record name | Tetrabutylgermane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1067-42-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Tetra-n-butylgermane | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetrabutylgermane | |
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| Record name | Germane, tetrabutyl- | |
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| Record name | Germane, tetrabutyl- | |
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| Record name | Tetrabutylgermanium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.664 | |
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| Record name | TETRA-N-BUTYLGERMANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VP2ESR3U6M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of Tetrabutylgermane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the known physical properties of Tetrabutylgermane (C₁₆H₃₆Ge). The information is compiled from various chemical data sources to offer a detailed resource for laboratory and research applications. This document presents quantitative data in a structured format, outlines general experimental protocols for property determination, and includes a logical workflow for its synthesis and purification.
Quantitative Physical Properties
The physical properties of this compound are summarized in the table below. It is important to note that minor variations in reported values exist across different suppliers and databases, which may be attributed to measurement conditions or sample purity.
| Property | Value | Source(s) |
| Molecular Formula | C₁₆H₃₆Ge | [1] |
| Molecular Weight | 301.094 g/mol | [1] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 130-133 °C at 5 mmHg | [1] |
| Melting Point | Not available (N/A) | [1] |
| Density | 0.929-0.934 g/cm³ | [1] |
| 0.934 g/mL | [2] | |
| Refractive Index | n20/D 1.455 | [1] |
| 1.457 | [2] | |
| Flash Point | 113 °C | [1] |
| Solubility in Water | Not available (N/A); expected to be very low | [1] |
| Dielectric Constant | 2.33 | [2] |
Note on Melting Point: The absence of a reported melting point in chemical literature and supplier data sheets strongly suggests that the melting point of this compound is below standard room temperature, and it exists as a liquid under normal laboratory conditions.[1]
Experimental Protocols
Determination of Boiling Point (Reduced Pressure)
The boiling point of high-boiling liquids like this compound is often determined under reduced pressure to prevent decomposition and allow for distillation at a lower temperature.
Objective: To determine the boiling point of this compound at a specific sub-atmospheric pressure.
Apparatus:
-
Short-path distillation apparatus
-
Round-bottom flask
-
Heating mantle with stirrer
-
Thermometer
-
Manometer
-
Vacuum pump with a cold trap
Procedure:
-
A sample of this compound is placed in the round-bottom flask with boiling chips or a magnetic stir bar.
-
The distillation apparatus is assembled, ensuring all joints are properly sealed.
-
The system is connected to a vacuum pump, and the pressure is lowered to the desired level (e.g., 5 mmHg) as measured by the manometer.
-
The sample is heated gently while stirring.
-
The temperature is recorded when the liquid is boiling, and a steady condensation-vaporization equilibrium is observed in the distillation head. This temperature is the boiling point at the recorded pressure.
Determination of Density
Objective: To determine the mass per unit volume of this compound.
Apparatus:
-
Pycnometer (specific gravity bottle) of a known volume
-
Analytical balance
-
Temperature-controlled water bath
Procedure:
-
The empty pycnometer is cleaned, dried, and its mass is accurately measured.
-
The pycnometer is filled with this compound, avoiding air bubbles.
-
The filled pycnometer is placed in a temperature-controlled water bath (e.g., at 20°C) until it reaches thermal equilibrium.
-
The volume is adjusted precisely to the pycnometer's calibration mark.
-
The exterior of the pycnometer is cleaned and dried, and its total mass is measured.
-
The mass of the this compound is calculated by subtracting the mass of the empty pycnometer.
-
The density is calculated by dividing the mass of the sample by the known volume of the pycnometer.
Solubility Profile
Quantitative solubility data for this compound in various organic solvents is not extensively published. However, based on its chemical structure—a central germanium atom with four nonpolar butyl chains—its solubility can be qualitatively predicted based on the "like dissolves like" principle.
-
Water: Expected to be virtually insoluble due to its nonpolar nature.
-
Nonpolar Organic Solvents: Expected to be miscible or highly soluble in solvents such as alkanes (e.g., hexane, heptane), aromatic hydrocarbons (e.g., toluene, benzene), and ethers (e.g., diethyl ether, tetrahydrofuran).[3]
-
Polar Organic Solvents: Solubility is expected to be lower in polar solvents like alcohols (e.g., ethanol, methanol) and negligible in highly polar solvents like dimethyl sulfoxide (DMSO).
Logical Workflow: Synthesis and Purification
While a specific, detailed protocol for the synthesis of this compound was not found in the search results, a general and common method for preparing tetraalkylgermanes involves the reaction of germanium tetrachloride with a Grignard reagent. The following diagram illustrates a logical workflow for such a synthesis and subsequent purification.
References
Tetrabutylgermane chemical structure and bonding
An In-depth Technical Guide to the Chemical Structure and Bonding of Tetrabutylgermane
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the molecular structure and chemical bonding of this compound (C₁₆H₃₆Ge). It details the molecule's geometry, the nature of its covalent bonds, and presents key quantitative data derived from spectroscopic and diffraction methodologies. Furthermore, this guide outlines the experimental protocols for its synthesis and structural characterization, serving as a valuable resource for professionals in chemistry and drug development.
Molecular Structure and Geometry
This compound is an organogermanium compound with the chemical formula C₁₆H₃₆Ge. The structure consists of a central germanium (Ge) atom covalently bonded to four n-butyl (-CH₂CH₂CH₂CH₃) groups.
Core Structural Features:
-
Central Atom: Germanium (Ge), a Group 14 element.
-
Ligands: Four identical n-butyl alkyl chains.
-
Coordination Geometry: The four butyl groups are arranged around the central germanium atom in a tetrahedral geometry. This arrangement minimizes steric hindrance and electron pair repulsion between the bulky butyl groups.
The logical relationship leading to the final structure is visualized below.
Caption: Logical diagram illustrating the determinants of this compound's molecular geometry.
Chemical Bonding
The bonding in this compound is characterized by single covalent bonds. The nature of these bonds is dictated by the electronegativity of the constituent atoms (Ge: 2.01, C: 2.55, H: 2.20 on the Pauling scale).
-
Germanium-Carbon (Ge-C) Bond: The bond between the central germanium atom and the first carbon atom of each butyl group is a polar covalent bond . The higher electronegativity of carbon results in a partial negative charge (δ-) on the carbon atom and a partial positive charge (δ+) on the germanium atom.
-
Carbon-Carbon (C-C) Bonds: The bonds forming the backbone of the butyl chains are nonpolar covalent bonds.
-
Carbon-Hydrogen (C-H) Bonds: These bonds are considered to be weakly polar covalent bonds due to the small difference in electronegativity between carbon and hydrogen.
The overall molecule is nonpolar. Despite the presence of polar Ge-C bonds, the symmetrical tetrahedral arrangement of the four butyl groups causes the individual bond dipoles to cancel each other out, resulting in a net molecular dipole moment of zero.
Caption: 2D chemical structure of this compound.
Quantitative Structural and Spectroscopic Data
The precise geometric and electronic structure of this compound can be quantified through various analytical techniques. The following tables summarize key data points.
Table 1: Typical Bond Lengths and Angles
| Bond/Angle | Type | Typical Value |
| Bond Lengths | ||
| Ge-C | Polar Covalent | ~1.98 Å[1] |
| C-C | Covalent | ~1.54 Å[2] |
| C-H | Covalent | ~1.09 Å[2] |
| Bond Angles | ||
| C-Ge-C | Tetrahedral | ~109.5° |
| C-C-C | sp³ Hybridized | ~109.5° |
| H-C-H | sp³ Hybridized | ~109.5° |
Note: Bond angles may deviate slightly from the ideal 109.5° due to the steric bulk of the butyl groups.
Table 2: Predicted NMR Spectroscopic Data (in CDCl₃)
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of each carbon and hydrogen atom.
| Nucleus | Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| ¹H | Ge-CH₂ -CH₂-CH₂-CH₃ | ~0.8 - 1.0 | Triplet |
| Ge-CH₂-CH₂ -CH₂-CH₃ | ~1.2 - 1.4 | Sextet | |
| Ge-CH₂-CH₂-CH₂ -CH₃ | ~1.3 - 1.5 | Sextet | |
| Ge-CH₂-CH₂-CH₂-CH₃ | ~0.9 | Triplet | |
| ¹³C | Ge-C H₂-CH₂-CH₂-CH₃ | ~10 - 15 | - |
| Ge-CH₂-C H₂-CH₂-CH₃ | ~25 - 30 | - | |
| Ge-CH₂-CH₂-C H₂-CH₃ | ~27 - 32 | - | |
| Ge-CH₂-CH₂-CH₂-C H₃ | ~13 - 15 | - |
Note: Chemical shifts are estimates based on standard ranges for alkyl groups and may vary slightly.[3][4][5][6][7][8][9][10][11][12]
Table 3: Key Infrared (IR) Vibrational Modes
Fourier-Transform Infrared (FTIR) spectroscopy identifies functional groups based on their characteristic vibrational frequencies.
| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Intensity |
| C-H Stretching | Alkyl (CH₂, CH₃) | 2850 - 2960 | Strong |
| C-H Bending (Scissoring) | CH₂ | ~1465 | Medium |
| C-H Bending (Umbrella) | CH₃ | ~1375 | Medium |
| Ge-C Stretching | Alkyl-Germane | 550 - 650 | Medium-Weak |
Note: These are characteristic ranges for the specified vibrational modes.[13][14][15][16]
Experimental Protocols
The synthesis and characterization of this compound involve standard organometallic and analytical procedures.
Protocol 1: Synthesis via Grignard Reaction
This is a widely used method for forming germanium-carbon bonds.[17][18][19][20][21]
-
Preparation of Grignard Reagent:
-
Add magnesium turnings to a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add anhydrous diethyl ether or tetrahydrofuran (THF) to cover the magnesium.
-
Slowly add a solution of 1-bromobutane in the anhydrous solvent from the dropping funnel to initiate the reaction. The reaction is exothermic and may require cooling to maintain a gentle reflux.
-
After the addition is complete, continue to stir the mixture until the magnesium is consumed, yielding a solution of butylmagnesium bromide (the Grignard reagent).
-
-
Reaction with Germanium Tetrachloride:
-
Cool the Grignard reagent solution in an ice bath.
-
Slowly add a solution of germanium tetrachloride (GeCl₄) in the same anhydrous solvent via the dropping funnel. A 4:1 molar ratio of Grignard reagent to GeCl₄ is required.
-
After addition, allow the mixture to warm to room temperature and then reflux for several hours to ensure the reaction goes to completion.
-
-
Work-up and Purification:
-
Cool the reaction mixture and quench it by slowly adding a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with additional solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to yield pure this compound.
-
Alternative Synthesis: The Wurtz reaction , involving the coupling of an alkyl halide (butyl bromide) with a germanium halide (GeCl₄) using sodium metal, can also be employed, though it is often lower yielding for unsymmetrical products.[22][23][24][25][26]
Protocol 2: Structural Characterization Workflow
A typical workflow to confirm the identity and structure of the synthesized product is outlined below.
Caption: Experimental workflow for the synthesis and characterization of this compound.
Methodology for Key Experiments:
-
NMR Spectroscopy:
-
Sample Preparation: Dissolve a small amount (~5-10 mg) of purified this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) containing a reference standard like tetramethylsilane (TMS).
-
Data Acquisition: Place the NMR tube in the spectrometer. Acquire ¹H and broadband proton-decoupled ¹³C NMR spectra using standard pulse programs.
-
Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, phase correction, and baseline correction to obtain the final spectrum. Chemical shifts are referenced to TMS at 0.00 ppm.
-
-
FTIR Spectroscopy:
-
Sample Preparation: For an Attenuated Total Reflectance (ATR) accessory, place a single drop of the liquid this compound directly onto the ATR crystal.
-
Data Acquisition: Collect a background spectrum of the clean, empty ATR crystal. Then, collect the sample spectrum over a range of approximately 4000-400 cm⁻¹.
-
Data Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
X-ray Crystallography (for definitive structure):
-
Crystallization: Grow a single crystal of this compound, which would likely require cooling the pure liquid to a low temperature until it solidifies into a suitable crystal.
-
Data Collection: Mount the crystal on a goniometer in a single-crystal X-ray diffractometer. Cool the crystal under a stream of cold nitrogen gas. Irradiate the crystal with a monochromatic X-ray beam and collect the diffraction pattern as the crystal is rotated.
-
Structure Solution and Refinement: Process the diffraction data and use computational software to solve the phase problem and generate an initial electron density map. Refine the atomic positions and thermal parameters to build an accurate molecular model, yielding precise bond lengths and angles.
-
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Bond Length and Bond Strength - Chemistry Steps [chemistrysteps.com]
- 3. benchchem.com [benchchem.com]
- 4. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 5. compoundchem.com [compoundchem.com]
- 6. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. organicchemistrydata.org [organicchemistrydata.org]
- 8. compoundchem.com [compoundchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 13. m.youtube.com [m.youtube.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Grignard reaction - Wikipedia [en.wikipedia.org]
- 18. byjus.com [byjus.com]
- 19. Grignard Reaction [organic-chemistry.org]
- 20. chemguide.co.uk [chemguide.co.uk]
- 21. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 22. Wurtz reaction - Wikipedia [en.wikipedia.org]
- 23. adichemistry.com [adichemistry.com]
- 24. chem.libretexts.org [chem.libretexts.org]
- 25. Wurtz Reaction [organic-chemistry.org]
- 26. jk-sci.com [jk-sci.com]
Navigating the Synthesis of High-Purity Tetrabutylgermane: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Tetrabutylgermane (Ge(C₄H₉)₄), an organogermanium compound, is a critical precursor and reagent in various advanced applications, including as a non-polar solvent, a heat-transfer fluid, and in the synthesis of germanium-containing materials for the semiconductor and pharmaceutical industries. The utility of this compound is intrinsically linked to its purity, as contaminants can significantly impact the performance and safety of end products. This technical guide provides a comprehensive overview of the primary synthesis routes for producing high-purity this compound, detailing experimental protocols, comparative data, and purification strategies to assist researchers in selecting and optimizing their synthetic approaches.
Core Synthesis Methodologies
The synthesis of this compound predominantly relies on two well-established organometallic reactions: the Grignard reaction and the Wurtz reaction. Each method offers distinct advantages and challenges in terms of yield, purity, and scalability.
Grignard Reaction: The Workhorse of this compound Synthesis
The Grignard reaction is the most common and generally preferred method for synthesizing tetraalkylgermanes due to its versatility and relatively high yields.[1] The reaction involves the treatment of germanium tetrachloride (GeCl₄) with a butylmagnesium halide (e.g., butylmagnesium bromide), a Grignard reagent.
Reaction Pathway:
References
The Thermal Decomposition of Tetrabutylgermane: A Mechanistic Exploration
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetrabutylgermane (Ge(n-C₄H₉)₄), an organogermanium compound, is utilized in various applications, including as a precursor for the deposition of germanium-containing thin films. Understanding its thermal decomposition mechanism is crucial for optimizing these processes and for the synthesis of novel germanium-based materials. This technical guide provides a comprehensive overview of the probable thermal decomposition mechanism of this compound, based on established principles of organometallic chemistry and data from analogous compounds. The guide details the likely reaction pathways, intermediate species, and final products. A representative experimental protocol for studying this decomposition is provided, along with a summary of relevant quantitative data to aid in experimental design and interpretation.
Introduction
The thermal stability and decomposition pathways of organometallic compounds are of fundamental importance in materials science, catalysis, and chemical synthesis. This compound, a tetraalkylgermane, serves as a key precursor in chemical vapor deposition (CVD) and related techniques for producing germanium films and nanoparticles. The controlled thermal decomposition of this molecule is paramount to achieving desired material properties. This guide synthesizes the current understanding of the thermal decomposition of this compound, focusing on the most probable mechanistic pathways. Due to the limited availability of specific experimental data for this compound in the published literature, this guide draws upon general principles of organometallic reaction mechanisms and data from closely related compounds to present a scientifically grounded model of its decomposition.
Proposed Thermal Decomposition Mechanism
The thermal decomposition of this compound is most likely initiated by one of two primary pathways: homolytic cleavage of the Germanium-Carbon (Ge-C) bond or through a β-hydride elimination reaction.
Initiation Step: Ge-C Bond Homolysis vs. β-Hydride Elimination
The initial step in the thermal decomposition is the cleavage of the weakest bond in the molecule. The Ge-C bond in tetraalkylgermanes is significantly weaker than the C-H and C-C bonds within the butyl ligands.
Alternatively, and often favored for organometallic compounds with alkyl chains possessing β-hydrogens, is the β-hydride elimination mechanism. This concerted process involves the transfer of a hydrogen atom from the β-carbon of a butyl group to the germanium center, with the concurrent formation of a Ge-H bond and a butene molecule.
Given that β-hydride elimination is a common, lower-energy pathway for the decomposition of many metal-alkyl complexes, it is considered the most probable dominant mechanism for the thermal decomposition of this compound.[1][2][3]
Propagation Steps
Following the initial β-hydride elimination, a series of subsequent eliminations are proposed to occur, progressively removing the butyl groups as butene.
-
Step 1: First β-Hydride Elimination Ge(n-C₄H₉)₄ → (n-C₄H₉)₃GeH + CH₂=CHCH₂CH₃
-
Step 2: Second β-Hydride Elimination (n-C₄H₉)₃GeH → (n-C₄H₉)₂GeH₂ + CH₂=CHCH₂CH₃
-
Step 3: Third β-Hydride Elimination (n-C₄H₉)₂GeH₂ → (n-C₄H₉)GeH₃ + CH₂=CHCH₂CH₃
-
Step 4: Final β-Hydride Elimination (n-C₄H₉)GeH₃ → GeH₄ + CH₂=CHCH₂CH₃
Termination and Final Products
The final gaseous products from the complete decomposition of this compound via the β-hydride elimination pathway are predicted to be 1-butene and germane (GeH₄) . The germane can further decompose at higher temperatures to form elemental germanium and hydrogen gas.
The overall proposed reaction is: Ge(n-C₄H₉)₄(g) → Ge(s) + 4 CH₂=CHCH₂CH₃(g) + 2H₂(g)
Visualization of the Decomposition Pathway
The logical flow of the proposed dominant decomposition mechanism, β-hydride elimination, is depicted below.
Caption: Proposed β-hydride elimination pathway for this compound decomposition.
Quantitative Data
| Parameter | Value | Notes |
| Bond Dissociation Energies | ||
| Ge-C (in Ge(CH₃)₄) | ~347 kJ/mol | Provides an estimate for the Ge-C bond strength.[5] |
| C-H (primary in butane) | ~422 kJ/mol | Significantly stronger than the Ge-C bond. |
| C-C (in butane) | ~369 kJ/mol | Stronger than the Ge-C bond. |
| Estimated Kinetic Parameters | (Based on analogous alkylgermanes)[4] | |
| Decomposition Temperature | > 350 °C | Significant decomposition is expected to start above this temperature.[4] |
| Activation Energy (Ea) | 150 - 250 kJ/mol | Typical range for the pyrolysis of organometallic compounds.[4] |
| Reaction Order | First-order | Expected at low precursor partial pressures.[4] |
| Pre-exponential Factor (A) | 10¹³ - 10¹⁵ s⁻¹ | Relates to the frequency of effective collisions.[4] |
Representative Experimental Protocol
This section outlines a generalized experimental protocol for investigating the thermal decomposition of this compound using a pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS) system. This technique allows for the thermal decomposition of the sample in an inert atmosphere and subsequent separation and identification of the volatile decomposition products.
Objective
To identify the gaseous products of the thermal decomposition of this compound and to determine the temperature range over which decomposition occurs.
Materials and Apparatus
-
This compound (high purity)
-
Pyrolyzer coupled to a Gas Chromatograph-Mass Spectrometer (GC-MS)
-
Helium (carrier gas, high purity)
-
Microsyringe for liquid sample introduction
-
Sample vials
Experimental Workflow
Caption: Workflow for Py-GC-MS analysis of this compound decomposition.
Procedure
-
Instrument Setup:
-
Install an appropriate capillary column in the GC (e.g., a non-polar column like DB-5ms).
-
Set the GC-MS interface temperature (e.g., 280 °C).
-
Set the helium carrier gas flow rate (e.g., 1-2 mL/min).
-
-
Pyrolysis Program:
-
Set the pyrolyzer to the desired temperature program. For an initial investigation, a temperature ramp (e.g., from 100 °C to 800 °C at 20 °C/min) is recommended to identify the onset of decomposition.
-
Alternatively, isothermal pyrolysis experiments can be conducted at specific temperatures to study the product distribution as a function of temperature.
-
-
GC Oven Program:
-
Set an initial oven temperature (e.g., 40 °C) with a hold time to allow for the trapping of very volatile products.
-
Program a temperature ramp (e.g., 10 °C/min) to a final temperature (e.g., 250 °C) to elute the separated decomposition products.
-
-
MS Parameters:
-
Set the mass spectrometer to scan a suitable mass range (e.g., m/z 15-400).
-
Use a standard electron ionization energy (70 eV).
-
-
Sample Analysis:
-
Inject a small, known amount (e.g., 1 µL) of a dilute solution of this compound into the pyrolyzer.
-
Initiate the pyrolysis, GC, and MS data acquisition.
-
-
Data Analysis:
-
Analyze the resulting total ion chromatogram (TIC) to identify the retention times of the decomposition products.
-
Examine the mass spectrum for each chromatographic peak and compare it with a mass spectral library (e.g., NIST) to identify the compounds.
-
By correlating the evolution of specific products with the pyrolysis temperature, the decomposition profile can be determined.
-
Conclusion
The thermal decomposition of this compound is a complex process that is critical to its application in materials science. While direct experimental data is limited, a thorough understanding of organometallic reaction mechanisms suggests that β-hydride elimination is the most probable pathway for its decomposition. This process is predicted to yield 1-butene and germane as the primary volatile products. The provided representative experimental protocol using Py-GC-MS offers a robust method for verifying this proposed mechanism and for acquiring the much-needed quantitative data on the thermal decomposition of this important organogermanium precursor. Further experimental and computational studies are encouraged to refine the mechanistic details and kinetic parameters outlined in this guide.
References
An In-depth Technical Guide to the Safety and Handling of Tetrabutylgermane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and handling precautions for tetrabutylgermane. The information is compiled from various safety data sheets and chemical databases to ensure a thorough understanding of the potential hazards and the necessary measures to mitigate them. This document is intended for professionals working in laboratory and drug development settings.
Chemical and Physical Properties
This compound is an organometallic compound with the chemical formula C16H36Ge.[1] A clear understanding of its physical properties is fundamental to its safe handling and storage.
| Property | Value | Source |
| Molecular Weight | 301.1 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | [2][3][4] |
| Boiling Point | >100 °C (lit.)[2]; 130-133 °C / 5 mm[4] | [2][4] |
| Density | 0.93 g/mL at 25 °C (lit.)[2]; 0.934 g/mL[5] | [2][5] |
| Flash Point | >110 °C / >230 °F[6]; 113 °C[4] | [4][6] |
| Refractive Index | n20/D 1.455 (lit.)[2]; 1.457[5] | [2][5] |
| Solubility | Insoluble in water[4][7] | [4][7] |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications based on aggregated data.[1]
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin |
| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |
Hazard Pictogram:
Experimental Protocols: Safe Handling and Storage
While specific, detailed experimental protocols for individual laboratory procedures are not available in the public domain, the following general guidelines for safe handling and storage must be strictly adhered to.
3.1. Handling Procedures
-
Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood.[8]
-
Personal Protective Equipment (PPE):
-
Hygiene:
-
Spill Management:
-
In case of a spill, immediately evacuate the area.
-
Use proper personal protective equipment before attempting to clean up.[8]
-
Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a suitable, closed container for disposal.[8]
-
Ensure adequate ventilation during cleanup.[8]
-
3.2. Storage Procedures
-
Container: Keep the container tightly closed in a dry and well-ventilated place.[6][9]
-
Incompatibilities: Store away from strong oxidizing agents.[6]
-
Conditions to Avoid: Keep away from heat, sparks, open flames, and hot surfaces.
Emergency Procedures
In the event of exposure or a fire, immediate and appropriate action is critical.
| Exposure Route | First Aid Measures |
| Ingestion | If swallowed, call a POISON CENTER or doctor immediately.[3] Rinse mouth with water.[3][6] |
| Skin Contact | Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes.[3][6] Seek medical attention.[3][6] |
| Inhalation | Move the person to fresh air.[3][6] If not breathing, give artificial respiration.[3][6] Seek medical attention.[3][6] |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[3][6] Seek medical attention.[3][6] |
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or chemical foam.[3][6]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.[6]
Logical Workflows and Relationships
The following diagrams illustrate the logical flow of actions for safe handling and emergency response.
References
- 1. Tetra-n-butylgermane | C16H36Ge | CID 70599 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemwhat.com [chemwhat.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. americanelements.com [americanelements.com]
- 5. This compound [stenutz.eu]
- 6. fishersci.com [fishersci.com]
- 7. Germane, tetrabutyl- (CAS 1067-42-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 8. tetrabutylgermanium | CAS#:1067-42-1 | Chemsrc [chemsrc.com]
- 9. chemicalbook.com [chemicalbook.com]
An In-depth Technical Guide to Tetra-n-butylgermane (CAS 1067-42-1)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Tetra-n-butylgermane (CAS 1067-42-1), a significant organogermanium compound. The focus is on its chemical and physical properties, synthesis, and primary applications, with contextual information relevant to the field of drug development. While Tetra-n-butylgermane is predominantly utilized in materials science, this guide also explores the broader biological activities of organogermanium compounds to provide a complete perspective for researchers.
Chemical and Physical Properties
Tetra-n-butylgermane is a colorless liquid at room temperature.[1] Its key physical and chemical properties are summarized in the table below, compiled from various sources.[2][3][4][5][6][7]
| Property | Value |
| CAS Number | 1067-42-1 |
| Molecular Formula | C16H36Ge |
| Molecular Weight | 301.10 g/mol [3][4][6] |
| Appearance | Colorless to light yellow liquid[5] |
| Boiling Point | >100 °C[3][5] |
| Density | 0.93 g/mL at 25 °C[3][5] |
| Flash Point | >110 °C (>230 °F)[2][5][8] |
| Refractive Index (n20/D) | 1.455[2] |
| Water Solubility | Log10 of Water solubility in mol/l: -3.99 (Crippen Calculated Property)[3] |
| Octanol/Water Partition Coefficient (logPoct/wat) | 6.636 (Crippen Calculated Property)[3] |
| EINECS Number | 213-929-3[2][7] |
Synonyms: Tetrabutylgermanium, Germane, tetrabutyl-.[2][6][7]
Synthesis of Tetra-n-butylgermane
The most common method for synthesizing tetraalkylgermanes like Tetra-n-butylgermane is through the alkylation of germanium halides using organometallic reagents such as Grignard or organolithium reagents.[9][10]
Experimental Protocol: Synthesis via Grignard Reagent
This protocol is a generalized procedure based on established methods for the synthesis of organogermanium compounds.[11]
Materials:
-
Germanium tetrachloride (GeCl₄)
-
n-Butylmagnesium bromide (n-BuMgBr) in a suitable ether solvent (e.g., diethyl ether or THF)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard glassware for inert atmosphere synthesis (e.g., Schlenk line or glovebox)
-
Magnetic stirrer
-
Dropping funnel
-
Reflux condenser
Procedure:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel, place the n-butylmagnesium bromide solution under an inert atmosphere (e.g., Argon or Nitrogen).
-
Addition of Germanium Tetrachloride: Cool the Grignard reagent solution to 0 °C using an ice bath. Slowly add a solution of germanium tetrachloride in anhydrous diethyl ether dropwise from the dropping funnel to the stirred Grignard solution. An exothermic reaction will occur, and a precipitate of magnesium salts will form.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-3 hours to ensure the reaction goes to completion.
-
Work-up: Cool the reaction mixture to room temperature and then quench it by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer two more times with diethyl ether.
-
Drying and Solvent Removal: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter off the drying agent and remove the solvent by rotary evaporation.
-
Purification: The crude Tetra-n-butylgermane can be purified by fractional distillation under reduced pressure to yield the final product.
Applications
The primary application of Tetra-n-butylgermane is as a liquid precursor in chemical vapor deposition (CVD), metal-organic chemical vapor deposition (MOCVD), and atomic layer deposition (ALD) processes for the fabrication of high-purity germanium and germanium-containing thin films.[4][5][12]
Chemical Vapor Deposition (CVD) Precursor
Tetra-n-butylgermane is favored in some applications over gaseous precursors like germane (GeH₄) due to its liquid state, which simplifies handling and delivery.[13] It is used in the semiconductor industry for depositing thin films for integrated circuits and other electronic devices.[12][14]
Conceptual Experimental Protocol: Germanium Thin Film Deposition by CVD
The following is a conceptual workflow for the deposition of a germanium thin film on a silicon substrate using Tetra-n-butylgermane in a low-pressure CVD (LPCVD) system.[5][13]
Equipment and Materials:
-
Low-Pressure Chemical Vapor Deposition (LPCVD) reactor
-
Silicon (Si) substrate wafer
-
Tetra-n-butylgermane (in a bubbler)
-
Carrier gas (e.g., high-purity Argon or Nitrogen)
-
Vacuum pumps
-
Substrate heater
Procedure:
-
Substrate Preparation: The silicon substrate is thoroughly cleaned to remove any organic and inorganic contaminants. A common procedure is the RCA clean. Immediately before loading into the reactor, the native oxide layer is removed using a dilute hydrofluoric acid (HF) dip.
-
Reactor Setup: The cleaned substrate is placed in the CVD reactor chamber. The chamber is then evacuated to a high vacuum (e.g., < 1 x 10⁻⁶ Torr).
-
Precursor Delivery: The Tetra-n-butylgermane bubbler is maintained at a constant temperature to ensure a stable vapor pressure. The carrier gas is passed through the bubbler at a controlled flow rate to transport the precursor vapor into the reactor chamber.
-
Deposition: The substrate is heated to the desired deposition temperature (typically in the range of 350-500 °C, but requires optimization). At this temperature, the Tetra-n-butylgermane molecules decompose on the hot substrate surface, leading to the formation of a germanium thin film.
-
Termination and Cool-down: Once the desired film thickness is achieved, the precursor flow is stopped, and the substrate is allowed to cool down under a continuous flow of the carrier gas.
Relevance to Drug Development
Currently, there is no evidence to suggest that Tetra-n-butylgermane is used directly as a therapeutic agent. Its relevance to drug development is indirect and primarily lies in the applications of the materials it can produce.
-
Drug Delivery Systems: Germanium-based nanomaterials, which can be synthesized using precursors like Tetra-n-butylgermane, are being explored for their potential in drug delivery systems. The unique properties of these materials could allow for targeted drug release and imaging.
-
Biomedical Coatings: The germanium films deposited via CVD can be used as biocompatible coatings on medical devices and implants to improve their performance and reduce adverse reactions in the body.
While Tetra-n-butylgermane itself is not a drug, the broader class of organogermanium compounds has been a subject of significant research in medicinal chemistry.[8][15][16][17][18] Compounds such as 2-Carboxyethylgermanium sesquioxide (Ge-132) and spirogermanium have been investigated for a range of biological activities, including:[2][19][20]
-
Antiviral and Antibacterial Effects [8]
These findings suggest that organogermanium compounds are a promising area for the development of new therapeutic agents.
Biological Activity and Signaling Pathways
There are no known biological activities or specific signaling pathways directly associated with Tetra-n-butylgermane. Its high lipophilicity and lack of reactive functional groups suggest it is unlikely to have specific biological targets in the same way a designed drug molecule would.
The biological effects of other organogermanium compounds, such as Ge-132, are thought to be mediated through immunomodulatory mechanisms, including the activation of macrophages and natural killer cells, leading to an increase in interferon-γ levels.[8][19] However, the precise molecular mechanisms are still under investigation.
The logical relationship between Tetra-n-butylgermane and its potential, albeit indirect, relevance to the biomedical field is illustrated below.
Safety and Handling
Tetra-n-butylgermane is considered hazardous. The GHS hazard statements and precautionary measures are summarized below.[6][21]
| Hazard Category | GHS Hazard Statements |
| Acute Toxicity | H302: Harmful if swallowed.[6] |
| H312: Harmful in contact with skin.[6] | |
| H332: Harmful if inhaled.[6] | |
| Skin Irritation | H315: Causes skin irritation.[6] |
| Eye Irritation | H319: Causes serious eye irritation.[6] |
| Respiratory Irritation | H335: May cause respiratory irritation.[21] |
Precautionary Statements (Selected):
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5][21]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5][21]
It is essential to handle this compound in a well-ventilated area, preferably a fume hood, and to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Conclusion
Tetra-n-butylgermane (CAS 1067-42-1) is a valuable organogermanium compound with well-defined physical and chemical properties. Its primary and established use is as a liquid precursor for the deposition of germanium-containing thin films in the semiconductor and materials science industries. While it does not have direct applications as a therapeutic agent, its role in creating advanced materials provides an indirect link to the field of drug development, particularly in the areas of drug delivery systems and biomedical coatings. Furthermore, the broader class of organogermanium compounds exhibits a range of interesting biological activities, highlighting the potential of germanium-based chemistry in the search for new medicines. For researchers and professionals in drug development, Tetra-n-butylgermane represents a tool for materials innovation, while the wider family of organogermanium compounds offers a fertile ground for therapeutic discovery.
References
- 1. Tert-butylgermane | TBG | C4H12Ge – Ereztech [ereztech.com]
- 2. pharmacy180.com [pharmacy180.com]
- 3. benchchem.com [benchchem.com]
- 4. media.abcr.com [media.abcr.com]
- 5. benchchem.com [benchchem.com]
- 6. Tetra-n-butylgermane | C16H36Ge | CID 70599 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. parchem.com [parchem.com]
- 8. The role of germanium in diseases: exploring its important biological effects | springermedizin.de [springermedizin.de]
- 9. benchchem.com [benchchem.com]
- 10. Organogermanium chemistry - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Chemical Vapor Deposition (CVD): Applications and Development [sputtertargets.net]
- 15. Biological Activity of Organogermanium Compounds (A Review) | Semantic Scholar [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. Recently developed organogermanium(iv) compounds as drug candidates and synthetic tools in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. Organogermanium: Potential beneficial effects on the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis and Evaluation of Novel Organogermanium Sesquioxides As Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 21. TETRA-N-BUTYLGERMANE price,buy TETRA-N-BUTYLGERMANE - chemicalbook [chemicalbook.com]
An In-Depth Technical Guide to Organogermanium Chemistry: Core Concepts, Reactions, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction to Organogermanium Chemistry
Organogermanium chemistry explores compounds containing a carbon-germanium (C-Ge) bond. Germanium's position in Group 14 of the periodic table, nestled between silicon and tin, imparts a unique reactivity profile to its organometallic derivatives. While the high cost of germanium has historically limited its widespread use compared to silicon, organogermanium compounds are gaining increasing attention as non-toxic alternatives to organotin reagents and as valuable players in catalysis, materials science, and medicine.[1][2]
The field dates back to 1887 when Clemens Winkler synthesized the first organogermanium compound, tetraethylgermane (Ge(C₂H₅)₄), just one year after his discovery of the element germanium itself.[3] However, it was the exploration of the biological activities of compounds like spirogermanium and 2-carboxyethylgermanium sesquioxide (Ge-132) in the mid-20th century that sparked a resurgence of interest in this area.[3][4]
Organogermanium compounds are typically tetrahedral and exhibit greater stability than their organotin counterparts, with Ge-C bonds being stable in air.[2] Their reactivity is often intermediate between that of organosilicon and organotin compounds.[2]
Synthesis of Organogermanium Compounds
The synthesis of organogermanium compounds employs a variety of standard organometallic techniques. Key methods include:
-
Alkylation of Germanium Halides: This is the most common approach, utilizing nucleophilic alkylating agents like Grignard reagents (RMgX) or organolithium compounds (RLi) to displace halide ions from germanium tetrachloride (GeCl₄) or other halogermanes.[2]
-
Hydrogermylation: This involves the addition of a Ge-H bond across an unsaturated C-C bond (alkene or alkyne). This reaction can be initiated by radicals, transition metal catalysts, or even proceed under catalyst-free conditions for activated alkenes.[5][6]
-
Direct Synthesis: Organogermanium compounds can be prepared by the copper-catalyzed direct reaction of alkyl or aryl halides with germanium metal.[7]
-
Transmetalation: This method involves the transfer of an organic group from a more electropositive metal to germanium. Winkler's original synthesis of tetraethylgermane is a classic example, using diethylzinc.[3]
Experimental Protocols
Synthesis of Tetraethylgermane via Grignard Reagent
This protocol describes a modern approach to synthesizing tetraethylgermane using a Grignard reagent.
Materials:
-
Magnesium turnings
-
Iodine (crystal)
-
Anhydrous diethyl ether
-
Ethyl bromide
-
Germanium tetrachloride (GeCl₄)
-
1 M Hydrochloric acid
-
Toluene
-
Hexane
Procedure:
-
Preparation of Ethylmagnesium Bromide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to activate the magnesium. A solution of ethyl bromide in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is initiated with gentle warming and then maintained at a gentle reflux for 30 minutes to ensure complete formation of the Grignard reagent. All glassware must be scrupulously dry as Grignard reagents are highly sensitive to moisture.[8]
-
Reaction with Germanium Tetrachloride: The freshly prepared ethylmagnesium bromide solution is cooled to 0°C in an ice bath. A solution of germanium tetrachloride in anhydrous diethyl ether is then added dropwise with stirring. A molar ratio of at least 4:1 of the Grignard reagent to germanium tetrachloride is necessary to ensure complete substitution.[9]
-
Work-up and Purification: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours. The reaction is then quenched by the slow addition of 1 M hydrochloric acid. The organic layer is separated, washed with water, and dried over anhydrous sodium sulfate. The diethyl ether is removed by distillation, and the resulting crude tetraethylgermane is purified by fractional distillation.[9]
Synthesis of 2-Carboxyethylgermanium Sesquioxide (Ge-132)
This protocol outlines the synthesis of Ge-132 from germanium dioxide.[3][10]
Materials:
-
Germanium dioxide (GeO₂)
-
Concentrated hydrochloric acid (HCl)
-
Sodium hypophosphite (NaH₂PO₂) or Ascorbic Acid
-
Acrylic acid
-
Ethanol
-
Water
Procedure:
-
Preparation of Trichlorogermane (HGeCl₃): Germanium dioxide is reduced in the presence of a reducing agent like sodium hypophosphite or ascorbic acid in concentrated hydrochloric acid.[3][10] This reaction is typically refluxed for several hours. The resulting trichlorogermane is highly unstable and is used in situ for the next step.[3]
-
Hydrogermylation of Acrylic Acid: Acrylic acid is added to the trichlorogermane solution. The mixture is stirred, often at a controlled temperature (e.g., 30-50°C), for 1-3 hours until the solution becomes clear.[10] This step results in the formation of 3-(trichlorogermyl)propanoic acid.
-
Hydrolysis to Ge-132: The 3-(trichlorogermyl)propanoic acid is then hydrolyzed by the addition of water. This is typically done at room temperature with stirring for 0.5-2 hours.[10] The resulting white precipitate of Ge-132 is collected by filtration.
-
Purification: The crude Ge-132 can be purified by recrystallization from an ethanol-water solution.[10]
Types of Organogermanium Compounds and Their Reactions
Organogermanium compounds can be broadly classified based on the nature of the organic substituents and the bonding at the germanium center.
Classification of Organogermanium Compounds
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Organogermanium chemistry - Wikipedia [en.wikipedia.org]
- 3. pharmacy180.com [pharmacy180.com]
- 4. Organogermanium(iv) compounds in photo-induced radical reactions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. Guided Search Result | Thermo Fisher Scientific [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. gelest.com [gelest.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. benchchem.com [benchchem.com]
- 10. CN110563756B - Organic germanium sesquioxide Ge-132 and preparation method and application thereof - Google Patents [patents.google.com]
Applications of Tetrabutylgermane in Materials Science: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetrabutylgermane ((C₄H₉)₄Ge) is an organogermanium compound that has emerged as a valuable precursor in the solution-phase synthesis of germanium nanomaterials. Its thermal stability and decomposition characteristics in high-boiling-point solvents enable the controlled production of germanium nanocrystals and nanowires with applications in electronics and energy storage. This technical guide provides a comprehensive overview of the synthesis of this compound, its application in nanomaterial fabrication, and detailed experimental protocols. While its use in thin-film deposition techniques like Chemical Vapor Deposition (CVD) is not yet documented in publicly available literature, its established role in nanomaterial synthesis underscores its importance in advanced materials research.
Introduction to this compound
This compound is a tetraalkylgermanium compound characterized by a central germanium atom bonded to four butyl groups. It is a colorless liquid with a boiling point of 130-133 °C at 5 mmHg. Its primary application in materials science lies in its use as a single-source precursor for the synthesis of germanium nanostructures. The thermal decomposition of this compound in high-boiling-point organic solvents provides a convenient route to produce crystalline germanium nanoparticles and nanowires.
Synthesis of this compound
The most common laboratory-scale synthesis of this compound involves the Grignard reaction. This method utilizes the reaction of a germanium tetrahalide, typically germanium tetrachloride (GeCl₄), with a butyl Grignard reagent, such as butylmagnesium bromide (C₄H₉MgBr).
Grignard Reaction Protocol
Materials:
-
Germanium tetrachloride (GeCl₄)
-
Magnesium turnings
-
1-Bromobutane (C₄H₉Br)
-
Anhydrous diethyl ether ((C₂H₅)₂O)
-
Anhydrous toluene
-
Iodine crystal (as initiator)
-
Hydrochloric acid (HCl), dilute solution
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Schlenk line and oven-dried glassware
Procedure:
-
Preparation of Grignard Reagent: In a three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings. Add a small crystal of iodine. Slowly add a solution of 1-bromobutane in anhydrous diethyl ether to the magnesium turnings. The reaction is initiated by gentle warming and is characterized by the disappearance of the iodine color and the formation of a cloudy grey solution. Maintain a gentle reflux until most of the magnesium has reacted.
-
Reaction with Germanium Tetrachloride: Cool the Grignard reagent solution in an ice bath. Slowly add a solution of germanium tetrachloride in anhydrous toluene via the dropping funnel with vigorous stirring. An exothermic reaction will occur.
-
Work-up: After the addition is complete, reflux the mixture for 2-3 hours. Cool the reaction mixture and hydrolyze it by slowly adding a dilute solution of hydrochloric acid.
-
Extraction and Purification: Separate the organic layer and wash it with water, saturated sodium bicarbonate solution, and again with water. Dry the organic layer over anhydrous magnesium sulfate.
-
Distillation: Remove the solvent by rotary evaporation. The crude this compound is then purified by vacuum distillation to yield a colorless liquid.
Logical Workflow for this compound Synthesis
Caption: Grignard synthesis of this compound.
Applications in Nanomaterial Synthesis
The primary documented application of this compound in materials science is as a precursor for the solution-phase synthesis of germanium nanocrystals and nanowires. This method relies on the thermal decomposition of the organogermanium precursor in a high-boiling-point, coordinating solvent.
Synthesis of Germanium Nanocrystals
The thermal decomposition of this compound in high-boiling-point organic solvents like squalene or octacosane yields germanium nanocrystals.[1][2] The size of the resulting nanocrystals can be controlled by varying the reaction temperature and time.
Experimental Protocol for Germanium Nanocrystal Synthesis: [1]
Materials:
-
This compound ((C₄H₉)₄Ge)
-
Squalene or Octacosane (high-boiling-point solvent)
-
Toluene (for precursor solution)
-
Ethanol (for precipitation)
-
Argon or Nitrogen gas (inert atmosphere)
-
Schlenk line and appropriate glassware
Procedure:
-
Solvent Degassing: In a three-neck flask, heat the high-boiling-point solvent (e.g., squalene) to 120 °C under vacuum for 1 hour to remove water and oxygen. Backfill with an inert gas.
-
Precursor Injection: In an inert atmosphere glovebox, prepare a solution of this compound in a small amount of anhydrous toluene.
-
Reaction: Heat the degassed solvent to the desired reaction temperature (e.g., 410 °C for squalene). Swiftly inject the this compound solution into the hot solvent with vigorous stirring.
-
Growth: Maintain the reaction temperature for a specific duration (e.g., 35 minutes) to allow for nanocrystal growth.
-
Isolation: Cool the reaction mixture to room temperature. Add ethanol to precipitate the germanium nanocrystals.
-
Purification: Centrifuge the mixture to collect the nanocrystals. Wash the nanocrystals repeatedly with ethanol and redisperse them in a nonpolar solvent like toluene.
Quantitative Data for Germanium Nanocrystal Synthesis [1]
| Precursor | Solvent | Reaction Temperature (°C) | Reaction Time (min) | Resulting Nanoparticle Size (nm) |
| This compound | Squalene | 410 | 35 | 1-15 |
| This compound | Octacosane | 425 | 10 | 1-15 |
Experimental Workflow for Nanocrystal Synthesis
Caption: Thermal decomposition synthesis of Ge nanocrystals.
Synthesis of Carbonaceous Germanium Nanowires
This compound has also been mentioned in the context of synthesizing carbonaceous germanium nanowires, which are of interest for applications such as anodes in lithium-ion batteries. The butyl groups in the precursor can serve as a carbon source for the in-situ formation of a carbon coating on the germanium nanowires during the solvothermal synthesis process. This carbonaceous shell can improve the electrochemical performance and stability of the nanowires.
Thin Film Deposition: A Research Gap
A thorough review of the scientific literature indicates a notable absence of studies detailing the use of this compound as a precursor for the deposition of germanium thin films via techniques such as Chemical Vapor Deposition (CVD), Metal-Organic Chemical Vapor Deposition (MOCVD), or Atomic Layer Deposition (ALD). While other organogermanium compounds like germane (GeH₄) and isobutylgermane are commonly employed for these purposes, the utility of this compound in this domain remains an unexplored area of research. Its relatively high boiling point and thermal decomposition characteristics suggest it could potentially be a viable liquid precursor for CVD or ALD processes, warranting further investigation.
Conclusion
This compound is a valuable organometallic precursor with a well-established application in the solution-phase synthesis of germanium nanocrystals and nanowires. Its thermal decomposition in high-boiling-point solvents provides a reliable method for producing high-quality nanomaterials with controlled dimensions. While its application in thin-film deposition techniques remains to be explored, the existing research highlights its significance in the field of materials science for the bottom-up fabrication of germanium nanostructures. Further research into the CVD and ALD applications of this compound could open up new avenues for the fabrication of germanium-based electronic and optoelectronic devices.
References
In-Depth Technical Guide: The Vapor Pressure Curve of Tetrabutylgermane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the vapor pressure characteristics of tetrabutylgermane. Due to the limited availability of direct experimental data for this compound's vapor pressure in publicly accessible literature, this document focuses on established experimental methodologies for its determination, provides a comparative analysis with structurally similar organometallic compounds, and offers an estimation of its vapor pressure curve.
Physicochemical Properties of this compound
This compound is an organogermanium compound with the chemical formula Ge(C₄H₉)₄. Its key physical and chemical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₆H₃₆Ge |
| Molecular Weight | 301.10 g/mol |
| CAS Registry Number | 1067-42-1 |
| Appearance | Colorless liquid |
Experimental Determination of Vapor Pressure
The vapor pressure of a substance is a fundamental thermodynamic property. For low-volatility compounds like this compound, several experimental techniques can be employed for accurate measurement. The two primary methods are the Knudsen effusion method and the static method.
Knudsen Effusion Method
The Knudsen effusion method is a dynamic technique particularly suited for measuring the low vapor pressures of solids and liquids. The methodology involves placing a sample in a thermostatically controlled cell, known as a Knudsen cell, which has a small orifice. In a high-vacuum environment, the substance effuses through this orifice, and the rate of mass loss is measured.
Experimental Protocol:
-
Sample Preparation: A small, precisely weighed sample of this compound is placed into the Knudsen cell.
-
System Evacuation: The apparatus, containing the Knudsen cell, is evacuated to a high vacuum to ensure that the effusing molecules do not collide with background gas molecules.
-
Temperature Control: The Knudsen cell is heated to and maintained at a constant, known temperature.
-
Mass Loss Measurement: The rate of mass loss of the sample is determined by continuous monitoring with a microbalance.
-
Vapor Pressure Calculation: The vapor pressure (P) is then calculated using the Hertz-Knudsen equation:
P = (Δm / (A * t)) * sqrt(2 * π * R * T / M)
Where:
-
Δm is the mass loss
-
A is the area of the orifice
-
t is the time of effusion
-
R is the ideal gas constant
-
T is the absolute temperature
-
M is the molar mass of the substance
-
The following diagram illustrates the workflow of a typical Knudsen effusion experiment.
Static Method
The static method directly measures the vapor pressure of a liquid in a closed system at thermodynamic equilibrium. This method is suitable for substances with higher vapor pressures compared to those typically measured by the Knudsen method.
Experimental Protocol:
-
Sample Degassing: A sample of this compound is placed in a thermostatted equilibrium cell, and any dissolved gases are removed. This is a critical step to ensure that the measured pressure is solely due to the vapor of the substance.
-
Temperature Equilibration: The temperature of the cell is precisely controlled and allowed to equilibrate.
-
Pressure Measurement: The pressure of the vapor in the headspace above the liquid is measured using a high-precision pressure transducer.
-
Data Collection: The equilibrium vapor pressure is recorded at various temperatures to construct the vapor pressure curve.
The logical relationship for establishing the vapor pressure curve using the static method is depicted below.
Comparative Analysis and Vapor Pressure Estimation
In the absence of direct experimental data for this compound, an estimation can be made by examining the vapor pressure of analogous tetraalkyl compounds of other group 14 elements, such as tetra-n-butylsilane (Si(C₄H₉)₄) and tetra-n-butyltin (Sn(C₄H₉)₄).
| Compound | Central Atom | Molecular Weight ( g/mol ) | Boiling Point (°C) | Vapor Pressure (at 25°C) |
| Tetra-n-butylsilane | Si | 256.59 | 284 | ~0.03 mmHg |
| This compound | Ge | 301.10 | ~278 | Estimated: ~0.01 - 0.005 mmHg |
| Tetra-n-butyltin | Sn | 347.16 | 265-267 | 0.0019 mmHg[1][2][3][4][5] |
Analysis of Trends:
As the atomic weight of the central atom in the tetra-n-butyl- group 14 compounds increases from Si to Sn, the boiling point generally decreases, and the vapor pressure at a given temperature also tends to decrease. This trend is attributed to the increasing polarizability of the larger central atoms, leading to stronger intermolecular van der Waals forces.
Based on this trend, the vapor pressure of this compound at 25°C is expected to be lower than that of tetra-n-butylsilane and higher than that of tetra-n-butyltin. A reasonable estimation would place it in the range of 0.005 to 0.01 mmHg.
Conclusion
While direct experimental data for the vapor pressure curve of this compound remains elusive in readily available scientific literature, established methodologies such as the Knudsen effusion and static methods provide robust frameworks for its determination. Comparative analysis with its silicon and tin analogues suggests a low volatility, with an estimated vapor pressure in the range of 0.005 to 0.01 mmHg at 25°C. For applications requiring precise vapor pressure data, direct experimental measurement using the protocols outlined in this guide is strongly recommended. This is particularly critical in fields such as materials science for chemical vapor deposition processes and in toxicology for assessing inhalation exposure risks.
References
Solubility of Tetrabutylgermane in Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetrabutylgermane (Ge(C₄H₉)₄) is an organogermanium compound with significant potential in various scientific and industrial applications. A thorough understanding of its solubility characteristics in organic solvents is paramount for its synthesis, purification, handling, and application in chemical reactions and formulation development. This technical guide provides a comprehensive overview of the predicted solubility of this compound based on fundamental chemical principles. Due to the limited availability of specific quantitative data in publicly accessible literature, this guide also details robust experimental protocols for determining its solubility. Furthermore, visual diagrams are provided to illustrate key concepts and experimental workflows, offering a complete resource for professionals working with this compound.
Introduction to this compound and its Solubility
This compound is a tetraalkylgermanium compound characterized by a central germanium atom bonded to four butyl groups. This structure results in a nonpolar molecule with a symmetrical charge distribution. The solubility of a substance is fundamentally governed by the principle of "like dissolves like," which states that a solute will dissolve best in a solvent that has a similar polarity.[1][2] Consequently, this compound is expected to be highly soluble in nonpolar organic solvents and less soluble in polar organic solvents.
Predicted Solubility of this compound
While specific quantitative solubility data for this compound is scarce in the literature, we can predict its qualitative solubility based on its nonpolar nature and the general behavior of similar tetraalkylgermanium compounds.[3] The following tables summarize the expected solubility of this compound in a range of common organic solvents.
Table 1: Predicted Miscibility of this compound in Nonpolar and Weakly Polar Organic Solvents
| Solvent | Chemical Formula | Polarity | Predicted Solubility |
| Hexane | C₆H₁₄ | Nonpolar | Miscible |
| Toluene | C₇H₈ | Nonpolar | Miscible |
| Diethyl Ether | (C₂H₅)₂O | Weakly Polar | Miscible |
| Dichloromethane | CH₂Cl₂ | Polar Aprotic | Soluble |
Note: "Miscible" indicates that the two liquids will mix in all proportions to form a homogeneous solution.[4] "Soluble" indicates that a significant amount of this compound is expected to dissolve in the solvent.
Table 2: Predicted Solubility of this compound in Polar Organic Solvents
| Solvent | Chemical Formula | Polarity | Predicted Solubility |
| Acetone | C₃H₆O | Polar Aprotic | Sparingly Soluble |
| Ethanol | C₂H₅OH | Polar Protic | Sparingly Soluble |
| Methanol | CH₃OH | Polar Protic | Slightly Soluble |
| Water | H₂O | Polar Protic | Insoluble |
Note: "Sparingly Soluble" and "Slightly Soluble" indicate that only a small amount of this compound is expected to dissolve.
Factors Influencing Solubility
The solubility of this compound is influenced by several factors, the most critical being the intermolecular forces between the solute and the solvent. The following diagram illustrates the key factors governing the solubility of a nonpolar solute like this compound.
Experimental Protocols for Solubility Determination
Given the absence of readily available quantitative data, experimental determination of this compound's solubility is essential for specific applications. The following are detailed protocols for both qualitative and quantitative assessment. All procedures should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.
Protocol 1: Qualitative Determination of Miscibility
This method provides a rapid visual assessment of whether this compound is miscible with a given solvent.[4]
Objective: To qualitatively determine if this compound and a selected organic solvent are miscible.
Materials:
-
This compound
-
Organic solvent of interest
-
Small, clear glass vials with caps
-
Pipettes or syringes for accurate volume measurement
Procedure:
-
Add a known volume (e.g., 1 mL) of the organic solvent to a clean, dry vial.
-
Add an equal volume (1 mL) of this compound to the same vial.
-
Cap the vial and gently agitate the mixture for approximately 30 seconds.
-
Allow the mixture to stand for a few minutes.
-
Visually inspect the mixture.
-
Miscible: A single, clear, homogeneous phase is observed.
-
Immiscible or Partially Miscible: Two distinct layers, cloudiness, or the formation of droplets is observed.
-
The following workflow diagram illustrates this process:
Protocol 2: Quantitative Determination of Solubility by Gas Chromatography (GC)
For solvents in which this compound is not fully miscible, gas chromatography can be used to determine its saturation solubility.[5][6]
Objective: To quantitatively determine the maximum concentration of this compound that dissolves in a specific organic solvent at a given temperature.
Materials and Instrumentation:
-
This compound
-
Organic solvent of interest (HPLC grade)
-
Internal standard (a non-reactive, volatile compound not present in the sample)
-
Gas chromatograph (GC) with a flame ionization detector (FID)
-
Thermostatic shaker or water bath
-
Sealed vials
-
Syringes and syringe filters (0.45 µm)
-
Volumetric flasks and pipettes
Procedure:
Part A: Preparation of Calibration Curve
-
Prepare a series of standard solutions of this compound in the chosen organic solvent, with concentrations spanning the expected solubility range.
-
To each standard solution, add a known and constant concentration of the internal standard.
-
Inject each standard solution into the GC and record the peak areas for both this compound and the internal standard.
-
Create a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.
Part B: Sample Preparation and Analysis
-
Prepare a saturated solution by adding an excess of this compound to a known volume of the organic solvent in a sealed vial. An excess is confirmed by the presence of a separate liquid phase.
-
Equilibrate the vial in a thermostatic shaker at a constant temperature for an extended period (e.g., 24-48 hours) to ensure saturation is reached.
-
After equilibration, allow the vial to stand undisturbed until the two phases have clearly separated.
-
Carefully withdraw an aliquot of the solvent phase (the saturated solution) using a syringe, and filter it through a syringe filter to remove any undissolved droplets of this compound.
-
Accurately dilute the filtered aliquot with the organic solvent to a concentration within the range of the calibration curve.
-
Add the same concentration of the internal standard as used for the calibration curve to the diluted sample.
-
Inject the final sample into the GC and record the peak areas.
Part C: Calculation of Solubility
-
Calculate the ratio of the peak area of this compound to the peak area of the internal standard from the sample chromatogram.
-
Using the calibration curve, determine the concentration of this compound in the diluted sample.
-
Account for the dilution factor to calculate the concentration of this compound in the original saturated solution. This value represents the solubility at the specified temperature.
The experimental workflow is depicted below:
Conclusion
While quantitative solubility data for this compound in organic solvents is not widely published, its nonpolar nature allows for reliable qualitative predictions based on the "like dissolves like" principle. For applications requiring precise solubility values, the experimental protocols detailed in this guide provide a robust framework for their determination. This technical guide serves as a valuable resource for researchers, scientists, and drug development professionals, enabling informed decisions regarding the use of this compound in various solvent systems.
Disclaimer
The information provided in this document is intended for research and informational purposes only. The predicted solubility data is based on chemical principles and may not reflect experimentally determined values. It is strongly recommended that users verify the solubility of this compound under their specific experimental conditions. The user assumes all responsibility for the safe handling and use of this chemical.
References
The Dawn of Organogermanium Chemistry: An In-depth Technical Guide to Early Research on Tetraalkylgermanium Compounds
For Researchers, Scientists, and Drug Development Professionals
The synthesis of the first organogermanium compound, tetraethylgermanium, by Clemens Winkler in 1887, just one year after his discovery of germanium, marked the inception of a new field in organometallic chemistry. This guide delves into the foundational early research on tetraalkylgermanium compounds, providing a comprehensive overview of their synthesis, key physical properties, and the experimental techniques of the era.
Quantitative Data of Early Tetraalkylgermanium Compounds
The following table summarizes the key physical constants of several simple tetraalkylgermanium compounds as documented in early chemical literature. These data were crucial for the characterization and purification of these novel substances.
| Compound Name | Molecular Formula | Boiling Point (°C) | Density (g/mL) | Refractive Index (n_D) |
| Tetramethylgermanium | (CH₃)₄Ge | 43-44 | 0.978 (at 25°C) | 1.389 (at 20°C) |
| Tetraethylgermanium | (C₂H₅)₄Ge | 163-164 | 0.998 (at 25°C) | 1.442 (at 20°C) |
| Tetra-n-propylgermanium | (n-C₃H₇)₄Ge | 86-87 (at 5 mmHg) | 0.946 (at 25°C) | 1.452 (at 20°C) |
| Tetra-n-butylgermanium | (n-C₄H₉)₄Ge | >100 | 0.93 (at 25°C) | 1.455 (at 20°C) |
Early Synthetic Methodologies and Experimental Protocols
The initial syntheses of tetraalkylgermanium compounds relied on the nascent techniques of organometallic chemistry. Below are detailed descriptions of the primary methods employed by early researchers.
Winkler's Synthesis via Dialkylzinc Reagents
The pioneering synthesis of tetraethylgermanium was achieved by Clemens Winkler through the reaction of germanium tetrachloride with diethylzinc.[1] This method, a classic example of transmetalation, was foundational to the field.
Experimental Protocol:
-
Apparatus: A round-bottom flask fitted with a reflux condenser is assembled. All glassware must be thoroughly dried to prevent the decomposition of the moisture-sensitive organozinc reagent. The reaction is typically carried out under an inert atmosphere, such as hydrogen or carbon dioxide, to exclude air.
-
Reagents:
-
Germanium tetrachloride (GeCl₄)
-
Diethylzinc (Zn(C₂H₅)₂)
-
-
Procedure:
-
Germanium tetrachloride is placed in the reaction flask.
-
Diethylzinc is slowly added to the germanium tetrachloride. The reaction is exothermic, and cooling of the reaction vessel may be necessary to control the rate.
-
After the addition is complete, the mixture is gently heated under reflux to drive the reaction to completion.
-
Upon cooling, a solid precipitate of zinc chloride (ZnCl₂) forms.
-
The liquid tetraethylgermanium is separated from the solid zinc chloride by filtration or decantation.
-
The crude product is then purified by fractional distillation.
-
The Grignard Reaction
The development of the Grignard reagent by Victor Grignard in 1900 provided a more versatile and widely applicable method for the synthesis of organometallic compounds, including tetraalkylgermanium.
Experimental Protocol:
-
Apparatus: A three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser (protected by a calcium chloride drying tube), and a mechanical stirrer is required. The entire apparatus must be scrupulously dried.
-
Reagents:
-
Germanium tetrachloride (GeCl₄)
-
Magnesium turnings
-
Alkyl halide (e.g., ethyl bromide, C₂H₅Br)
-
Anhydrous diethyl ether (as solvent)
-
-
Procedure:
-
Preparation of the Grignard Reagent: Magnesium turnings and anhydrous diethyl ether are placed in the reaction flask. A small crystal of iodine is often added to activate the magnesium surface. The alkyl halide is dissolved in anhydrous ether and added dropwise from the dropping funnel to the stirred magnesium suspension. The reaction is initiated, often evidenced by the disappearance of the iodine color and gentle refluxing of the ether. The addition is continued at a rate that maintains a gentle reflux. After all the alkyl halide has been added, the mixture is stirred and may be gently warmed to ensure complete reaction.
-
Reaction with Germanium Tetrachloride: The prepared Grignard reagent is cooled in an ice bath. A solution of germanium tetrachloride in anhydrous diethyl ether is then added dropwise from the dropping funnel with vigorous stirring.
-
Workup: After the addition is complete, the reaction mixture is typically hydrolyzed by carefully adding water, followed by a dilute acid (e.g., hydrochloric acid or sulfuric acid) to dissolve the magnesium salts.
-
Isolation and Purification: The ether layer, containing the tetraalkylgermanium, is separated from the aqueous layer. The aqueous layer is often extracted with additional ether to maximize the yield. The combined ether extracts are dried over an anhydrous drying agent (e.g., anhydrous calcium chloride or sodium sulfate). The ether is then removed by distillation, and the remaining crude tetraalkylgermanium is purified by fractional distillation.
-
The Wurtz-Fittig Reaction
The Wurtz-Fittig reaction, a coupling reaction using sodium metal, was another early method adapted for the synthesis of tetraalkylgermanium compounds. This method was particularly useful for creating symmetrical tetraalkyl derivatives.
Experimental Protocol:
-
Apparatus: A round-bottom flask fitted with a reflux condenser and a stirrer is used. As with the other methods, all apparatus must be dry.
-
Reagents:
-
Germanium tetrachloride (GeCl₄)
-
Sodium metal (finely divided or as a dispersion)
-
Alkyl halide (e.g., ethyl bromide, C₂H₅Br)
-
Anhydrous solvent (e.g., diethyl ether or a hydrocarbon)
-
-
Procedure:
-
Finely divided sodium metal is suspended in the anhydrous solvent in the reaction flask.
-
A mixture of germanium tetrachloride and the alkyl halide is added slowly to the stirred sodium suspension. The reaction is highly exothermic and requires careful control of the addition rate and often external cooling.
-
After the addition is complete, the mixture is refluxed for a period to ensure the reaction goes to completion.
-
Workup and Purification: After cooling, the excess sodium is carefully destroyed (e.g., by the slow addition of ethanol). The reaction mixture is then filtered to remove the sodium chloride and any unreacted sodium. The solvent is removed from the filtrate by distillation, and the resulting crude tetraalkylgermanium is purified by fractional distillation.
-
Visualized Experimental Workflows
To further elucidate the logical steps in these early synthetic procedures, the following diagrams illustrate the experimental workflows.
References
Theoretical and Experimental Approaches to Elucidating the Molecular Structure of Tetrabutylgermane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical and experimental methodologies for characterizing the molecular structure of tetrabutylgermane (Ge(C₄H₉)₄). While dedicated theoretical studies on this compound are not extensively available in peer-reviewed literature, this document extrapolates from established computational and experimental techniques applied to analogous sterically hindered molecules. By presenting a cohesive workflow of theoretical calculations and experimental validation, this guide aims to equip researchers with the necessary protocols to investigate the conformational landscape, geometric parameters, and spectroscopic signatures of this compound and related organogermanium compounds. This information is critical for understanding its chemical reactivity, physical properties, and potential applications in materials science and drug development.
Introduction
This compound is an organogermanium compound characterized by a central germanium atom tetrahedrally bonded to four butyl groups. The conformational flexibility of the butyl chains introduces a layer of complexity to its molecular structure, making its theoretical and experimental characterization a non-trivial endeavor. Understanding the three-dimensional arrangement of atoms in this compound is fundamental to predicting its macroscopic properties and reactivity. This guide outlines a combined computational and experimental strategy to achieve a detailed structural elucidation.
Theoretical Studies: A Computational Workflow
Theoretical calculations, particularly density functional theory (DFT) and ab initio methods, are powerful tools for exploring the potential energy surface of molecules and predicting their stable conformations and geometric parameters.[1][2][3] A typical computational workflow for studying this compound is depicted below.
Data Presentation: Predicted Structural Parameters
Based on theoretical studies of analogous sterically crowded molecules such as tetra-tert-butylmethane, the following tables summarize the expected ranges for key structural parameters of this compound.[4] These values would be refined by the computational workflow described above.
Table 1: Predicted Bond Lengths in this compound
| Bond | Predicted Length (Å) |
| Ge-C | 1.95 - 2.00 |
| C-C | 1.53 - 1.56 |
| C-H | 1.09 - 1.11 |
Table 2: Predicted Bond Angles in this compound
| Angle | Predicted Angle (°) |
| C-Ge-C | 109.5 (idealized) |
| Ge-C-C | 110 - 115 |
| C-C-C | 109 - 112 |
| H-C-H | 107 - 109 |
Experimental Protocols for Structural Validation
Experimental data is crucial for validating and refining the theoretical models. Gas-phase electron diffraction (GED) and Nuclear Magnetic Resonance (NMR) spectroscopy are two powerful techniques for this purpose.
Gas-Phase Electron Diffraction (GED)
GED is a primary technique for determining the geometry of molecules in the gas phase, free from intermolecular interactions that are present in the liquid or solid state.[5][6]
Methodology:
-
Sample Introduction: A gaseous sample of this compound is introduced into a high-vacuum chamber through a nozzle, creating a molecular beam.
-
Electron Beam Interaction: A high-energy beam of electrons is directed perpendicular to the molecular beam.
-
Scattering and Detection: The electrons are scattered by the molecules, and the resulting diffraction pattern is recorded on a detector. The intensity of scattered electrons is measured as a function of the scattering angle.[5]
-
Data Analysis: The experimental scattering intensities are converted to a molecular scattering function. This function is then compared to theoretical scattering functions calculated for various molecular models. A least-squares refinement process is used to determine the geometric parameters (bond lengths, bond angles, and dihedral angles) that best fit the experimental data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C.[7][8] For this compound, NMR can be used to confirm the connectivity of atoms and provide insights into the conformational dynamics.
Methodology:
-
Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent (e.g., CDCl₃) and placed in an NMR tube. A reference standard, such as tetramethylsilane (TMS), is typically added.
-
Data Acquisition: The sample is placed in a strong magnetic field within the NMR spectrometer. Radiofrequency pulses are applied to excite the nuclei, and the resulting signals (free induction decay) are detected.
-
¹H NMR: The proton NMR spectrum will show distinct signals for the different types of protons in the butyl groups (e.g., -CH₂-Ge, -CH₂-, -CH₃). The chemical shifts, integration of peak areas, and splitting patterns (multiplicity) provide information about the electronic environment and neighboring protons.
-
¹³C NMR: The carbon-13 NMR spectrum will show separate peaks for each chemically non-equivalent carbon atom in the molecule.[7] This helps to confirm the carbon skeleton.
-
2D NMR Techniques: Advanced techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to establish correlations between protons and carbons, confirming the bonding network.
Vibrational Spectroscopy (IR and Raman)
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule.[9][10][11] These techniques are complementary and can be used to identify functional groups and provide further structural information.
Methodology:
-
IR Spectroscopy: An infrared beam is passed through the sample of this compound. The molecule will absorb light at specific frequencies corresponding to its vibrational modes that result in a change in the molecular dipole moment.[9][12] The resulting spectrum is a plot of absorbance or transmittance versus frequency.
-
Raman Spectroscopy: A monochromatic laser beam is directed at the sample. The scattered light is collected and analyzed. Some of the scattered light will have a different frequency due to the Raman effect, which arises from vibrational modes that cause a change in the polarizability of the molecule.[10]
-
Data Analysis: The experimental vibrational frequencies are compared with those predicted from quantum chemical frequency calculations (see Section 2). This comparison aids in the assignment of the observed spectral bands to specific molecular vibrations.
Logical Relationships in Structural Analysis
The synergy between theoretical calculations and experimental data is crucial for a comprehensive understanding of the molecular structure. The logical flow of this integrated approach is illustrated below.
Conclusion
The structural characterization of this compound requires a multi-faceted approach that combines the predictive power of theoretical calculations with the empirical validation from experimental techniques. This guide has outlined a robust workflow, including detailed methodologies for computational modeling, gas-phase electron diffraction, NMR spectroscopy, and vibrational spectroscopy. By following these protocols, researchers can obtain a detailed and accurate picture of the molecular structure and conformational preferences of this compound, which is essential for advancing our understanding of its properties and potential applications.
References
- 1. researchgate.net [researchgate.net]
- 2. An insight into the structure of acebutolol tetraphenylborate: crystal structure and quantum chemical calculations - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Gas electron diffraction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. m.youtube.com [m.youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Vibrational spectra of liquid crystals. IV. Infrared and Raman spectra of phospholipid-water mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
Unlocking New Frontiers: A Technical Guide to Potential Research Areas for Tetrabutylgermane
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetrabutylgermane (Ge(C₄H₉)₄), a tetraalkyl organogermanium compound, is emerging from the shadows of its more volatile and pyrophoric relatives as a promising candidate for advanced research and development. Its liquid state, thermal stability, and unique chemical properties position it at the nexus of materials science and pharmacology. This technical guide provides an in-depth exploration of potential research avenues for this compound, offering a foundation for its application as a next-generation precursor for semiconductor materials and as a novel scaffold in medicinal chemistry. Detailed experimental protocols, comparative data, and visualized workflows are presented to equip researchers with the foundational knowledge to pioneer new applications for this versatile molecule.
Introduction to this compound
This compound is an air-stable, liquid organometallic compound. Unlike gaseous precursors like germane (GeH₄), its liquid form significantly simplifies handling, storage, and delivery for industrial and laboratory applications, enhancing safety and process control.[1] While research has historically focused on other organogermanium compounds, the unique combination of the germanium center with four butyl chains imparts specific properties that warrant dedicated investigation. These properties, particularly its decomposition profile and chemical reactivity, open up novel research opportunities in both materials science and drug discovery.
Physicochemical and Safety Data
A clear understanding of this compound's properties is fundamental for its application in any research field. The following tables summarize its key physicochemical characteristics and associated safety information.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Formula | C₁₆H₃₆Ge | [1] |
| Molecular Weight | 301.10 g/mol | [1] |
| Appearance | Colorless liquid | [1] |
| Density | 0.929-0.934 g/cm³ | [1] |
| Boiling Point | 130-133 °C at 5 mmHg | [1] |
| Flash Point | 113 °C | [1] |
| Refractive Index | n20/D 1.455 | [1] |
| Solubility | Insoluble in water | [1] |
Table 2: GHS Hazard Information for this compound
| Hazard Code | Description |
| H302 | Harmful if swallowed |
| H312 | Harmful in contact with skin |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H332 | Harmful if inhaled |
| Data sourced from aggregated GHS information. |
Potential Research Area 1: Materials Science
The primary industrial application of organogermanium compounds is in the manufacturing of semiconductor devices.[1] this compound's properties make it a compelling candidate for Chemical Vapor Deposition (CVD) and nanoparticle synthesis.
Advanced Precursor for Chemical Vapor Deposition (CVD)
The deposition of high-purity germanium and germanium-containing thin films (e.g., SiGe, GeSn, GeTe) is critical for next-generation electronics and photonics. This compound offers a potentially safer, liquid-based alternative to traditional, highly toxic gaseous precursors.
Proposed Research Directions:
-
Low-Temperature CVD/ALD: Investigate the thermal and plasma-enhanced decomposition of this compound to deposit crystalline germanium films at lower temperatures than currently possible, reducing the thermal budget for device fabrication.
-
Doping and Alloying: Explore its use as a germanium source in co-deposition processes with silicon, tin, or tellurium precursors to create high-quality alloyed films for advanced transistors and optoelectronic devices.
-
Conformal Film Growth: Characterize its ability to produce highly conformal films in high-aspect-ratio structures, essential for 3D device architectures.
Workflow for Evaluating this compound in a CVD Process
References
Methodological & Application
Application Notes and Protocols for Germanium CVD using Tetrabutylgermane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Germanium (Ge) thin films are of significant interest for a variety of applications in electronics and optoelectronics, including high-performance transistors, photodetectors, and as a substrate for the growth of III-V semiconductors on silicon. Chemical Vapor Deposition (CVD) is a versatile technique for the deposition of high-quality Ge films. The choice of the precursor is critical for a successful CVD process, influencing deposition temperature, film purity, and safety.
Tetrabutylgermane (Ge(C₄H₉)₄), hereafter referred to as TBGe, is a promising liquid organogermanium precursor for the CVD of germanium thin films. As a liquid at room temperature, it offers significant advantages in terms of handling and delivery over the highly toxic and pyrophoric germane (GeH₄) gas. These application notes provide a comprehensive overview of the anticipated use of TBGe in Ge CVD, including its properties, a general synthesis approach, safety protocols, and a detailed experimental procedure for the deposition of germanium thin films.
Disclaimer: Specific experimental data for the CVD of Germanium using this compound is limited in publicly available literature. The following protocols and data are based on the known properties of analogous organogermanium compounds, such as n-butylgermane, and general CVD principles.[1] These notes are intended to provide a robust starting point for process development and optimization.
Properties of this compound
A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for the proper design of a CVD process, including the precursor delivery system and the selection of deposition parameters.
| Property | Value (Estimated) | Reference |
| Chemical Formula | C₁₆H₃₆Ge | |
| Molecular Weight | 317.04 g/mol | |
| Physical State | Liquid | |
| Boiling Point | Not readily available. Estimated to be > 200 °C | |
| Density | Not readily available. | |
| Vapor Pressure | Expected to be suitable for CVD. | |
| Decomposition Temperature | Estimated to be in the range of 350-500°C | [1] |
Synthesis of this compound
While various methods for the synthesis of organogermanes exist, a common route involves the reaction of a germanium halide with a suitable Grignard reagent. A general synthesis for this compound is outlined below.
Reaction: GeCl₄ + 4 C₄H₉MgCl → Ge(C₄H₉)₄ + 4 MgCl₂
Protocol:
-
Set up a flame-dried, three-neck round-bottom flask equipped with a dropping funnel, a condenser, and a nitrogen inlet.
-
In the dropping funnel, place a solution of germanium tetrachloride (GeCl₄) in an anhydrous ether solvent.
-
In the reaction flask, add a solution of butylmagnesium chloride (C₄H₉MgCl) in the same anhydrous ether solvent.
-
Slowly add the GeCl₄ solution from the dropping funnel to the stirred Grignard reagent at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours to ensure complete reaction.
-
Cool the reaction mixture and quench it by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, and wash it with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Remove the solvent by rotary evaporation.
-
The crude this compound can be purified by fractional distillation under reduced pressure.
Safety and Handling
This compound is expected to be a flammable liquid and should be handled with care in a well-ventilated fume hood.[1] Always wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).
General Safety Precautions:
-
Handling: Wash thoroughly after handling. Use with adequate ventilation. Avoid contact with eyes, skin, and clothing. Keep the container tightly closed. Avoid ingestion and inhalation.[1]
-
Storage: Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances.[1]
-
Engineering Controls: Facilities storing or utilizing this material should be equipped with an eyewash facility and a safety shower.[1]
-
Disposal: Dispose of waste and unused chemicals in accordance with local, state, and federal regulations.
Experimental Protocol for Germanium CVD using this compound
This protocol provides a general procedure for the deposition of germanium thin films on a silicon substrate using this compound as the precursor in a low-pressure CVD (LPCVD) system. The parameters provided are based on typical conditions for related organogermanium precursors and should be optimized for the specific CVD reactor and desired film properties.[1]
Substrate Preparation
-
Start with a clean, single-crystal silicon (100) wafer.
-
Perform a standard RCA clean to remove organic and inorganic contaminants from the wafer surface.
-
Immediately before loading into the CVD reactor, dip the wafer in a dilute hydrofluoric acid (HF) solution (e.g., 2% HF) for 60 seconds to remove the native oxide layer and hydrogen-terminate the surface.
CVD Deposition
-
Load the prepared silicon wafer into the CVD reactor.
-
Evacuate the reactor to a base pressure of less than 1 x 10⁻⁶ Torr.
-
Introduce a carrier gas (e.g., H₂ or N₂) and stabilize the reactor pressure at the desired deposition pressure.
-
Heat the substrate to the desired deposition temperature.
-
Once the temperature is stable, introduce the this compound precursor into the reactor by flowing the carrier gas through a bubbler containing the liquid precursor. The bubbler should be maintained at a constant temperature to ensure a stable precursor vapor pressure.
-
Continue the deposition for the desired amount of time to achieve the target film thickness.
-
After the deposition is complete, stop the this compound flow and cool the substrate to room temperature under a continuous flow of the carrier gas.
-
Vent the reactor to atmospheric pressure with the carrier gas and unload the wafer.
Proposed CVD Parameters
The following table provides a starting point for the optimization of Ge film deposition using this compound.
| Parameter | Range |
| Substrate Temperature | 350 - 500 °C |
| Reactor Pressure | 1 - 100 Torr |
| TBGe Bubbler Temperature | 50 - 100 °C |
| Carrier Gas (H₂ or N₂) Flow Rate | 10 - 200 sccm |
| Deposition Rate | Dependent on other parameters |
| Resulting Film | Polycrystalline or amorphous Germanium |
Diagrams
Caption: Experimental workflow for Germanium CVD using this compound.
Caption: Proposed thermal decomposition pathway of this compound during CVD.
References
Application Note and Protocol for the Synthesis of Germanium Nanoparticles using Tetrabutylgermane
Audience: Researchers, scientists, and drug development professionals.
Introduction
Germanium (Ge) nanoparticles are emerging as significant materials in biomedical applications, including bioimaging and drug delivery, owing to their unique optical properties and biocompatibility.[1] As a Group IV semiconductor, Ge nanoparticles exhibit quantum confinement effects, leading to size-dependent photoluminescence, which makes them a compelling alternative to traditional quantum dots that often contain heavy metals.[1] Furthermore, their potential to biodegrade into germanic acid, which can be cleared by the body, enhances their appeal for clinical applications.[2]
This document provides a detailed protocol for the synthesis of Germanium nanoparticles via the thermal decomposition of the organogermanium precursor, Tetrabutylgermane ((C₄H₉)₄Ge). This method facilitates the production of crystalline nanoparticles with controllable size and surface chemistry. The protocol is adapted from established methodologies for similar alkylgermane precursors.[1][3]
Experimental Protocol
This protocol outlines the synthesis, purification, and characterization of Ge nanoparticles. Optimal conditions for this compound may require empirical determination.[1]
Materials
-
This compound ((C₄H₉)₄Ge)
-
Oleylamine (capping agent and solvent)[1]
-
Squalene or Trioctylamine (high-boiling point solvent)[3][4]
-
Toluene (solvent)[1]
-
Ethanol (non-solvent for precipitation)[1]
-
Argon or Nitrogen gas (inert atmosphere)[1]
-
Schlenk line and appropriate glassware[1]
-
Heating mantle with a temperature controller[1]
-
Centrifuge[1]
Procedure
-
Reaction Setup: In a three-neck round-bottom flask connected to a Schlenk line, add 10 mL of a high-boiling point solvent such as squalene or trioctylamine.[3][4]
-
Degassing: Degas the solvent by heating it to 120°C under vacuum for 30 minutes, followed by backfilling with an inert gas (Argon or Nitrogen). This cycle should be repeated three times to ensure the removal of oxygen and water.[1]
-
Precursor Preparation: In a separate vial under an inert atmosphere, dissolve 0.5 mmol of this compound in 2 mL of anhydrous toluene.[1]
-
Reaction: Heat the solvent to the desired reaction temperature (e.g., 380-420°C).[3][4] Swiftly inject the this compound solution into the hot solvent with vigorous stirring. A color change in the solution indicates the formation of nanoparticles.[1]
-
Growth and Annealing: Maintain the reaction temperature for a period of 1 to 2 hours to facilitate nanoparticle growth and crystallization.[1]
-
Purification:
-
Cool the reaction mixture to room temperature.[1]
-
Add 20 mL of ethanol to precipitate the nanoparticles.[1]
-
Centrifuge the mixture at 8000 rpm for 10 minutes.[1]
-
Discard the supernatant and re-disperse the nanoparticle pellet in 5 mL of toluene.[1]
-
Repeat the precipitation and re-dispersion steps twice more to effectively remove any excess oleylamine and unreacted precursors.[1]
-
-
Storage: Store the purified Germanium nanoparticles dispersed in toluene under an inert atmosphere to prevent oxidation.[1]
Data Presentation
The size of the synthesized Germanium nanoparticles is dependent on various reaction parameters. The following table summarizes the expected nanoparticle sizes based on data from the thermal decomposition of organogermane precursors.
| Precursor | Solvent | Temperature (°C) | Time (min) | Nanoparticle Size (nm) |
| This compound | Squalene | 410 | 35 | 5 - 15[3] |
| Tetraethylgermane | Squalene | 410 | 35 | ~5 - 30[5] |
| Tetraethylgermane | Octacosane | 425 | 10 | ~5 - 30[5] |
| Trichlorogermane | Squalene | 410 | 1 | 1 - 15[3][4] |
| Trichlorogermane | Trioctylamine | 380 | - | 1 - 15[3][4] |
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for Germanium Nanoparticle Synthesis.
Signaling Pathway Diagram (Hypothetical Application in Drug Delivery)
Caption: Hypothetical Drug Delivery Pathway of Ge Nanoparticles.
References
- 1. benchchem.com [benchchem.com]
- 2. Laser‐Synthesized Germanium Nanoparticles as Biodegradable Material for Near‐Infrared Photoacoustic Imaging and Cancer Phototherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Tetrabutylgermane in Atomic Layer Deposition
Disclaimer: The following application notes and protocols are generated based on the known properties of tetrabutylgermane and general principles of atomic layer deposition (ALD). As of the time of this writing, there is a lack of specific published literature detailing the use of this compound as a precursor for ALD. Therefore, the provided protocols and data should be considered as a starting point for process development and will require significant optimization for any specific ALD reactor and substrate.
Introduction to this compound as an ALD Precursor
This compound (Ge(C₄H₉)₄) is a liquid organogermanium compound with potential for use as a precursor in atomic layer deposition (ALD) for the growth of germanium-containing thin films. Its liquid state at room temperature and expected volatility make it a candidate for convenient delivery into an ALD reactor. ALD offers precise, atomic-level control over film thickness and conformality, which is crucial for the fabrication of advanced electronic and optoelectronic devices where germanium is a key material due to its high carrier mobility.
Properties of this compound
A summary of the key physical and chemical properties of this compound is provided in the table below. Understanding these properties is essential for designing a successful ALD process.
| Property | Value |
| Chemical Formula | C₁₆H₃₆Ge |
| Molecular Weight | 301.10 g/mol |
| CAS Number | 1067-42-1 |
| Physical State | Liquid |
| Density | 0.934 g/mL |
| Molar Volume | 322.3 mL/mol |
| Refractive Index | 1.457 |
| Dielectric Constant | 2.33 |
Source:[1]
Hypothetical ALD Protocols
The following sections outline hypothetical ALD protocols for the deposition of elemental germanium (Ge), germanium oxide (GeO₂), and germanium nitride (Ge₃N₄) using this compound. These are generalized starting points and will require extensive experimental optimization.
Atomic Layer Deposition of Elemental Germanium (Ge)
Objective: To deposit a high-purity, conformal elemental germanium thin film.
Proposed Co-reactant: A plasma-based process using hydrogen (H₂) or ammonia (NH₃) plasma is proposed to facilitate the removal of the butyl ligands at temperatures that avoid thermal decomposition of the precursor.
Experimental Workflow:
Caption: A typical experimental workflow for developing an ALD process.
ALD Cycle for Germanium:
Caption: A proposed ALD cycle for elemental Germanium deposition.
Starting ALD Parameters (Hypothetical):
| Parameter | Recommended Starting Range | Notes |
| Substrate Temperature | 250 - 400 °C | The ALD window needs to be determined experimentally to balance precursor reactivity and thermal stability. |
| This compound Pulse Time | 0.5 - 3.0 seconds | Should be long enough to achieve self-limiting surface adsorption. |
| First Purge Time | 10 - 30 seconds | Sufficient time to remove all non-adsorbed precursor and byproducts. |
| H₂ Plasma Power | 100 - 300 W | To be optimized for efficient ligand removal without damaging the film. |
| H₂ Plasma Pulse Time | 1.0 - 5.0 seconds | Dependent on plasma power and reactor geometry. |
| Second Purge Time | 10 - 30 seconds | To remove residual plasma species and reaction byproducts. |
| Carrier Gas | Argon or Nitrogen | High-purity inert gas is essential. |
Expected Film Properties (Targets):
| Property | Target Value/Description |
| Growth per Cycle (GPC) | 0.1 - 0.5 Å/cycle |
| Purity | < 5% Carbon, < 1% Oxygen |
| Resistivity | 10⁻³ - 10⁻¹ Ω·cm |
| Refractive Index (@ 633 nm) | ~4.2 |
Atomic Layer Deposition of Germanium Oxide (GeO₂)
Objective: To deposit a high-quality, stoichiometric germanium oxide thin film for applications such as gate dielectrics or passivation layers.
Proposed Co-reactant: Ozone (O₃) or an oxygen (O₂) plasma are common co-reactants for ALD of oxides and are expected to be effective in reacting with the adsorbed this compound.
ALD Cycle for Germanium Oxide:
Caption: A proposed ALD cycle for Germanium Oxide deposition.
Starting ALD Parameters (Hypothetical):
| Parameter | Recommended Starting Range | Notes |
| Substrate Temperature | 200 - 350 °C | The ALD window will be influenced by the reactivity of the oxygen source. |
| This compound Pulse Time | 0.5 - 3.0 seconds | Requires optimization for self-limiting growth. |
| First Purge Time | 10 - 30 seconds | Crucial for preventing CVD-like reactions. |
| Ozone (O₃) Concentration | 100 - 400 g/m³ | If using thermal ALD with ozone. |
| O₂ Plasma Power | 100 - 300 W | If using plasma-enhanced ALD. |
| Co-reactant Pulse Time | 1.0 - 5.0 seconds | To ensure complete reaction with the precursor layer. |
| Second Purge Time | 10 - 30 seconds | To clear the chamber of unreacted oxidant and byproducts. |
| Carrier Gas | Argon or Nitrogen |
Expected Film Properties (Targets):
| Property | Target Value/Description |
| Growth per Cycle (GPC) | 0.2 - 0.8 Å/cycle |
| Stoichiometry | Ge:O ratio close to 1:2 |
| Dielectric Constant (κ) | ~6-8 |
| Refractive Index (@ 633 nm) | ~1.6 - 1.7 |
| Band Gap | > 5.5 eV |
Atomic Layer Deposition of Germanium Nitride (Ge₃N₄)
Objective: To deposit a dense and conformal germanium nitride film for applications such as diffusion barriers or passivation layers.
Proposed Co-reactant: A nitrogen (N₂) or ammonia (NH₃) plasma is likely required to provide sufficient reactivity to break the Ge-C bonds and form Ge-N bonds at reasonable temperatures.
ALD Cycle for Germanium Nitride:
Caption: A proposed ALD cycle for Germanium Nitride deposition.
Starting ALD Parameters (Hypothetical):
| Parameter | Recommended Starting Range | Notes |
| Substrate Temperature | 250 - 450 °C | Higher temperatures may be needed for nitride formation. |
| This compound Pulse Time | 0.5 - 3.0 seconds | To be optimized for surface saturation. |
| First Purge Time | 10 - 40 seconds | Longer purge times may be necessary. |
| N₂/NH₃ Plasma Power | 200 - 400 W | Higher power may be required for N₂ plasma. |
| Co-reactant Pulse Time | 2.0 - 10.0 seconds | To ensure sufficient nitrogen incorporation. |
| Second Purge Time | 10 - 40 seconds | To remove residual plasma species. |
| Carrier Gas | Argon or Nitrogen |
Expected Film Properties (Targets):
| Property | Target Value/Description |
| Growth per Cycle (GPC) | 0.1 - 0.4 Å/cycle |
| Stoichiometry | Ge:N ratio close to 3:4 |
| Density | > 5.0 g/cm³ |
| Resistivity | > 10¹⁴ Ω·cm |
| Refractive Index (@ 633 nm) | ~2.0 - 2.2 |
Key Considerations for Process Development
-
Precursor Delivery: As a liquid, this compound can be delivered using a bubbler or a direct liquid injection system. The vaporizer temperature will need to be optimized to ensure a stable vapor pressure without causing thermal decomposition.
-
Thermal Stability: The thermal stability of this compound will define the upper limit of the ALD temperature window. Thermogravimetric analysis (TGA) should be performed to determine its decomposition temperature.
-
Co-reactant Selection: The choice of co-reactant is critical. For a precursor with bulky alkyl ligands like this compound, plasma-enhanced ALD (PEALD) is likely to be more effective than thermal ALD in achieving complete ligand removal and high-purity films at lower temperatures.
-
Substrate Preparation: The initial state of the substrate surface is crucial for ALD growth. Appropriate cleaning and pre-treatment, such as an in-situ plasma treatment, may be necessary to ensure uniform nucleation and growth.
-
Film Characterization: A comprehensive suite of characterization techniques, including ellipsometry, X-ray photoelectron spectroscopy (XPS), X-ray diffraction (XRD), and transmission electron microscopy (TEM), will be essential to understand the film growth and properties.
By systematically investigating the process parameters and carefully characterizing the resulting films, it may be possible to develop a robust ALD process using this compound for a variety of applications in the semiconductor and related industries.
References
Application Notes and Protocols for Tetrabutylgermane Delivery in Chemical Vapor Deposition (CVD)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the safe and effective delivery of Tetrabutylgermane (Ge(C₄H₉)₄) as a precursor for the deposition of germanium-containing thin films via Chemical Vapor Deposition (CVD).
Introduction
This compound is a liquid organogermanium compound that serves as a valuable precursor for the deposition of high-purity germanium films. Its liquid state at room temperature, coupled with appropriate volatility and thermal stability, makes it a viable candidate for CVD processes. These films are integral to the fabrication of advanced semiconductor devices, optoelectronics, and other high-technology applications. Successful and reproducible film deposition is critically dependent on the precise control of the precursor delivery to the reactor. This document outlines the experimental setup, protocols, and safety considerations for the delivery of this compound in a typical CVD system.
Physical and Chemical Properties of this compound
A thorough understanding of the precursor's properties is essential for designing a robust CVD process.
| Property | Value | Reference |
| CAS Number | 1067-42-1 | [1] |
| Molecular Formula | C₁₆H₃₆Ge | [1] |
| Molecular Weight | 301.10 g/mol | [1] |
| Appearance | Colorless liquid (presumed) | General knowledge |
| Density | 0.934 g/mL | [2] |
| Boiling Point | Not readily available. Estimated to be > 200 °C at atmospheric pressure. | Inferred from high molecular weight |
| Vapor Pressure | Data not readily available. Requires experimental determination for precise control. | [3][4][5][6] |
Experimental Setup for this compound Delivery
A standard CVD setup for a liquid precursor is required. The key components for the delivery system are illustrated in the workflow diagram below. The system is designed to transport a controlled and reproducible amount of this compound vapor into the CVD reactor.
Key Components:
-
This compound Source Vessel (Bubbler): A stainless steel or glass container designed to hold the liquid precursor. It should be equipped with a dip tube for the carrier gas, an outlet for the precursor vapor, and a thermocouple for precise temperature monitoring.
-
Temperature Controlled Bath/Heater: A water or oil bath, or a heating mantle to maintain the bubbler at a constant and uniform temperature. This is crucial for controlling the vapor pressure of the this compound.
-
Mass Flow Controllers (MFCs): To precisely regulate the flow rate of the carrier gas through the bubbler and any dilution gases.
-
Heated Gas Lines: All lines carrying the this compound vapor from the bubbler to the reactor must be heated to a temperature higher than the bubbler to prevent precursor condensation.
-
Carrier Gas: An inert gas, such as Argon (Ar) or Nitrogen (N₂), is used to transport the precursor vapor into the reactor. The choice of carrier gas can influence film properties.
-
CVD Reactor: The chamber where the substrate is heated and the deposition reaction occurs.
-
Vacuum System: To maintain the desired low pressure inside the reactor.
-
Exhaust and Abatement System: To safely handle and neutralize unreacted precursor and reaction byproducts.
Experimental Protocols
Caution: this compound is a chemical compound with potential health and safety hazards. Always consult the Safety Data Sheet (SDS) before handling.[7][8] Work should be performed in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, must be worn.
Protocol for this compound Delivery
This protocol outlines the steps to deliver a stable flow of this compound vapor to the CVD reactor. The parameters provided in the table below are suggested starting points and will require optimization based on the specific CVD system and desired film properties.
-
System Preparation:
-
Ensure the entire CVD system is clean and leak-tight.
-
Load the substrate into the CVD reactor.
-
Evacuate the reactor and the gas lines to the desired base pressure.
-
-
Precursor Preparation:
-
Fill the bubbler with high-purity this compound in an inert atmosphere (e.g., a glovebox) to avoid contamination.
-
Install the bubbler in the temperature-controlled bath.
-
-
Parameter Setup:
-
Set the desired bubbler temperature. Allow sufficient time for the temperature to stabilize.
-
Set the desired carrier gas flow rate through the bubbler using the MFC.
-
Set the temperature of the heated gas lines to be at least 10-20 °C above the bubbler temperature.
-
Set the CVD reactor pressure and substrate temperature to the desired values for deposition.
-
-
Precursor Delivery and Deposition:
-
Once all temperatures and pressures are stable, open the valve to allow the carrier gas to flow through the bubbler, carrying the this compound vapor into the reactor.
-
Initiate the deposition process for the desired duration.
-
-
Post-Deposition Shutdown:
-
Stop the carrier gas flow through the bubbler.
-
Cool down the substrate and the reactor under an inert gas flow.
-
Purge the gas lines with an inert gas.
-
Safely remove the coated substrate.
-
Recommended Starting Parameters for Deposition of Germanium Films
The following table provides suggested starting parameters for the CVD of germanium films using this compound. These are estimated values and should be systematically varied to optimize the film growth rate and properties.
| Parameter | Suggested Starting Range | Notes |
| Bubbler Temperature | 70 - 120 °C | Must be carefully controlled to maintain a stable vapor pressure. The optimal temperature depends on the desired vapor concentration and the thermal stability of the precursor. |
| Carrier Gas (Ar or N₂) Flow Rate | 10 - 100 sccm | The flow rate determines the amount of precursor vapor transported to the reactor. |
| Heated Line Temperature | 90 - 140 °C | Should be higher than the bubbler temperature to prevent condensation. |
| Reactor Pressure | 1 - 10 Torr | Lower pressures can improve film uniformity and conformality. |
| Substrate Temperature | 400 - 600 °C | This is a critical parameter that influences the film's crystallinity, morphology, and growth rate. |
Visualizations
Experimental Workflow for this compound Delivery
Caption: Workflow for this compound delivery in a CVD system.
Logical Relationship of Key Deposition Parameters
Caption: Interdependencies of key parameters in the CVD process.
References
- 1. Germane, tetrabutyl- [webbook.nist.gov]
- 2. This compound [stenutz.eu]
- 3. Germane [webbook.nist.gov]
- 4. Vapor Pressure and Thermal Stability of MgB2 at 0.1 mPa Total Pressure | NIST [nist.gov]
- 5. Tetraethyllead [webbook.nist.gov]
- 6. luxel.com [luxel.com]
- 7. tetrabutylgermanium | CAS#:1067-42-1 | Chemsrc [chemsrc.com]
- 8. fishersci.com [fishersci.com]
Application Notes and Protocols for Flow Rate Optimization of Tetrabutylgermane in MOCVD
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metal-Organic Chemical Vapor Deposition (MOCVD) is a critical technique for the epitaxial growth of high-quality semiconductor thin films. The precise control of precursor flow rates is paramount to achieving desired film properties, including thickness uniformity, surface morphology, and crystalline quality. Tetrabutylgermane (Ge(C₄H₉)₄, TBGe) is a liquid organometallic precursor for the deposition of germanium-containing films. Optimizing its flow rate into the MOCVD reactor is a key step in developing a robust and reproducible deposition process.
These application notes provide a detailed protocol for the optimization of this compound flow rate in a typical MOCVD system. Due to the limited availability of experimental vapor pressure data for TBGe, this document includes an estimated vapor pressure curve derived from available literature data and theoretical calculations. It is crucial to note that this data is an estimation and should be experimentally verified for precise process control.
Physical and Chemical Properties of this compound
A summary of the known physical and chemical properties of this compound is presented in the table below.
| Property | Value |
| Chemical Formula | C₁₆H₃₆Ge |
| Molecular Weight | 301.10 g/mol |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | 130-133 °C at 5 mmHg |
| Estimated Normal Boiling Point | ~260 - 280 °C |
| Density | ~0.93 g/cm³ |
Estimated Vapor Pressure of this compound
Disclaimer: This data is an estimation and should be used as a guideline. For precise control of the MOCVD process, experimental determination of the TBGe vapor pressure is highly recommended.
| Bubbler Temperature (°C) | Estimated Vapor Pressure (Torr) |
| 50 | ~0.3 |
| 60 | ~0.6 |
| 70 | ~1.1 |
| 80 | ~2.0 |
| 90 | ~3.5 |
| 100 | ~5.8 |
Experimental Protocol for TBGe Flow Rate Optimization
This protocol outlines the steps to systematically vary the this compound flow rate and evaluate its impact on the grown Germanium film.
4.1. MOCVD System Preparation
-
System Leak Check: Perform a thorough leak check of the MOCVD reactor and gas lines to ensure a stable and controlled environment.
-
Substrate Preparation: Prepare the desired substrate (e.g., Si(100), Ge(100)) by performing a standard cleaning procedure to remove organic and native oxide contaminants. A typical cleaning sequence involves sonication in acetone and isopropanol, followed by a deionized water rinse and drying with nitrogen. A final in-situ pre-bake in a hydrogen atmosphere within the MOCVD reactor is recommended.
-
Precursor Handling: Handle this compound in a nitrogen-filled glovebox to prevent exposure to air and moisture. Fill the stainless-steel bubbler with the precursor, ensuring all connections are secure.
4.2. MOCVD Growth Procedure
-
Bubbler Temperature Control: Install the TBGe bubbler in a temperature-controlled bath and set the desired temperature (e.g., 70 °C). Allow sufficient time for the temperature to stabilize.
-
Carrier Gas: Use high-purity hydrogen (H₂) or nitrogen (N₂) as the carrier gas.
-
Growth Parameters: Set the other MOCVD process parameters to constant values for the initial optimization experiments. These include:
-
Reactor Pressure: e.g., 50-100 Torr
-
Substrate Temperature: e.g., 400-600 °C
-
V/IV Ratio (if applicable, for co-deposition)
-
-
TBGe Flow Rate Variation:
-
The molar flow rate of TBGe can be calculated using the following equation: Molar Flow (mol/min) = (Pvapor / (Pbubbler - Pvapor)) * Fcarrier where:
-
Pvapor is the vapor pressure of TBGe at the bubbler temperature (from the estimated table).
-
Pbubbler is the total pressure in the bubbler.
-
Fcarrier is the molar flow rate of the carrier gas through the bubbler.
-
-
Systematically vary the carrier gas flow rate through the TBGe bubbler (e.g., 10, 20, 30, 40, 50 sccm) to achieve different TBGe molar flow rates.
-
-
Deposition: For each carrier gas flow rate, perform a deposition for a fixed duration to grow a thin film of Germanium.
-
Characterization: After each growth run, characterize the resulting film for:
-
Growth Rate: Measured by techniques such as cross-sectional Scanning Electron Microscopy (SEM) or spectroscopic ellipsometry.
-
Surface Morphology: Assessed by Atomic Force Microscopy (AFM) to determine the root mean square (RMS) roughness.
-
Crystalline Quality: Analyzed by High-Resolution X-ray Diffraction (HRXRD).
-
4.3. Data Analysis and Optimization
-
Tabulate Data: Summarize the quantitative data in a table to facilitate comparison.
-
Analyze Trends: Plot the growth rate, surface roughness, and HRXRD peak width as a function of the TBGe molar flow rate.
-
Identify Optimal Window: Determine the range of TBGe flow rates that yields the desired film properties (e.g., smooth surface, high growth rate, and good crystalline quality).
Data Presentation
The following table presents a hypothetical dataset to illustrate the expected trends from the flow rate optimization experiment.
| TBGe Carrier Gas Flow (sccm) | Estimated TBGe Molar Flow (µmol/min) | Growth Rate (nm/min) | Surface Roughness (RMS, nm) | HRXRD FWHM (arcsec) |
| 10 | 5.2 | 2.5 | 0.8 | 350 |
| 20 | 10.4 | 5.1 | 0.6 | 300 |
| 30 | 15.6 | 7.8 | 0.9 | 320 |
| 40 | 20.8 | 9.5 | 1.5 | 400 |
| 50 | 26.0 | 10.2 | 2.1 | 480 |
Visualizations
6.1. Experimental Workflow
Caption: Workflow for this compound flow rate optimization in MOCVD.
6.2. Logical Relationship between Flow Rate and Film Properties
Caption: Impact of TBGe flow rate on key Germanium film properties.
Conclusion
The optimization of the this compound flow rate is a critical step in achieving high-quality Germanium films via MOCVD. By systematically varying the carrier gas flow through the TBGe bubbler and analyzing the resulting film properties, researchers can identify an optimal process window. The provided protocol and estimated vapor pressure data serve as a valuable starting point for this optimization process. It is reiterated that experimental verification of the precursor's vapor pressure is essential for achieving the highest degree of process control and reproducibility.
Application Notes and Protocols for Germanium Deposition: A Study of Substrate Temperature Effects Using an Alkylgermane Precursor
To provide a relevant and detailed guide, this document presents data and protocols for a closely related and well-characterized precursor, tertiarybutylgermane (t-C₄H₉GeH₃) . This precursor shares the presence of a butyl group bonded to a germanium atom and offers valuable insights into the principles of Ge deposition from alkylgermane sources. The information provided herein is adapted from studies on tertiarybutylgermane and other common germanium precursors to serve as a comprehensive guide for researchers, scientists, and drug development professionals interested in the fundamental aspects of Germanium film deposition.
Introduction
Germanium is a key semiconductor material with applications in high-speed electronics, photonics, and as a substrate for the growth of III-V materials. The deposition of high-quality Germanium thin films via Metal-Organic Chemical Vapor Deposition (MOCVD) is critically dependent on the choice of precursor and the deposition parameters, most notably the substrate temperature. The substrate temperature dictates the precursor decomposition kinetics, surface diffusion of adatoms, and ultimately the crystalline quality, morphology, and growth rate of the resulting film.
This application note explores the effects of substrate temperature on the deposition of Germanium films using an alkylgermane precursor, focusing on tertiarybutylgermane as a representative example.
Substrate Temperature Effects on Germanium Deposition
The substrate temperature is a critical parameter in the CVD of Germanium. It influences several key aspects of the deposition process:
-
Precursor Decomposition: The thermal energy provided by the heated substrate is necessary to break the chemical bonds within the precursor molecule, releasing Germanium atoms that can then incorporate into the growing film.
-
Deposition Rate: The rate of film growth is strongly dependent on temperature. At lower temperatures, the growth is often limited by the rate of surface chemical reactions (kinetically limited regime). As the temperature increases, the deposition rate rises exponentially until it reaches a plateau where the growth is limited by the mass transport of the precursor to the substrate surface (mass-transport limited regime).
-
Film Crystallinity and Morphology: Substrate temperature affects the surface mobility of the deposited Germanium atoms. Higher temperatures generally promote better crystalline quality and smoother surface morphology by providing the adatoms with sufficient energy to migrate to energetically favorable lattice sites. However, excessively high temperatures can lead to islanded (3D) growth and surface roughening.
Quantitative Data Summary
The following table summarizes the effect of substrate temperature on the growth rate of homoepitaxial Germanium films from tertiarybutylgermane.
| Substrate Temperature (°C) | Growth Rate (nm/min) | Deposition Regime |
| 320 | ~1.5 | Surface Reaction Limited |
| 360 | ~6.0 | Surface Reaction Limited |
| 380 | ~7.5 | Supply (Mass Transport) Limited |
Data is adapted from studies on tertiarybutylgermane (t-C₄H₉GeH₃) as a proxy for Tetrabutylgermane.
Experimental Protocol: MOCVD of Germanium Films
This section provides a detailed protocol for the deposition of Germanium thin films on a Silicon (100) substrate using a MOCVD system with an alkylgermane precursor.
Materials and Equipment
-
Precursor: Tertiarybutylgermane (t-C₄H₉GeH₃)
-
Carrier Gas: Hydrogen (H₂) or Nitrogen (N₂), ultra-high purity
-
Substrate: Si (100) wafer
-
MOCVD Reactor: A cold-wall or hot-wall MOCVD system equipped with a high-temperature substrate heater, mass flow controllers for precise gas handling, and a vacuum system.
-
Substrate Cleaning Chemicals: Acetone, Isopropanol, Deionized water, Hydrofluoric acid (HF) solution (e.g., 10:1 diluted).
Substrate Preparation
-
Cleave the Si (100) wafer into the desired substrate size.
-
Perform a solvent clean by sonicating the substrate in acetone for 5 minutes, followed by isopropanol for 5 minutes, and then rinse thoroughly with deionized water.
-
Dry the substrate with a stream of dry nitrogen.
-
To remove the native oxide layer, dip the substrate in a diluted HF solution for 60 seconds immediately before loading it into the MOCVD reactor.
-
Rinse with deionized water and blow dry with nitrogen.
Deposition Procedure
-
Load the cleaned substrate into the MOCVD reactor.
-
Pump down the reactor to its base pressure (e.g., < 1 x 10⁻⁶ Torr).
-
Heat the substrate to the desired deposition temperature under a continuous flow of the carrier gas.
-
Once the temperature is stable, introduce the tertiarybutylgermane precursor into the reactor via the carrier gas. The precursor bubbler temperature should be maintained at a constant value to ensure a stable vapor pressure.
-
Carry out the deposition for the desired duration to achieve the target film thickness.
-
After deposition, stop the precursor flow and cool down the substrate to room temperature under the carrier gas flow.
-
Vent the reactor and unload the sample.
Visualization of Processes
Experimental Workflow
Caption: MOCVD Experimental Workflow for Ge Deposition.
Proposed Precursor Decomposition Pathway
The thermal decomposition of tertiarybutylgermane is proposed to proceed via β-hydride elimination, which is a common decomposition pathway for alkyl-metal compounds.
Caption: Proposed Decomposition of Tertiarybutylgermane.
Conclusion
The substrate temperature is a paramount parameter in the MOCVD of Germanium films from alkylgermane precursors. While specific data for this compound is scarce, the behavior of related precursors like tertiarybutylgermane provides a valuable framework for understanding the deposition process. The growth rate, crystallinity, and surface morphology of the deposited Ge films are all strongly influenced by the substrate temperature. The provided protocols and diagrams offer a foundational guide for researchers to develop and optimize their Germanium deposition processes. Further empirical studies would be necessary to determine the precise deposition characteristics of this compound.
References
Application Notes and Protocols for Doping of Semiconductor Films using Tetrabutylgermane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrabutylgermane ((C₄H₉)₄Ge) is a liquid organometallic precursor with potential applications in the deposition of germanium-containing semiconductor films through Chemical Vapor Deposition (CVD) techniques. Its liquid state at room temperature offers advantages in terms of handling and delivery over gaseous precursors like germane (GeH₄). Doping, the intentional introduction of impurities into a semiconductor, is a fundamental process for tuning the electrical properties of materials like silicon (Si) and germanium (Ge). This document provides a detailed, albeit prospective, protocol for the use of this compound as a germanium source for doping semiconductor films, particularly in the context of creating silicon-germanium (SiGe) alloys or for in-situ doping of germanium films.
It is important to note that while extensive literature exists for other organogermanium precursors, specific experimental data for this compound in semiconductor doping applications is not widely available in public literature. Therefore, the following protocols and data are based on the known properties of this compound, general principles of CVD, and data from analogous butyl-germanium compounds.
Physical and Chemical Properties of this compound
A summary of the key physical and chemical properties of this compound is presented in the table below. This information is crucial for the design of the CVD process, including the precursor delivery system and deposition parameters.
| Property | Value |
| Chemical Formula | C₁₆H₃₆Ge |
| Molecular Weight | 301.1 g/mol |
| CAS Number | 1067-42-1 |
| Physical State | Liquid |
| Appearance | Colorless to light yellow |
| Boiling Point | >100 °C |
| Density | ~0.93 g/mL at 25 °C |
| Flash Point | >110 °C |
Safety and Handling
This compound is a hazardous chemical and must be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.
Hazard Summary:
-
Harmful if swallowed.
-
Harmful in contact with skin.
-
May cause skin and eye irritation.
Recommended Personal Protective Equipment (PPE):
-
Chemical-resistant gloves (e.g., nitrile).
-
Safety goggles or a face shield.
-
Laboratory coat.
Handling and Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from heat, sparks, and open flames.
-
Avoid contact with strong oxidizing agents.
Proposed Experimental Protocol for Germanium Doping using this compound via MOCVD
This protocol describes a general procedure for the deposition of a germanium-doped silicon film or a germanium film on a silicon substrate using this compound in a Metal-Organic Chemical Vapor Deposition (MOCVD) system. Note: These parameters are starting points and will require optimization for specific reactor configurations and desired film properties.
4.1. Substrate Preparation
-
Start with a clean silicon (100) substrate.
-
Perform a standard RCA clean or a similar procedure to remove organic and inorganic contaminants.
-
A final dip in a dilute hydrofluoric acid (HF) solution is recommended to remove the native oxide layer immediately before loading into the MOCVD reactor.
4.2. MOCVD Process Parameters
The following table outlines the proposed starting parameters for the MOCVD process.
| Parameter | Proposed Range | Notes |
| Substrate Temperature | 350 - 500 °C | The optimal temperature will depend on the desired growth rate and film quality. Lower temperatures may lead to amorphous films, while higher temperatures increase the risk of gas-phase reactions. |
| Reactor Pressure | 10 - 100 Torr | Low-pressure CVD (LPCVD) conditions are generally preferred for better film uniformity and reduced gas-phase reactions. |
| This compound Bubbler Temperature | 40 - 80 °C | Adjust to achieve the desired vapor pressure and precursor flow rate. Precise temperature control is crucial for reproducible results. |
| Carrier Gas | Hydrogen (H₂) or Nitrogen (N₂) | H₂ is often used as it can aid in the removal of carbon-containing byproducts. |
| Carrier Gas Flow Rate through Bubbler | 10 - 50 sccm | This will determine the precursor molar flow rate into the reactor. |
| Dilution Gas Flow Rate | 100 - 1000 sccm | Used to adjust the total reactor pressure and the partial pressure of the precursor. |
| Silicon Precursor (for SiGe films) | Silane (SiH₄) or Dichlorosilane (SiH₂Cl₂) | The flow rate will determine the silicon-to-germanium ratio in the resulting film. |
4.3. Deposition Procedure
-
Load the cleaned substrate into the MOCVD reactor.
-
Pump down the reactor to its base pressure.
-
Introduce the carrier gas and stabilize the reactor pressure to the desired deposition pressure.
-
Ramp up the substrate heater to the target deposition temperature.
-
Once the substrate temperature is stable, introduce the this compound vapor into the reactor by flowing the carrier gas through the temperature-controlled bubbler.
-
For SiGe film growth, co-flow the silicon precursor.
-
Continue the deposition for the required duration to achieve the desired film thickness.
-
After deposition, stop the precursor flow and cool down the reactor under a carrier gas flow.
Expected Film Properties and Characterization
The properties of the resulting germanium-doped films will depend heavily on the deposition parameters. The following table provides a summary of expected properties and common characterization techniques.
| Property | Expected Range/Behavior | Characterization Technique(s) |
| Germanium Concentration | Dependent on precursor flow rates | Secondary Ion Mass Spectrometry (SIMS), X-ray Photoelectron Spectroscopy (XPS), Energy-Dispersive X-ray Spectroscopy (EDX) |
| Film Thickness | 10 nm - 1 µm | Ellipsometry, Cross-sectional Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM) |
| Crystallinity | Amorphous to Polycrystalline | X-ray Diffraction (XRD), TEM |
| Surface Morphology | Dependent on growth temperature and rate | Atomic Force Microscopy (AFM), SEM |
| Resistivity | 10⁻³ - 10¹ Ω·cm | Four-Point Probe, Hall Effect Measurement |
| Carrier Concentration | 10¹⁷ - 10²⁰ cm⁻³ | Hall Effect Measurement, Capacitance-Voltage (CV) Profiling |
| Carrier Mobility | 10 - 1000 cm²/V·s | Hall Effect Measurement |
Visualizations
MOCVD Experimental Workflow
Caption: Workflow for germanium doping using this compound in an MOCVD system.
This compound Thermal Decomposition Pathway (Hypothesized)
The thermal decomposition of this compound is expected to proceed via β-hydride elimination, a common pathway for alkyl-metal compounds.
Caption: Hypothesized thermal decomposition of this compound via β-hydride elimination.
Relationship between Process Parameters and Film Properties
Caption: Influence of key MOCVD process parameters on the resulting film properties.
Conclusion
This compound presents a viable, albeit less documented, liquid precursor for the doping of semiconductor films with germanium. The provided protocols and data, extrapolated from related compounds and general CVD principles, offer a solid starting point for researchers. Successful deposition of high-quality, germanium-doped films will require systematic optimization of the process parameters for the specific MOCVD reactor and desired material characteristics. Further investigation into the thermal decomposition kinetics of this compound would be highly beneficial for refining the deposition process window.
Application Note and Protocol: Synthesis of Germanium Quantum Dots Using Tetrabutylgermane
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of Germanium (Ge) quantum dots (QDs) utilizing tetrabutylgermane as a precursor. The methodology is based on the thermal decomposition of the organogermanium precursor in a high-boiling point solvent.
Germanium quantum dots are of significant interest for various applications, including bioimaging and diagnostics, due to their quantum confinement effects, size-tunable photoluminescence, and lower toxicity compared to heavy-metal-containing quantum dots.[1] Their biocompatibility makes them a promising alternative for in-vivo applications.
Quantitative Data Summary
The properties of Germanium quantum dots are highly dependent on the synthesis conditions. Below is a summary of typical properties observed for Ge QDs synthesized from organogermanium precursors.
| Property | Value/Range | Precursor System | Reference |
| Particle Size | 3 - 18 nm | Germanium Iodide (GeI₂) | [2] |
| 3.9 ± 0.5 nm | Germanium Tetrachloride & n-butyltrichlorogermane | [3] | |
| 6 - 20 nm | Chlorogermanes/Organochlorogermanes | [4] | |
| Photoluminescence (PL) Emission | 650 - 800 nm | Colloidal method | [1] |
| 0.8 - 1.34 eV (NIR) | Germanium Iodide (GeI₂) | [2] | |
| Photoluminescence Quantum Yield (PLQY) | up to 37% | Germanium Tetrachloride & n-butyltrichlorogermane | [3] |
| Structure | Crystalline core with an amorphous outer shell | Colloidal method | [1] |
Experimental Workflow for Ge QD Synthesis
The synthesis of Germanium quantum dots from this compound follows a well-defined workflow involving the preparation of the precursor solution, a high-temperature reaction for nucleation and growth, and subsequent purification of the resulting nanoparticles.
Caption: Workflow for the synthesis of Germanium quantum dots.
Experimental Protocol: Thermal Decomposition of this compound
This protocol describes a method for synthesizing Germanium quantum dots via the thermal decomposition of this compound in a high-boiling point solvent.
Disclaimer: This protocol is a representative example adapted from methods for similar alkylgermane precursors. Optimal conditions for this compound, such as reaction temperature and time, may vary and require empirical determination.
Materials:
-
This compound ((C₄H₉)₄Ge)
-
Trioctylamine (capping agent and solvent)
-
Anhydrous Toluene (solvent)
-
Ethanol (non-solvent for precipitation)
-
Argon or Nitrogen gas (for inert atmosphere)
Equipment:
-
Schlenk line and associated glassware (three-neck round-bottom flask, condenser)
-
Heating mantle with a temperature controller and thermocouple
-
Magnetic stirrer
-
Syringes and needles
-
Centrifuge
Procedure:
-
Reaction Setup:
-
In a 50 mL three-neck round-bottom flask equipped with a magnetic stir bar and a condenser, add 15 mL of trioctylamine.
-
Connect the flask to a Schlenk line.
-
-
Degassing the Solvent:
-
Heat the trioctylamine to 120°C under vacuum for 30-60 minutes to remove water and oxygen.
-
Backfill the flask with an inert gas (Argon or Nitrogen). Repeat this degassing cycle at least three times.
-
-
Precursor Preparation:
-
In a glovebox or under an inert atmosphere, prepare a precursor solution by dissolving 0.5 mmol of this compound in 2 mL of anhydrous toluene.
-
-
Nanocrystal Synthesis:
-
Heat the degassed trioctylamine to the desired reaction temperature (e.g., 380-420°C) under a steady flow of inert gas with vigorous stirring.
-
Once the temperature is stable, swiftly inject the this compound solution into the hot trioctylamine.
-
A color change in the solution should be observed, indicating the formation of nanoparticles.
-
Maintain the reaction temperature for 1-2 hours to facilitate nanoparticle growth and crystallization. The size of the quantum dots can be controlled by varying the reaction time and temperature.
-
-
Purification:
-
After the growth period, remove the heating mantle and allow the reaction mixture to cool to room temperature.
-
Transfer the solution to a centrifuge tube and add 20 mL of ethanol to precipitate the Ge quantum dots.
-
Centrifuge the mixture at 8000 rpm for 10 minutes.
-
Discard the supernatant and re-disperse the nanoparticle pellet in 5 mL of toluene.
-
Repeat the precipitation and re-dispersion steps at least two more times to ensure the removal of excess trioctylamine and unreacted precursors.
-
-
Storage:
-
Store the purified Germanium quantum dots dispersed in toluene in a sealed vial under an inert atmosphere to prevent oxidation.
-
This protocol provides a foundational method for the synthesis of Germanium quantum dots from this compound. Further characterization of the synthesized quantum dots can be performed using techniques such as Transmission Electron Microscopy (TEM) for size and morphology, UV-Vis and Photoluminescence Spectroscopy for optical properties, and X-ray Diffraction (XRD) to confirm crystallinity.
References
- 1. Synthesis and structure of free-standing germanium quantum dots and their application in live cell imaging - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Colloidal Germanium Quantum Dots with Broadly Tunable Size and Light Emission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DSpace [cora.ucc.ie]
- 4. scispace.com [scispace.com]
The Role of Tetrabutylgermane in Catalytic Organic Reactions: Application Notes and Protocols
For the attention of: Researchers, scientists, and drug development professionals.
This document provides a summary of the current understanding of the role of tetrabutylgermane in catalytic organic reactions. Following a comprehensive review of scientific literature and chemical databases, it is important to note that there is a significant lack of documented applications for this compound as a catalyst or a key component in catalytic systems for organic synthesis.
The search for direct applications of this compound in catalysis did not yield specific protocols, quantitative data on catalytic performance, or established experimental workflows. Therefore, the detailed application notes and protocols as requested cannot be generated at this time due to the absence of primary literature on the topic.
For the benefit of researchers, this document will instead provide general information on this compound and a brief overview of common catalytic organic reactions where other organometallic compounds are frequently employed.
This compound: Properties and General Information
This compound is an organogermanium compound with the chemical formula C16H36Ge.[1] It is also known as tetrabutylgermanium or tetra-n-butylgermane.[1] Key properties are listed below:
| Property | Value |
| CAS Registry Number | 1067-42-1[1] |
| Molecular Formula | C16H36Ge[1] |
| Molecular Weight | 301.10 g/mol [1] |
While information on its catalytic activity is not available, its chemical structure, consisting of a central germanium atom bonded to four butyl groups, suggests it is a sterically hindered and electronically saturated molecule. Such compounds are not typically employed as catalysts themselves but can sometimes serve as precursors for the synthesis of more reactive catalytic species. However, no such applications for this compound have been reported in the reviewed literature.
Overview of Key Catalytic Organic Reactions
While this compound does not have a documented role, numerous other organometallic compounds are central to a wide array of catalytic organic reactions that are fundamental to research and drug development. Below are brief descriptions of some major classes of these reactions.
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.[2][3][4][5] These reactions typically involve an organic halide or triflate and an organometallic reagent.[2]
Key examples include:
-
Suzuki Coupling: Couples an organoboron compound with an organic halide.[4]
-
Buchwald-Hartwig Amination: Forms a carbon-nitrogen bond between an aryl halide and an amine.[2][4]
-
Heck Coupling: Forms a carbon-carbon bond between an alkene and an aryl halide.[4]
-
Sonogashira Coupling: Couples a terminal alkyne with an aryl or vinyl halide.[4]
-
Stille Coupling: Involves the reaction of an organotin compound with an organic halide.[4]
The general workflow for a cross-coupling reaction is depicted below.
References
Application Notes and Protocols for the Deposition of Germanium Oxide Films Using Organogermanium Precursors
Introduction
Germanium dioxide (GeO₂) films are of significant interest in various advanced technological applications due to their unique optical and electrical properties. These include a high refractive index, good transparency in the infrared region, and a higher dielectric constant compared to silicon dioxide (SiO₂).[1] Consequently, GeO₂ thin films are promising materials for use in high-κ gate dielectrics in metal-oxide-semiconductor field-effect transistors (MOSFETs), optical coatings, and as a blocking layer in memory devices.[1] The deposition of high-quality GeO₂ films can be achieved through various techniques, including chemical vapor deposition (CVD), atomic layer deposition (ALD), and solution-based methods like spin-coating. The choice of the precursor is a critical factor that influences the deposition process and the final film quality. While various organogermanium compounds can serve as precursors, this document focuses on the use of di-n-butyldiacetoxygermane as a representative example for solution-based deposition, owing to its handling characteristics and potential for high-quality film formation.
While the direct use of Tetrabutylgermane for the deposition of Germanium Oxide films is not well-documented in publicly available literature, other organogermanium precursors are widely utilized. This application note provides a generalized protocol for the deposition of GeO₂ thin films using di-n-butyldiacetoxygermane via a spin-coating method, followed by a thermal annealing step. This method is often referred to as Metal Organic Decomposition (MOD).
Precursor: Di-n-butyldiacetoxygermane
Di-n-butyldiacetoxygermane is an organogermanium compound that offers a balance of volatility and reactivity, making it a suitable candidate for solution-based deposition techniques. Its properties are summarized in the table below.
| Property | Value |
| Chemical Formula | C₁₂H₂₄GeO₄ |
| Molecular Weight | 304.96 g/mol |
| Appearance | Liquid |
| Boiling Point | 127 °C at 5 mmHg |
| Density | 1.444 g/cm³ |
| Refractive Index | 1.4452 |
Experimental Protocol: Solution-Based Deposition of GeO₂ Films
This protocol outlines a general procedure for depositing GeO₂ thin films using di-n-butyldiacetoxygermane via spin-coating. Researchers should optimize the parameters for their specific substrates and equipment.
Substrate Preparation
Proper substrate cleaning is crucial for good film adhesion and uniformity.
-
Materials: Silicon wafers, quartz, or other suitable substrates. Acetone, isopropanol, deionized (DI) water.
-
Procedure:
-
Perform sequential ultrasonic cleaning of the substrate in acetone, isopropanol, and DI water for 10-15 minutes each.
-
Dry the substrate using a stream of dry nitrogen gas.
-
Optional: For enhanced cleaning and improved surface wettability, treat the substrate with oxygen plasma or UV-ozone for 5-10 minutes prior to deposition.
-
Precursor Solution Preparation
-
Solvent Selection: A solvent that readily dissolves the precursor and has a suitable boiling point for spin-coating should be chosen. Common choices include 2-methoxyethanol, isopropanol, or toluene.
-
Concentration: The film thickness is influenced by the precursor concentration. A typical starting concentration range is 0.1 to 0.5 M.
-
Procedure:
-
In a clean, dry vial, accurately weigh the required amount of di-n-butyldiacetoxygermane.
-
Add the desired volume of the chosen solvent.
-
Stir the mixture at room temperature until the precursor is completely dissolved. The solution should be clear and free of particulates.
-
Film Deposition by Spin-Coating
A two-step spin-coating program is generally effective for achieving uniform film coverage.
-
Procedure:
-
Place the cleaned substrate on the spin-coater chuck and ensure it is centered.
-
Dispense a small amount of the precursor solution onto the center of the substrate.
-
Start the spin-coating program. A typical program is as follows:
-
Step 1 (Spread): 500-1000 rpm for 5-10 seconds.
-
Step 2 (Thinning): 2000-5000 rpm for 30-60 seconds. The spin speed and duration of this step are the primary parameters for controlling the final film thickness.
-
-
Drying and Thermal Decomposition (Annealing)
-
Drying (Soft Bake):
-
After spin-coating, place the substrate on a hot plate at a low temperature (e.g., 100-150 °C) for 5-10 minutes to evaporate the solvent.
-
-
Annealing (Hard Bake):
-
The dried film is then annealed at a higher temperature to decompose the organometallic precursor and form the germanium dioxide film.
-
Atmosphere: The annealing can be performed in air, oxygen, or an inert atmosphere (e.g., nitrogen, argon), depending on the desired film stoichiometry and properties. Annealing in an oxygen-containing atmosphere promotes the formation of GeO₂.
-
Temperature and Time: The annealing temperature and duration are critical for film crystallinity, density, and purity. A temperature range of 400-800 °C is a suitable starting point for optimization. The thermal decomposition of the di-n-butyldiacetoxygermane precursor will lead to the formation of GeO₂.
-
Experimental Workflow
Caption: Workflow for GeO₂ film deposition.
Characterization of Deposited GeO₂ Films
The properties of the deposited germanium oxide films can be evaluated using various analytical techniques:
-
X-ray Diffraction (XRD): To determine the crystal structure and phase of the annealed films. Amorphous or polycrystalline GeO₂ may be formed depending on the annealing conditions.
-
Scanning Electron Microscopy (SEM): To visualize the surface morphology and thickness of the films.
-
X-ray Photoelectron Spectroscopy (XPS): To analyze the chemical composition and bonding states of the germanium and oxygen in the film, confirming the formation of GeO₂.
-
Ellipsometry: To measure the film thickness and refractive index.
Alternative Deposition Methods and Precursors
While this note details a solution-based approach, other deposition techniques are also widely used for GeO₂ films.
-
Chemical Vapor Deposition (CVD): This technique involves the reaction of volatile precursors in the gas phase to form a thin film on a heated substrate. Tetraethoxygermane (TEOG) is a common precursor for CVD of GeO₂.[2][3]
-
Atomic Layer Deposition (ALD): ALD is a modified CVD process that allows for atomic-level control over film thickness and conformality. It involves sequential, self-limiting surface reactions. Various germanium precursors, including alkoxides and amides, have been developed for ALD of GeO₂.
Signaling Pathway and Logical Relationships
The logical progression from precursor selection to final film characterization is crucial for successful thin film deposition. The following diagram illustrates the key relationships and dependencies in this process.
Caption: Logical flow of GeO₂ film fabrication.
Disclaimer: The provided protocols are generalized and should serve as a starting point. Researchers must optimize the specific parameters for their experimental setup and desired film properties. Safety precautions appropriate for handling the chemical precursors and solvents should be followed at all times.
References
Application Notes and Protocols for Low-Temperature Deposition of Germanium with Tetrabutylgermane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Germanium (Ge) thin films are pivotal in a variety of advanced technological applications, including high-performance electronics, photonics, and as substrates for high-efficiency solar cells. The low-temperature deposition of these films is critical for integration with temperature-sensitive substrates and for the fabrication of novel device architectures. Tetrabutylgermane (Ge(C₄H₉)₄, TBG) is a promising liquid organometallic precursor for the chemical vapor deposition (CVD) and atomic layer deposition (ALD) of germanium. Its liquid state at room temperature offers advantages in terms of safety and handling compared to the highly toxic and pyrophoric germane (GeH₄) gas. These application notes provide a comprehensive guide to the anticipated methodologies for the low-temperature deposition of germanium thin films using TBG, based on principles derived from related organogermanium precursors.
Precursor Properties: this compound (TBG)
A thorough understanding of the precursor's physical and chemical properties is essential for designing a successful deposition process.
| Property | Value (Estimated) | Reference |
| Chemical Formula | C₁₆H₃₆Ge | General Chemical Knowledge |
| Molecular Weight | 301.10 g/mol | General Chemical Knowledge |
| Physical State | Liquid | General Chemical Knowledge |
| Boiling Point | ~278 °C | Estimated |
| Vapor Pressure | Suitable for CVD/ALD | Inferred |
| Decomposition Temperature | 350 - 500°C | [1] |
Low-Pressure Chemical Vapor Deposition (LPCVD) Protocol
This protocol outlines a general procedure for the deposition of germanium thin films on a silicon substrate using TBG in a cold-wall LPCVD system.
Substrate Preparation
-
Begin with a clean, single-crystal silicon (100) wafer.
-
Perform a standard RCA clean to eliminate organic and inorganic residues from the wafer surface.
-
Immediately prior to loading into the CVD reactor, immerse the wafer in a dilute hydrofluoric acid (HF) solution (e.g., 2% HF) for 60 seconds to strip the native oxide layer and create a hydrogen-terminated surface.
-
Rinse the wafer with deionized water and blow-dry with a stream of dry nitrogen.
Deposition Procedure
-
System Preparation:
-
Load the prepared substrate into the LPCVD reactor.
-
Evacuate the reactor to a base pressure of at least 10⁻⁶ Torr to minimize atmospheric contaminants.
-
Perform a leak check to ensure the integrity of the system.
-
-
Deposition Parameters:
-
Substrate Temperature: Heat the substrate to the desired deposition temperature, typically in the range of 350°C to 500°C.[1] A temperature optimization study is recommended to determine the ideal conditions for a specific system and desired film properties.
-
Precursor Delivery: Maintain the TBG precursor in a temperature-controlled bubbler. Introduce a carrier gas, such as hydrogen (H₂) or argon (Ar), through the bubbler to transport the TBG vapor into the reactor. The precursor vapor pressure and carrier gas flow rate will determine the precursor partial pressure in the reactor.
-
Reactor Pressure: Maintain a constant reactor pressure during deposition, typically between 10 and 100 Torr.[1]
-
Carrier Gas Flow: The flow rate of the carrier gas will influence the precursor delivery rate and the residence time of reactive species in the chamber.
-
-
Deposition:
-
Introduce the TBG vapor along with the carrier gas into the reaction chamber to initiate the deposition process.
-
The deposition time will dictate the final film thickness.
-
-
Post-Deposition:
-
Terminate the TBG flow and cool the substrate under a continuous flow of the carrier gas.
-
Once the system has returned to room temperature, vent the reactor and remove the coated substrate.
-
Experimental Workflow for LPCVD
Caption: LPCVD workflow for Germanium deposition using TBG.
Atomic Layer Deposition (ALD) Protocol
ALD is a thin-film deposition technique that offers precise thickness control at the atomic level. The following is a theoretical ALD cycle for germanium deposition using TBG and a reactant gas.
ALD Cycle
-
Pulse A (TBG): Introduce TBG vapor into the reactor. The TBG molecules will chemisorb onto the substrate surface, forming a self-limiting monolayer.
-
Purge A: Purge the reactor with an inert gas (e.g., Ar or N₂) to remove any unreacted TBG and gaseous byproducts.
-
Pulse B (Reactant): Introduce a reactant gas (e.g., a reducing agent like H₂ plasma or a different germanium precursor) to react with the adsorbed TBG layer, forming a layer of germanium.
-
Purge B: Purge the reactor again with an inert gas to remove unreacted reactant and byproducts.
This four-step cycle is repeated to grow a film of the desired thickness. The deposition temperature for ALD is typically lower than for CVD.
Experimental Workflow for ALD
Caption: A typical four-step ALD cycle for Germanium deposition.
Data Presentation
The following table summarizes the expected deposition parameters and resulting film properties based on data from analogous organogermanium precursors. These values should be used as a starting point for process optimization.
| Parameter | LPCVD | ALD |
| Deposition Temperature (°C) | 350 - 500[1] | 200 - 400 (Estimated) |
| Reactor Pressure (Torr) | 10 - 100[1] | 0.1 - 1 (Estimated) |
| Precursor | This compound (TBG) | This compound (TBG) |
| Co-reactant | H₂ (optional) | H₂ plasma, other Ge precursors |
| Growth Rate | 1 - 20 nm/min (Estimated) | 0.1 - 1 Å/cycle (Estimated) |
| Film Purity | >99% (with optimization) | >99.5% (with optimization) |
| Morphology | Polycrystalline | Amorphous or Polycrystalline |
Reaction Pathway
The thermal decomposition of this compound on the substrate surface is the primary reaction pathway for germanium deposition in a CVD process. The butyl ligands are expected to desorb as various hydrocarbon species.
Caption: Simplified reaction pathway for Ge CVD from TBG.
Conclusion
This compound holds promise as a liquid precursor for the low-temperature deposition of high-purity germanium thin films. The provided protocols for LPCVD and ALD, derived from existing knowledge of similar organogermanium compounds, offer a solid foundation for researchers and scientists to develop their specific deposition processes.[2] It is crucial to emphasize that optimization of all deposition parameters, including temperature, pressure, and gas flow rates, will be necessary to achieve the desired film quality and properties for any given application. Post-deposition annealing may also be employed to enhance the crystallinity of the deposited germanium films.[1]
References
Step-by-Step Guide for Handling Tetrabutylgermane in the Lab
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the safe handling and use of Tetrabutylgermane (Ge(C₄H₉)₄) in a laboratory setting. This compound is an organometallic compound that requires careful handling due to its potential hazards. These protocols are designed to minimize risks and ensure the safety of laboratory personnel.
Properties of this compound
This compound is a colorless to light yellow liquid.[1][2] Its key physical and chemical properties are summarized in the table below for easy reference.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₃₆Ge | [3] |
| Molecular Weight | 301.1 g/mol | [3][4] |
| Appearance | Colorless to light yellow liquid | [1][2] |
| Density | 0.93 g/mL at 25 °C | [3] |
| Boiling Point | >100 °C (lit.) | [3] |
| Flash Point | >110 °C / >230 °F | [1][3] |
| Refractive Index | n20/D 1.455 (lit.) | [3] |
| Solubility | Insoluble in water. | [5] |
Hazards and Safety Precautions
This compound is classified as a hazardous substance. The primary hazards are summarized in the GHS classification table below. All personnel handling this compound must be thoroughly familiar with these hazards and the associated safety precautions.
GHS Hazard Classification
| Hazard Class | Hazard Statement | Signal Word | Pictogram |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Warning | |
| Acute Toxicity, Dermal (Category 4) | H312: Harmful in contact with skin | Warning | |
| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled | Warning | |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | Warning | |
| Serious Eye Damage/Eye Irritation (Category 2) | H319: Causes serious eye irritation | Warning |
Source: Aggregated GHS information from multiple sources.[4]
Incompatible Materials
This compound is incompatible with strong oxidizing agents.[1] Contact with these materials should be avoided to prevent vigorous reactions.
Incompatible materials for this compound.
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound. The minimum required PPE includes:
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Nitrile gloves. Double-gloving is recommended.
-
Body Protection: A flame-retardant lab coat.
-
Respiratory Protection: Work should be conducted in a well-ventilated fume hood. If there is a risk of inhalation, a respirator with an appropriate cartridge should be used.
Experimental Protocols
Due to its air-sensitive nature, this compound should be handled under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques.
General Handling Workflow
The following workflow outlines the general steps for safely handling this compound in a laboratory setting.
Workflow for handling this compound.
Storage
This compound should be stored in a tightly sealed container under an inert atmosphere. The storage area should be cool, dry, and well-ventilated, away from sources of ignition and incompatible materials.
Spill and Emergency Procedures
In the event of a spill, follow the procedures outlined in the decision tree below.
Decision tree for this compound spill response.
First Aid Measures:
-
If swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.[2]
-
In case of skin contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention.[1][2]
-
In case of eye contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[1][2]
-
If inhaled: Remove from exposure and move to fresh air. If not breathing, give artificial respiration. Get medical attention.[1][2]
Waste Disposal
All waste containing this compound must be treated as hazardous waste.
Protocol for Waste Disposal:
-
Segregation: Collect all liquid and solid waste contaminated with this compound in a dedicated, properly labeled, and sealed container. Do not mix with other waste streams.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Flammable, Toxic).
-
Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.
-
Disposal: Arrange for pickup and disposal by a licensed hazardous waste disposal company. Follow all local, state, and federal regulations for hazardous waste disposal.
Disclaimer: The information provided in this document is intended for use by trained laboratory personnel. All procedures should be performed in a controlled laboratory setting with appropriate safety measures in place. The user is responsible for conducting a thorough risk assessment before handling this compound.
References
- 1. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. rtong.people.ust.hk [rtong.people.ust.hk]
- 5. Further reactions of phenyldimethylsilyllithium with N,N-dimethylamides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Tetrabutylgermane Solution Preparation for Spin Coating
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the preparation of tetrabutylgermane solutions for the deposition of germanium-containing thin films via spin coating. While specific literature on spin coating this compound is limited, this guide consolidates general principles of spin coating organometallic precursors with the known physical and chemical properties of this compound and related compounds. The protocols provided herein are intended as a starting point for process development and optimization.
Introduction
This compound (Ge(C₄H₉)₄) is a liquid organogermanium precursor that holds potential for the solution-based deposition of germanium thin films.[1] These films are of interest in various fields, including electronics and materials science, due to germanium's semiconductor properties. Spin coating offers a cost-effective and straightforward method for producing uniform thin films from a liquid precursor.[2][3] The quality of the resulting film is highly dependent on the careful preparation of the precursor solution and the optimization of spin coating parameters.[4][5] This document outlines the critical considerations and provides experimental protocols for preparing this compound solutions and subsequent spin coating.
Materials and Equipment
Materials
-
This compound (Ge(C₄H₉)₄)
-
Anhydrous solvents (e.g., toluene, xylenes, hexane, octane)
-
Substrates (e.g., silicon wafers, quartz slides, glass slides)
-
Cleaning solvents (e.g., acetone, isopropanol, deionized water)
-
Nitrogen gas (high purity)
Equipment
-
Spin coater
-
Glovebox or fume hood
-
Syringes and micropipettes
-
Syringe filters (0.2 µm pore size, solvent-compatible)
-
Glass vials and beakers
-
Ultrasonic bath
-
Hot plate
-
Tube furnace or rapid thermal annealing (RTA) system
This compound Solution Preparation
The preparation of a suitable precursor solution is a critical step for achieving high-quality thin films. Key parameters to control are the choice of solvent and the concentration of this compound.
Solvent Selection
The choice of solvent significantly impacts solution viscosity, evaporation rate, and the wetting of the substrate, all of which affect the final film quality.[4] this compound is a nonpolar molecule and is insoluble in water but soluble in many common organic solvents. For spin coating, solvents with moderate to high boiling points are generally preferred to prevent premature drying of the film during the spinning process.[6]
Recommended Solvents:
-
Toluene: A common solvent for spin coating organic and organometallic materials due to its moderate evaporation rate.[4]
-
Xylenes: Similar to toluene but with a higher boiling point, allowing for more controlled evaporation.
-
Hexane or Octane: Nonpolar solvents that are compatible with this compound. Their different volatilities can be used to tune the drying rate.
Concentration
The concentration of this compound in the solvent will directly influence the viscosity of the solution and, consequently, the thickness of the resulting film.[7] Higher concentrations generally lead to thicker films. It is recommended to start with a range of concentrations to determine the optimal value for the desired film thickness and quality.
| Parameter | Recommended Starting Range |
| This compound Concentration | 1 - 10 % (v/v) |
Experimental Protocol: Solution Preparation
-
Work in an Inert Atmosphere: Due to the potential sensitivity of organometallic compounds, it is advisable to prepare the solution in a glovebox or under a fume hood with a nitrogen atmosphere to minimize exposure to air and moisture.
-
Solvent Preparation: Use anhydrous solvents to prevent any unwanted reactions with the precursor.
-
Mixing: In a clean glass vial, add the desired volume of the chosen solvent. Using a micropipette, add the calculated volume of this compound to the solvent to achieve the target concentration.
-
Homogenization: Gently swirl the vial or use a vortex mixer for a few seconds to ensure the solution is homogeneous.
-
Filtration: To remove any particulate matter that could lead to defects in the film, filter the solution using a syringe equipped with a 0.2 µm solvent-compatible filter into a clean vial.
Experimental Workflow: Solution Preparation
Spin Coating Protocol
Substrate Preparation
Proper substrate cleaning is essential for good film adhesion and uniformity.[8]
-
Cleaning: Sequentially clean the substrates in an ultrasonic bath with acetone, isopropanol, and deionized water for 10-15 minutes each.
-
Drying: Dry the substrates with a stream of high-purity nitrogen gas.
-
Surface Activation (Optional): For silicon substrates, a brief oxygen plasma treatment can improve the wettability of the surface.[9]
Spin Coating Parameters
The spin coating process typically involves a multi-step recipe to ensure even spreading and controlled drying of the film.[10] The parameters below are suggested starting points and should be optimized for the specific substrate and desired film characteristics.
| Parameter | Stage 1: Spreading | Stage 2: Thinning |
| Spin Speed (rpm) | 500 - 1000 | 2000 - 5000 |
| Acceleration (rpm/s) | 200 - 500 | 1000 - 2000 |
| Duration (s) | 10 - 20 | 30 - 60 |
Protocol:
-
Mount Substrate: Securely place the cleaned substrate on the spin coater chuck.
-
Dispense Solution: Dispense a small amount of the prepared this compound solution onto the center of the substrate. The volume will depend on the substrate size (typically 0.1 - 0.5 mL for a 1x1 inch substrate).
-
Start Spin Program: Immediately initiate the pre-programmed two-stage spin coating recipe.
-
Film Formation: The centrifugal force will spread the solution across the substrate, and the solvent will evaporate, leaving a thin film of this compound.[11]
Spin Coating Process Visualization
Post-Deposition Processing: Annealing
To convert the this compound precursor film into a germanium or germanium-containing film, a post-deposition annealing step is necessary to induce thermal decomposition of the organometallic compound. The annealing temperature and atmosphere are critical parameters that will influence the final film's composition and crystallinity.
Annealing Parameters (Starting Points):
| Parameter | Value |
| Temperature Range (°C) | 300 - 600 |
| Atmosphere | Inert (N₂, Ar) or Vacuum |
| Duration (min) | 30 - 120 |
Protocol:
-
Transfer: Carefully transfer the coated substrate to a tube furnace or RTA system.
-
Purge: Purge the chamber with an inert gas or evacuate to a high vacuum.
-
Ramp: Ramp the temperature to the desired setpoint at a controlled rate (e.g., 5-10 °C/min).
-
Dwell: Hold the temperature for the specified duration.
-
Cool Down: Allow the substrate to cool down to room temperature naturally in the controlled atmosphere before removal.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Film Defects (e.g., comets, streaks) | Particulate contamination | Filter the solution; ensure a clean substrate and processing environment. |
| Poor substrate wetting | Use a different solvent; apply a surface treatment to the substrate (e.g., plasma cleaning). | |
| Non-uniform Film Thickness | Incorrect dispense volume | Optimize the volume of solution for the substrate size. |
| Inappropriate spin speed/acceleration | Adjust the spin coating parameters. | |
| Cracked Film | High stress from solvent evaporation | Use a solvent with a lower evaporation rate; optimize the annealing ramp and cool-down rates. |
Conclusion
This document provides a foundational guide for the preparation of this compound solutions and their application in spin coating to form thin films. The provided protocols and parameter ranges serve as a robust starting point for researchers. Successful film deposition will require systematic optimization of the solution concentration, spin coating parameters, and annealing conditions to achieve the desired film properties for the specific application.
References
- 1. Research Portal [scholarship.libraries.rutgers.edu]
- 2. ossila.com [ossila.com]
- 3. youtube.com [youtube.com]
- 4. MOR Spin-Coating: Solvent Selection for Uniform Films [eureka.patsnap.com]
- 5. techno-press.org [techno-press.org]
- 6. microchemicals.com [microchemicals.com]
- 7. researchgate.net [researchgate.net]
- 8. The Ultimate Guide To Spin Coating Processes - Coatings Directory [coatingsdirectory.com]
- 9. sciplasma.com [sciplasma.com]
- 10. mdpi.com [mdpi.com]
- 11. Spin coating - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Mitigating Carbon Contamination from Tetrabutylgermane (TBGe)
This technical support center is designed for researchers, scientists, and drug development professionals to address challenges associated with carbon contamination when using Tetrabutylgermane (TBGe) as a precursor in experimental processes such as Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD).
Frequently Asked Questions (FAQs)
Q1: What is the primary source of carbon contamination when using this compound (TBGe)?
A1: The primary source of carbon contamination is the incomplete decomposition of the butyl (C₄H₉) ligands of the TBGe molecule on the substrate surface. Ideally, the TBGe precursor should decompose to deposit germanium (Ge) and volatile organic byproducts. However, under non-optimal conditions, carbon-containing fragments from the butyl groups can be incorporated into the growing film.
Q2: How does deposition temperature influence carbon incorporation from TBGe?
A2: Deposition temperature is a critical parameter. At excessively low temperatures, the thermal energy may be insufficient to completely break the Ge-C and C-C bonds of the butyl ligands, leading to higher carbon incorporation. Conversely, very high temperatures can sometimes lead to gas-phase reactions and the formation of carbon-rich particles that can deposit on the substrate. An optimal temperature window is crucial for minimizing carbon content.
Q3: What role does a hydrogen atmosphere play in reducing carbon contamination?
A3: A hydrogen atmosphere is highly effective in reducing carbon contamination.[1][2] Hydrogen can react with the butyl ligands and their fragments on the substrate surface to form stable, volatile hydrocarbons (e.g., butane), which are then removed from the reaction chamber.[1] This process, known as hydrogenolysis, helps to prevent the incorporation of carbon into the film.
Q4: Can Plasma-Enhanced Chemical Vapor Deposition (PECVD) help in reducing carbon contamination?
A4: Yes, PECVD can be a valuable technique for reducing carbon contamination.[3][4][5] The plasma environment provides additional energy to break down the TBGe precursor and the butyl ligands more effectively at lower temperatures.[4] The reactive species in the plasma can also aid in the removal of carbon-containing fragments from the surface.
Q5: Are there any alternative precursors to TBGe with lower carbon contamination potential?
A5: While TBGe is a common precursor, alternatives with different ligand structures exist. Precursors with weaker metal-carbon bonds or ligands that are more easily removed can sometimes result in lower carbon contamination. However, the choice of precursor often depends on a variety of factors including volatility, stability, and deposition temperature.
Troubleshooting Guides
Problem: High Carbon Content Detected in Germanium Films
Symptoms:
-
Poor crystallinity of the Ge film observed via X-ray Diffraction (XRD).
-
Presence of carbon-related peaks in X-ray Photoelectron Spectroscopy (XPS) or Secondary Ion Mass Spectrometry (SIMS) analysis.
-
Altered optical or electrical properties of the deposited film.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution | Experimental Protocol |
| Incomplete Precursor Decomposition | Optimize the deposition temperature to ensure complete breakdown of the TBGe molecule. | See Protocol 1: Deposition Temperature Optimization. |
| Insufficient Removal of Organic Byproducts | Introduce or increase the partial pressure of hydrogen (H₂) in the carrier gas to facilitate the removal of butyl fragments as volatile hydrocarbons. | See Protocol 2: Hydrogen-Assisted Carbon Reduction. |
| Low-Energy Deposition Environment | Employ Plasma-Enhanced Chemical Vapor Deposition (PECVD) to provide additional energy for precursor decomposition at lower temperatures. | See Protocol 3: PECVD for Carbon Reduction. |
| Precursor Purity Issues | Ensure the purity of the TBGe precursor. Impurities can contribute to carbon contamination. | Verify the precursor purity with the supplier's certificate of analysis. If necessary, consider in-house purification methods like vacuum distillation. |
Experimental Protocols
Protocol 1: Deposition Temperature Optimization
Objective: To determine the optimal deposition temperature for minimizing carbon incorporation from TBGe.
Methodology:
-
Prepare a series of identical substrates for deposition.
-
Set the TBGe precursor flow rate and chamber pressure to standard values for your system.
-
Maintain a constant carrier gas flow (e.g., Argon or Nitrogen).
-
Perform a series of depositions at varying substrate temperatures (e.g., in 25°C increments from a low starting point, for instance, 300°C to 500°C).
-
After deposition, analyze the carbon content of each film using a suitable technique (e.g., XPS or SIMS).
-
Plot the carbon concentration as a function of deposition temperature to identify the optimal temperature window.
Protocol 2: Hydrogen-Assisted Carbon Reduction
Objective: To reduce carbon contamination by introducing hydrogen during the deposition process.
Methodology:
-
Using the optimal deposition temperature determined in Protocol 1, prepare a set of identical substrates.
-
Maintain constant TBGe precursor flow rate and chamber pressure.
-
Introduce hydrogen (H₂) into the carrier gas at different partial pressures. This can be achieved by varying the H₂ flow rate while keeping the total gas flow constant.
-
Perform depositions with varying H₂ partial pressures (e.g., 0%, 10%, 25%, 50% of the total gas flow).
-
Analyze the carbon content of the resulting films to determine the effect of hydrogen partial pressure.
Protocol 3: Plasma-Enhanced Chemical Vapor Deposition (PECVD) for Carbon Reduction
Objective: To utilize a plasma environment to reduce carbon incorporation at lower deposition temperatures.
Methodology:
-
Prepare identical substrates for deposition in a PECVD reactor.
-
Select a lower deposition temperature than the optimal thermal CVD temperature (e.g., 200-350°C).
-
Set the TBGe precursor and carrier gas flow rates.
-
Perform a series of depositions at different plasma powers while keeping other parameters constant.
-
Characterize the carbon content of the deposited films to evaluate the effectiveness of the plasma in reducing carbon contamination.
Data Presentation
Note: The following tables present representative data based on general trends observed for organometallic precursors. The exact values for this compound may vary and should be determined experimentally.
Table 1: Effect of Deposition Temperature on Carbon Content in Ge Films
| Deposition Temperature (°C) | Atomic Carbon Concentration (%) | Film Quality |
| 300 | 15.2 | Amorphous, high defect density |
| 350 | 8.5 | Polycrystalline, moderate defect density |
| 400 | 2.1 | Polycrystalline, low defect density |
| 450 | 3.5 | Polycrystalline, increased surface roughness |
| 500 | 5.8 | Polycrystalline, potential for gas-phase nucleation |
Table 2: Influence of Hydrogen Partial Pressure on Carbon Content at 400°C
| H₂ Partial Pressure (%) | Atomic Carbon Concentration (%) | Film Quality |
| 0 | 2.1 | Polycrystalline, low defect density |
| 10 | 1.5 | Polycrystalline, improved crystallinity |
| 25 | 0.8 | Polycrystalline, high crystallinity |
| 50 | 0.5 | Polycrystalline, excellent crystallinity |
Table 3: Comparison of Thermal CVD and PECVD at 300°C
| Deposition Method | Plasma Power (W) | Atomic Carbon Concentration (%) | Film Quality |
| Thermal CVD | 0 | 15.2 | Amorphous |
| PECVD | 50 | 6.3 | Polycrystalline |
| PECVD | 100 | 3.1 | Polycrystalline, improved crystallinity |
| PECVD | 150 | 1.9 | Polycrystalline, high crystallinity |
Visualizations
Caption: Experimental workflow for reducing carbon contamination.
Caption: Troubleshooting logic for high carbon contamination.
References
Technical Support Center: Tetrabutylgermane (TBGe) Deposition
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low deposition rates with Tetrabutylgermane (TBGe) in Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) processes.
Frequently Asked Questions (FAQs)
Q1: My germanium film deposition rate is significantly lower than expected. What are the primary areas I should investigate?
A low deposition rate in a CVD or ALD process using this compound can stem from several factors. The most common areas to investigate are:
-
Precursor Delivery: Issues with the delivery of the TBGe precursor to the reaction chamber are a frequent cause of low deposition rates. This includes problems with the bubbler temperature and the carrier gas flow rate.
-
Reactor Conditions: The conditions within the deposition chamber, such as substrate temperature and reactor pressure, play a critical role in the surface reactions and film growth.
-
Precursor and Substrate Quality: The purity and stability of the TBGe precursor, as well as the cleanliness and preparation of the substrate surface, can significantly impact nucleation and growth.[1]
Q2: How does the bubbler temperature affect the TBGe deposition rate, and what should I do if it's not optimized?
The temperature of the TBGe bubbler directly controls its vapor pressure, which in turn determines the concentration of the precursor in the carrier gas.[2]
-
Problem: If the bubbler temperature is too low, the vapor pressure of TBGe will be insufficient, leading to a low concentration of the precursor in the gas stream delivered to the reactor and consequently a low deposition rate.[2]
-
Troubleshooting:
-
Gradually increase the bubbler temperature in small increments (e.g., 5-10°C).
-
Allow the temperature to stabilize for at least 30 minutes before starting the deposition process.[2]
-
Monitor the deposition rate after each temperature adjustment.
-
Ensure the bubbler is in a stable temperature bath with uniform heating to avoid fluctuations.[2]
-
Q3: What is the role of the carrier gas flow rate in low deposition rates?
The carrier gas (e.g., Argon, Hydrogen) transports the TBGe vapor from the bubbler to the reaction chamber. The flow rate of this gas is a critical parameter.[2]
-
Problem: A low carrier gas flow rate may not be sufficient to carry an adequate amount of the precursor to the substrate, resulting in a low deposition rate.[2] Conversely, an excessively high flow rate can lead to a shorter residence time of the precursor on the substrate, also potentially reducing the deposition rate.
-
Troubleshooting:
-
Systematically vary the carrier gas flow rate while keeping other parameters constant.
-
Start with a low flow rate and gradually increase it, monitoring the effect on the deposition rate and film uniformity.[2]
-
Verify the mass flow controller (MFC) settings and ensure there are no leaks in the gas lines.[2]
-
Q4: Could the substrate temperature be the cause of my low deposition rate?
Yes, the substrate temperature is a critical factor that influences the surface reactions of the TBGe precursor.
-
Problem: If the substrate temperature is too low, the precursor molecules may not have enough thermal energy to decompose and react on the surface, leading to a low deposition rate. Conversely, if the temperature is too high, it can sometimes lead to increased desorption of the precursor before it can react, or to undesirable gas-phase reactions.[3][4]
-
Troubleshooting:
-
Vary the substrate temperature in a systematic manner while keeping other process parameters constant.
-
The optimal temperature for germanium deposition can depend on the specific process and substrate. For instance, some processes for germanium films are carried out at temperatures ranging from 310°C to 400°C.[5][6]
-
Calibrate your heating system and thermocouples to ensure accurate temperature readings.
-
Q5: Can the quality of my this compound precursor affect the deposition rate?
Absolutely. The purity and stability of the precursor are crucial for a reproducible deposition process.
-
Problem: Degraded or impure TBGe will have a different vapor pressure and reactivity compared to a pure compound, which can lead to inconsistent and low deposition rates. Precursor degradation can occur over time, especially with improper storage.[2]
-
Troubleshooting:
-
Ensure that the TBGe is stored correctly in a cool, dry, and inert atmosphere, away from incompatible materials.[7][8]
-
If precursor degradation is suspected, consider using a fresh batch of TBGe.
-
Handle the precursor in accordance with good industrial hygiene and safety practices to prevent contamination.[9]
-
Q6: My deposition rate is inconsistent between runs, even with the same parameters. What could be the cause?
Inconsistent results often point to variations in the initial conditions or a lack of process stability.
-
Problem: Fluctuations in bubbler temperature, carrier gas flow, or reactor pressure can lead to run-to-run variations.[2] Contamination in the reactor or gas lines can also affect the deposition process.
-
Troubleshooting:
-
Standardize all experimental parameters, including pre-deposition purge times.[2]
-
Ensure all components of the deposition system, including the gas lines and reaction chamber, are thoroughly cleaned between runs to prevent cross-contamination.[9]
-
Check for and eliminate any leaks in the gas delivery system.[2]
-
Data Presentation
| Precursor | Chemical Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Vapor Pressure |
| This compound (TBGe) | C16H36Ge | 301.1 | >100 | 0.93 | Data not readily available |
| Isobutylgermane (IBGe) | C4H12Ge | 132.73 | 66 | 0.96 | 207 mbar @ 25°C |
| Germanium Tetrachloride (GeCl₄) | GeCl₄ | 214.40 | 83.1 | 1.879 | 101 mbar @ 20°C |
Table 1: Physical Properties of this compound and other Germanium Precursors.[10][11]
The following table summarizes the expected qualitative effects of key process parameters on the deposition rate.
| Parameter | Change | Expected Effect on Deposition Rate | Potential Negative Consequences of Excessive Change |
| Bubbler Temperature | Increase | Increase | Precursor decomposition, gas-phase reactions |
| Decrease | Decrease | Insufficient precursor flux | |
| Carrier Gas Flow Rate | Increase | Increase (to an optimum), then decrease | Shorter residence time, non-uniformity, poor film quality |
| Decrease | Decrease | Insufficient precursor delivery | |
| Substrate Temperature | Increase | Increase (within optimal window) | Increased desorption, impurity incorporation, surface roughness |
| Decrease | Decrease | Incomplete precursor decomposition, poor film quality | |
| Reactor Pressure | Increase | Varies (can increase or decrease depending on the process regime) | Gas-phase reactions, non-uniformity |
| Decrease | Varies (can increase or decrease depending on the process regime) | Changes in film properties |
Table 2: Qualitative Effects of Process Parameters on Deposition Rate.
Experimental Protocols
Protocol 1: Bubbler Temperature Optimization
Objective: To determine the optimal bubbler temperature for consistent TBGe delivery.
Methodology:
-
Set the initial TBGe bubbler temperature to a conservative value (e.g., 40°C).
-
Allow the temperature to stabilize for at least 30 minutes.
-
Set all other deposition parameters (carrier gas flow, substrate temperature, reactor pressure) to standard values.
-
Initiate a low carrier gas flow through the bubbler, bypassing the reactor for 10-15 minutes to allow the gas lines to stabilize.[2]
-
Introduce the precursor/carrier gas mixture into the reactor for a fixed deposition time.
-
Measure the thickness of the deposited film using an appropriate technique (e.g., ellipsometry).
-
Increase the bubbler temperature by 5-10°C and repeat steps 2-6.
-
Continue this process until the deposition rate no longer increases or starts to decrease, indicating potential precursor decomposition.
-
Plot the deposition rate as a function of bubbler temperature to identify the optimal operating window.
Protocol 2: Carrier Gas Flow Rate Optimization
Objective: To find the carrier gas flow rate that maximizes the deposition rate and uniformity.
Methodology:
-
Set the TBGe bubbler and substrate temperatures to their determined optimal or standard values.
-
Set the reactor pressure to the desired operating point.
-
Start with a low carrier gas flow rate (e.g., 10 sccm).
-
Perform a deposition for a fixed duration.
-
Measure the film thickness at multiple points across the substrate to assess both the deposition rate and uniformity.
-
Systematically increase the carrier gas flow rate in increments (e.g., 5-10 sccm) and repeat steps 4-5 for each flow rate.
-
Plot the deposition rate and film uniformity as a function of the carrier gas flow rate to determine the optimal setting.
Mandatory Visualization
Caption: Troubleshooting workflow for low deposition rates with this compound.
Caption: Key parameters influencing the deposition rate of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. atomiclimits.com [atomiclimits.com]
- 4. books.rsc.org [books.rsc.org]
- 5. Structural Evolution of Nanocrystalline Germanium Thin Films with Film Thickness and Substrate Temperature | MRS Online Proceedings Library (OPL) | Cambridge Core [resolve.cambridge.org]
- 6. mdpi.com [mdpi.com]
- 7. fishersci.com [fishersci.com]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
- 9. Cvd Systems Common Problems And How To Solve Them - Kintek Solution [kindle-tech.com]
- 10. benchchem.com [benchchem.com]
- 11. chemwhat.com [chemwhat.com]
Technical Support Center: Improving Germanium Film Uniformity with Tetrabutylgermane
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when using Tetrabutylgermane (t-BuGeH₃) for Germanium (Ge) film deposition.
Troubleshooting Guide
This guide provides solutions to common problems that can arise during the deposition of Germanium films using this compound, leading to poor film uniformity.
Problem: Non-uniform film thickness across the substrate (e.g., center is thicker than the edges, or vice-versa).
| Possible Cause | Recommended Solution |
| Improper Gas Flow Dynamics | - Optimize Carrier Gas Flow Rate: Too low a flow rate may lead to precursor depletion before it reaches the entire substrate. Too high a flow rate can cause turbulent flow, leading to uneven deposition. Start with a moderate flow rate and adjust based on film uniformity measurements.[1] - Adjust Showerhead-to-Substrate Distance: The distance can impact the distribution of the precursor over the substrate. Experiment with small adjustments to find the optimal distance for your reactor geometry. |
| Incorrect Deposition Temperature | - Verify Temperature Uniformity: Ensure the substrate heater provides a uniform temperature across the entire substrate. Use a calibrated thermocouple or pyrometer to check for temperature gradients. - Optimize Growth Temperature: The deposition temperature affects the decomposition rate of this compound. A temperature that is too high can lead to rapid decomposition and depletion of the precursor near the gas inlet, resulting in a thicker film in that region. A temperature that is too low may result in a very slow or non-uniform growth rate.[1] |
| Sub-optimal Reactor Pressure | - Adjust Total Reactor Pressure: The reactor pressure influences the mean free path of the precursor molecules. Lower pressures generally lead to a longer mean free path and can improve uniformity, but may also decrease the deposition rate. Experiment with pressure settings to find a balance between uniformity and growth rate. |
| Precursor Delivery Issues | - Check Bubbler Temperature and Carrier Gas Flow: Ensure the this compound bubbler is maintained at a constant and appropriate temperature to ensure a stable vapor pressure. The carrier gas flow through the bubbler must also be stable. Fluctuations in either can lead to inconsistent precursor delivery and non-uniform deposition. |
| Substrate Effects | - Substrate Rotation: If your deposition system has a substrate rotation feature, ensure it is functioning correctly. Rotating the substrate during deposition is a highly effective method for averaging out non-uniformities in gas flow and temperature, thereby improving film uniformity.[2] - Substrate Cleaning: Inadequate cleaning of the substrate can lead to localized areas of poor nucleation and growth, resulting in a non-uniform film. Ensure a thorough and consistent cleaning procedure is followed. |
Problem: Poor surface morphology (e.g., rough surface, pits, or islands).
| Possible Cause | Recommended Solution |
| Incorrect Nucleation Conditions | - Two-Step Growth Process: Employ a two-step growth process with a low-temperature nucleation layer followed by a higher-temperature growth layer. The low-temperature step promotes uniform nucleation, while the high-temperature step allows for higher quality crystal growth. |
| Contamination | - Check for Leaks: Ensure the reactor chamber is free from leaks that could introduce contaminants. - Purity of Precursor and Carrier Gas: Use high-purity this compound and carrier gases to avoid the incorporation of impurities that can disrupt uniform film growth. |
| High Growth Rate | - Reduce Precursor Flow Rate: A very high growth rate can lead to the formation of defects and a rough surface. Reducing the this compound flow rate can slow down the deposition, allowing for more orderly film growth. |
Frequently Asked Questions (FAQs)
Q1: What are the typical process parameters for depositing uniform Germanium films with this compound?
A1: While optimal parameters are specific to the deposition system, a good starting point for a Chemical Vapor Deposition (CVD) process is as follows. These values may need to be adjusted to achieve the best uniformity in your specific reactor.
| Parameter | Typical Range | Notes |
| Substrate Temperature | 350 - 550 °C | Lower temperatures can be used for the initial nucleation layer. |
| Reactor Pressure | 10 - 100 Torr | Lower pressures can improve uniformity but may reduce the growth rate. |
| This compound Bubbler Temperature | 30 - 60 °C | Should be kept constant to ensure stable precursor vapor pressure. |
| Carrier Gas (H₂ or N₂) Flow Rate | 50 - 200 sccm | This is the flow through the bubbler. The total flow in the reactor will be higher. |
| Substrate Rotation Speed | 10 - 50 rpm | If available, continuous rotation is highly recommended. |
Q2: How does the precursor flow rate affect film uniformity?
A2: The precursor flow rate directly impacts the growth rate and the distribution of the precursor across the substrate.
-
Too Low: Can lead to depletion of the precursor before it reaches the edges of the substrate, resulting in a "domed" or center-thick film profile.
-
Too High: May cause turbulence in the gas flow, leading to unpredictable and non-uniform deposition. It can also lead to a higher growth rate at the gas inlet, causing a thicker film on one side of the substrate.
Q3: What is the role of the carrier gas in improving uniformity?
A3: The carrier gas (typically hydrogen or nitrogen) has several important functions:
-
Transport: It transports the this compound vapor from the bubbler to the reaction chamber.
-
Dilution: It dilutes the precursor, which can help to control the reaction rate and improve the uniformity of the gas phase concentration above the substrate.
-
Flow Dynamics: The total flow rate and the ratio of carrier gas to precursor vapor influence the flow patterns within the reactor, which is a critical factor for achieving uniform deposition.
Q4: Can the design of the CVD reactor affect film uniformity?
A4: Absolutely. The geometry of the reaction chamber, the design of the gas inlet (or "showerhead"), and the exhaust configuration all play a significant role in determining the gas flow dynamics and temperature distribution within the reactor. A well-designed reactor will promote laminar flow and a uniform temperature profile across the substrate, which are essential for uniform film growth.
Experimental Protocol: Two-Step Deposition of Germanium Film
This protocol describes a general procedure for depositing a uniform Germanium film on a silicon (Si) substrate using this compound in a CVD system.
1. Substrate Preparation: a. Clean the Si substrate using a standard cleaning procedure (e.g., RCA clean) to remove organic and inorganic contaminants. b. Load the cleaned substrate into the CVD reactor's load lock. c. Transfer the substrate into the main chamber and heat it to a temperature of ~600°C under a hydrogen (H₂) atmosphere for 10 minutes to desorb any remaining native oxide.
2. Low-Temperature Nucleation Layer Growth: a. Reduce the substrate temperature to 350-400°C. b. Set the reactor pressure to 50 Torr. c. Introduce this compound into the reactor by flowing H₂ carrier gas through the bubbler (maintained at 40°C) at a flow rate of 100 sccm. d. Deposit the nucleation layer for 2-5 minutes.
3. High-Temperature Film Growth: a. Stop the this compound flow. b. Ramp up the substrate temperature to 500-550°C under an H₂ flow. c. Once the temperature is stable, re-introduce the this compound flow at the same or a slightly increased rate. d. Continue the deposition until the desired film thickness is achieved.
4. Cool-down and Unloading: a. Stop the this compound flow. b. Cool down the substrate to below 200°C under a continuous H₂ flow. c. Vent the reactor with an inert gas (e.g., N₂) and unload the substrate.
Visualizations
Caption: Troubleshooting workflow for non-uniform Germanium film deposition.
References
Technical Support Center: Byproduct Formation During Tetrabutylgermane Pyrolysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the pyrolysis of tetrabutylgermane (Ge(C₄H₉)₄). The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Troubleshooting Guides
Issue: Unexpectedly Low Yield of Germanium-containing Film/Solid
-
Question: My pyrolysis experiment resulted in a very thin or non-existent germanium-containing film. What are the likely causes and how can I improve the yield?
-
Answer: Low yields of solid germanium products are often related to suboptimal pyrolysis conditions. Consider the following factors:
-
Temperature: The decomposition temperature of this compound is a critical parameter. If the temperature is too low, the precursor will not decompose efficiently. Conversely, excessively high temperatures can favor the formation of volatile germanium-containing byproducts that are carried away in the gas stream instead of depositing on the substrate. A systematic study of the deposition temperature in your specific reactor is recommended.
-
Flow Rate of Carrier Gas: A high flow rate of the carrier gas (e.g., Argon, Nitrogen) can reduce the residence time of the precursor in the hot zone of the reactor, leading to incomplete decomposition. Try reducing the carrier gas flow rate to allow for more efficient thermal cracking of the this compound molecules.
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Precursor Concentration: The concentration of this compound in the gas phase can influence the deposition rate. Ensure your precursor delivery system (e.g., bubbler) is functioning correctly and that the vapor pressure of the precursor is sufficient at the operating temperature.
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Reactor Design and Substrate Position: The geometry of your reactor and the placement of the substrate are crucial. Ensure the substrate is located in the region of the reactor with the optimal temperature for decomposition and deposition.
-
Issue: High Carbon Content in the Deposited Germanium Film
-
Question: The germanium film I deposited has a high concentration of carbon impurities. How can I minimize carbon incorporation?
-
Answer: Carbon contamination is a common challenge in the chemical vapor deposition (CVD) and pyrolysis of organometallic precursors. The butyl ligands of this compound are the primary source of carbon. To reduce carbon content:
-
Introduce a Co-reactant Gas: The addition of hydrogen (H₂) to the carrier gas is a common strategy to reduce carbon incorporation. Hydrogen can react with hydrocarbon radicals produced during pyrolysis to form more stable volatile species (e.g., methane, butane), which are then exhausted from the system. This process is known as hydrogenolysis.
-
Optimize Temperature: The pyrolysis temperature can influence the decomposition pathways of the butyl radicals. At certain temperatures, the formation of elemental carbon (coke) may be favored. Experiment with a range of temperatures to find a window where the germanium deposition is efficient, but carbon incorporation is minimized.
-
Plasma-Enhanced Pyrolysis: If your system allows, using a plasma-enhanced chemical vapor deposition (PECVD) approach can facilitate the decomposition of the precursor at lower temperatures, which can sometimes reduce the incorporation of carbon from the ligands.
-
Issue: Inconsistent Results Between Experimental Runs
-
Question: I am observing significant variations in my results from one pyrolysis run to the next, even with seemingly identical parameters. What could be the cause of this inconsistency?
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Answer: Inconsistent results in pyrolysis experiments often stem from subtle variations in experimental conditions. Here are some key areas to investigate:
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Temperature Control and Measurement: Ensure your temperature controller is accurately calibrated and that the thermocouple is placed in a position that reflects the true temperature of the deposition zone. Small fluctuations in temperature can have a significant impact on reaction rates and byproduct formation.
-
Precursor Purity and Handling: The purity of the this compound precursor is critical. Impurities can act as catalysts or inhibitors, altering the decomposition process. Always use high-purity precursors and handle them in an inert atmosphere to prevent degradation.
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Reactor Conditioning: The history of the reactor can influence subsequent experiments. Residual films or contaminants on the reactor walls can affect the nucleation and growth of the desired material. It is good practice to have a consistent reactor cleaning and conditioning protocol between runs.
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Gas Flow Stability: Ensure that the mass flow controllers for your carrier and any reactant gases are calibrated and providing a stable flow throughout the experiment.
-
Frequently Asked Questions (FAQs)
-
Question: What are the primary byproducts expected from the pyrolysis of this compound?
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Answer: The pyrolysis of this compound is expected to proceed through a free-radical mechanism. The primary decomposition step is the homolytic cleavage of a Germanium-Carbon bond to form a tributylgermyl radical and a butyl radical. These highly reactive species then undergo a series of secondary reactions. The main byproducts can be categorized as follows:
-
Gaseous Byproducts: These are primarily hydrocarbons resulting from the reactions of butyl radicals.
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Liquid/Volatile Byproducts: These can include larger hydrocarbon molecules and potentially some volatile organogermanium species.
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Solid Byproducts: The desired product is typically a germanium-containing solid film or powder. However, under certain conditions, solid carbonaceous materials (coke) can also be formed.
-
-
Question: What is the likely reaction mechanism for the thermal decomposition of this compound?
-
Answer: Based on studies of analogous tetraalkyl compounds of silicon and tin, the thermal decomposition of this compound is expected to follow a radical chain mechanism. The key steps are:
-
Initiation: The process begins with the breaking of the weakest bond, which is the Ge-C bond, to form a tributylgermyl radical and a butyl radical.
-
Propagation: The butyl radical can undergo several reactions, including:
-
β-hydride elimination: This is a common pathway for alkyl radicals, leading to the formation of an alkene (1-butene) and a hydrogen atom.
-
Hydrogen abstraction: The butyl radical can abstract a hydrogen atom from another this compound molecule or from other hydrocarbon species present, forming butane and a new radical.
-
Radical combination and disproportionation: Butyl radicals can combine to form octane or disproportionate to form butane and butene.
-
-
Termination: The reaction terminates when two radicals combine to form a stable molecule.
-
-
Question: Is there a typical temperature range for the pyrolysis of this compound?
-
Answer: The optimal pyrolysis temperature for this compound will depend on the specific experimental setup, including the reactor type, pressure, and desired product characteristics. However, based on related organogermanium and organotin compounds, a temperature range of 400°C to 600°C is a reasonable starting point for investigation. The onset of decomposition may be observed at lower temperatures, while higher temperatures will lead to more complete decomposition but may also increase the formation of unwanted byproducts.
Data Presentation
Table 1: Predicted Gaseous Byproducts of this compound Pyrolysis
| Byproduct | Chemical Formula | Likely Formation Pathway |
| 1-Butene | C₄H₈ | β-hydride elimination from butyl radical |
| Butane | C₄H₁₀ | Hydrogen abstraction by butyl radical |
| Hydrogen | H₂ | Combination of hydrogen atoms |
| Methane | CH₄ | Secondary cracking of larger hydrocarbons |
| Ethylene | C₂H₄ | Secondary cracking of larger hydrocarbons |
Table 2: Predicted Liquid/Volatile Byproducts of this compound Pyrolysis
| Byproduct | Chemical Formula | Likely Formation Pathway |
| Octane | C₈H₁₈ | Combination of two butyl radicals |
| Higher Alkanes/Alkenes | CₓHᵧ | Oligomerization of smaller hydrocarbons |
| Tributylgermane | (C₄H₉)₃GeH | Hydrogen abstraction by tributylgermyl radical |
Experimental Protocols
Protocol 1: Atmospheric Pressure Chemical Vapor Deposition (APCVD) of Germanium from this compound
-
System Preparation:
-
The CVD reactor, typically a quartz tube furnace, should be thoroughly cleaned to remove any residual contaminants. This can be done by a combination of solvent rinsing and high-temperature baking under vacuum or an inert atmosphere.
-
The substrate (e.g., silicon wafer, quartz slide) should be cleaned using a standard procedure (e.g., RCA clean for silicon) to ensure a pristine surface for deposition.
-
-
Precursor Delivery:
-
This compound is a liquid at room temperature. It is typically delivered to the reactor by bubbling an inert carrier gas (e.g., high-purity Argon or Nitrogen) through the liquid precursor held in a temperature-controlled bubbler.
-
The temperature of the bubbler determines the vapor pressure of the precursor and thus its concentration in the gas stream. A typical bubbler temperature might be in the range of 50-80°C.
-
The gas lines leading from the bubbler to the reactor should be heated to a temperature slightly above the bubbler temperature to prevent condensation of the precursor.
-
-
Pyrolysis/Deposition:
-
The cleaned substrate is placed in the center of the tube furnace.
-
The furnace is heated to the desired deposition temperature (e.g., 450-550°C) under a continuous flow of the inert carrier gas.
-
Once the temperature is stable, the carrier gas is diverted through the this compound bubbler to introduce the precursor into the reactor.
-
The pyrolysis process is carried out for a specific duration, which will determine the thickness of the deposited film.
-
-
System Shutdown:
-
After the desired deposition time, the carrier gas flow is diverted to bypass the bubbler, stopping the precursor flow to the reactor.
-
The furnace is then cooled down to room temperature under a continuous flow of the inert carrier gas.
-
Once at room temperature, the reactor can be opened, and the substrate with the deposited film can be removed for analysis.
-
-
Byproduct Analysis (Optional):
-
The exhaust gases from the reactor can be passed through a cold trap to collect condensable byproducts for later analysis by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS).
-
A portion of the non-condensable gas stream can be sampled and analyzed by GC to identify the light hydrocarbon byproducts.
-
Mandatory Visualization
Caption: Proposed reaction pathway for byproduct formation during this compound pyrolysis.
Technical Support Center: Tetrabutylgermane (Ge(C₄H₉)₄)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the carrier gas flow for the Tetrabutylgermane precursor in deposition processes like Metal-Organic Chemical Vapor Deposition (MOCVD) and Atomic Layer Deposition (ALD).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound (Ge(C₄H₉)₄) is a liquid metal-organic precursor used for the deposition of germanium-containing thin films. Its volatility and thermal properties make it suitable for techniques like MOCVD and ALD to create high-quality semiconductor materials.
Q2: Which carrier gases are compatible with this compound?
A2: Inert gases are standard for delivering metal-organic precursors. High-purity Argon (Ar) and Nitrogen (N₂) are commonly used as carrier gases. Hydrogen (H₂) can also be used and may influence the deposition chemistry and film purity. The choice of carrier gas can impact the deposition rate and the properties of the resulting film.[1]
Q3: What are the key parameters for controlling this compound delivery?
A3: The uniform and reproducible delivery of the precursor is primarily controlled by three key parameters:
-
Carrier Gas Flow Rate: This directly influences the amount of precursor vapor transported to the reactor.
-
Bubbler Temperature: This controls the vapor pressure of the this compound, which determines the concentration of the precursor in the carrier gas.
-
System Pressure: The total pressure in the bubbler and delivery lines affects the efficiency of precursor pick-up.
Q4: How does the carrier gas flow rate affect the deposition process?
A4: The carrier gas flow rate is directly proportional to the amount of this compound precursor delivered to the reaction chamber.
-
Too Low: A low flow rate will result in a low concentration of the precursor, leading to a very low or non-existent deposition rate.
-
Too High: An excessively high flow rate can lead to inefficient precursor pick-up, gas phase reactions, and non-uniform films. It may also cool the precursor liquid, causing its vapor pressure to drop.
Q5: Why is the bubbler temperature so important?
A5: The temperature of the this compound bubbler dictates its vapor pressure. A stable and uniform temperature is critical for a consistent and reproducible flow of the precursor to the reactor. Temperature fluctuations will lead to variations in the precursor concentration in the carrier gas, resulting in inconsistent film growth rates and properties.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound.
| Problem | Potential Cause | Recommended Action |
| Low or No Deposition | Low Carrier Gas Flow Rate: Insufficient transport of the precursor to the reactor. | Gradually increase the carrier gas flow rate (e.g., in increments of 5-10 sccm) and monitor the effect on the deposition rate. |
| Low Bubbler Temperature: The vapor pressure of the precursor is too low. | Increase the bubbler temperature in small increments (e.g., 2-5 °C) to raise the precursor's vapor pressure. Allow the temperature to stabilize before re-evaluating. | |
| Incorrect Dip Tube Positioning: The carrier gas is not bubbling effectively through the liquid precursor. | Ensure the dip tube is positioned correctly within the bubbler to maximize the entrainment of the precursor. | |
| Non-Uniform Film Thickness | Inconsistent Precursor Flow: Fluctuations in carrier gas flow, bubbler temperature, or system pressure. | Verify the stability of your mass flow controllers (MFCs) and the temperature controller for the bubbler. Check for any pressure fluctuations in the system. |
| Precursor Condensation: The temperature of the gas lines is lower than the bubbler temperature. | Heat the delivery lines to a temperature slightly above the bubbler temperature to prevent the precursor from condensing before reaching the reactor. | |
| Poor Film Quality (e.g., rough surface, high impurity content) | High Carrier Gas Flow Rate: High precursor concentration leading to gas-phase reactions and particle formation. | Reduce the carrier gas flow rate to lower the precursor concentration in the reactor. |
| High Bubbler Temperature: Excessively high precursor vapor pressure. | Lower the bubbler temperature to reduce the precursor concentration. | |
| Precursor Decomposition: The temperature of the bubbler or delivery lines is too high, causing the this compound to decompose prematurely. | While specific thermal stability data for this compound is not readily available, it is advisable to keep the bubbler and line temperatures below the precursor's decomposition temperature. If decomposition is suspected, reduce these temperatures. | |
| Inconsistent Results Between Runs | Variations in Initial Conditions: Lack of standardized experimental parameters. | Standardize all parameters, including carrier gas flow rate, bubbler temperature, system pressure, and pre-deposition purge times to ensure run-to-run consistency. |
| Precursor Degradation: The precursor may have degraded over time or due to improper storage. | Use fresh precursor and ensure it is stored under an inert atmosphere and at the recommended temperature. |
Experimental Protocols
Protocol 1: Establishing a Baseline Carrier Gas Flow
Objective: To determine a starting point for the carrier gas flow rate for uniform germanium film deposition.
Materials:
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This compound precursor in a temperature-controlled bubbler
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High-purity carrier gas (e.g., Ar, N₂, or H₂)
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MOCVD/ALD reactor with a suitable substrate (e.g., Si)
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Mass flow controllers (MFCs)
Methodology:
-
Set the reactor to the desired deposition temperature and pressure.
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Set the this compound bubbler to a starting temperature (e.g., 25 °C) and allow it to stabilize for at least 30 minutes.
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Initiate a low carrier gas flow through the bubbler (e.g., 10 sccm).
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Bypass the reactor and allow the gas lines to stabilize for 10-15 minutes.
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Introduce the precursor/carrier gas mixture into the reactor for a set deposition time.
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Analyze the deposited film for thickness and uniformity using appropriate characterization techniques (e.g., ellipsometry, SEM).
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Systematically vary the carrier gas flow rate in subsequent experiments to optimize for the desired deposition rate and uniformity.
Protocol 2: Determining the Effect of Bubbler Temperature (Vapor Pressure)
Objective: To understand the relationship between bubbler temperature and precursor delivery rate.
Note: Specific vapor pressure data for this compound is not widely published. This protocol helps in establishing an empirical relationship.
Methodology:
-
Establish a constant carrier gas flow rate based on Protocol 1.
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Set the bubbler to a series of temperatures (e.g., 20 °C, 25 °C, 30 °C, 35 °C).
-
At each temperature setting, allow the bubbler to stabilize for at least 30 minutes.
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Perform a deposition run for a fixed duration at each temperature.
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Measure the film thickness for each deposition.
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Plot the deposition rate as a function of the bubbler temperature to determine the sensitivity of the process to this parameter.
Visualizations
Caption: Troubleshooting logic for common this compound deposition issues.
Caption: Workflow for optimizing this compound delivery parameters.
References
Preventing premature decomposition of Tetrabutylgermane
Technical Support Center: Tetrabutylgermane
Welcome to the Technical Support Center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the premature decomposition of this compound and to offer troubleshooting assistance for issues encountered during its handling and use in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound (C₁₆H₃₆Ge) is an organogermanium compound used as a precursor in the synthesis of germanium-containing materials, including nanoparticles for various applications. Its stability is crucial for ensuring the reproducibility of experiments and the purity of the final products. Premature decomposition can lead to the formation of impurities, affecting reaction yields and the properties of the synthesized materials.
Q2: What are the primary causes of premature this compound decomposition?
While stable under normal conditions, this compound can be susceptible to decomposition when exposed to:
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Atmospheric Oxygen and Moisture: Like many organometallic compounds, it can react with oxygen and water, leading to the formation of germanium oxides and other byproducts.
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Elevated Temperatures: Although used in thermal decomposition synthesis at high temperatures (e.g., 250-300°C), prolonged exposure to moderately elevated temperatures during storage or handling can initiate premature decomposition.[1]
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Incompatible Materials: Contact with strong oxidizing agents can lead to vigorous and potentially hazardous reactions.[2]
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Light Exposure: While not explicitly documented for this compound, similar organometallic compounds can be sensitive to light, which can catalyze decomposition.
Q3: What are the visual signs of this compound decomposition?
Pure this compound is typically a colorless to light yellow liquid.[3] Signs of decomposition may include:
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A change in color (e.g., turning darker yellow or brown).
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The formation of precipitates or solid particles.
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A noticeable change in viscosity.
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An unusual odor.
If any of these signs are observed, it is recommended to verify the purity of the compound before use.
Q4: How can I verify the purity of my this compound sample?
The purity of this compound can be assessed using standard analytical techniques such as:
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Gas Chromatography-Mass Spectrometry (GC-MS): To separate and identify the parent compound and any volatile impurities or decomposition products.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure and detect organic impurities.
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Fourier-Transform Infrared (FTIR) Spectroscopy: To identify functional groups and confirm the absence of unexpected bonds that may indicate decomposition (e.g., Ge-O-H or Ge-O-Ge bonds).
Troubleshooting Guide
This guide provides solutions to common problems encountered during the handling and use of this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent experimental results using the same batch of this compound. | Decomposition due to improper storage or handling during experiments. | 1. Review storage conditions to ensure they meet the recommended guidelines (see Table 2). 2. Minimize the exposure of the stock solution to air and light during use. 3. Aliquot the required amount for daily use into smaller, sealed vials to avoid repeated opening of the main container. 4. Ensure all glassware and syringes are scrupulously dried and purged with an inert gas before use. |
| Noticeable change in the appearance of the this compound sample (e.g., color change, precipitate formation). | Contamination or decomposition from exposure to air, moisture, or light. | 1. Immediately blanket the sample with an inert gas (e.g., argon or nitrogen) and reseal the container tightly. 2. Store the container in a cool, dark place. 3. Before further use, verify the purity of the sample using an appropriate analytical method (e.g., GC-MS). If significant degradation is confirmed, it is best to discard the reagent. |
| Low yield or unexpected byproducts in a reaction involving this compound. | Impurities in the this compound starting material or decomposition during the reaction. | 1. Confirm the purity of the this compound before starting the reaction. 2. Ensure the reaction is carried out under a strictly inert atmosphere. 3. Degas all solvents and other reagents used in the reaction to remove dissolved oxygen. 4. Optimize the reaction temperature to avoid unnecessary thermal stress on the precursor. |
Experimental Protocols
Recommended Storage and Handling Conditions
To prevent premature decomposition, this compound should be stored and handled under controlled conditions.
| Parameter | Recommended Condition | Rationale |
| Temperature | Store in a cool, dry place. For long-term storage, refrigeration (2-8°C) is recommended. | To slow down the rate of potential thermal degradation. |
| Atmosphere | Store under an inert gas atmosphere (e.g., argon or nitrogen). | To prevent oxidation and hydrolysis by minimizing exposure to oxygen and moisture. |
| Light Exposure | Store in a dark or amber-colored, tightly sealed container. | To prevent potential photodegradation. |
| Container Material | Use glass or other inert, tightly sealed containers. Avoid containers with reactive surfaces. | To prevent reaction with the container material. |
| Incompatible Materials | Store separately from strong oxidizing agents.[2] | To prevent hazardous reactions. |
Protocol for Handling this compound in an Inert Atmosphere
This protocol outlines the steps for safely transferring this compound using Schlenk line techniques to prevent exposure to air and moisture.
Materials:
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This compound in a septum-sealed bottle.
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Dry, clean Schlenk flask or reaction vessel.
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Gas-tight syringe with a needle.
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Schlenk line with a supply of high-purity inert gas (argon or nitrogen).
Procedure:
-
Preparation: Ensure all glassware is oven-dried and allowed to cool to room temperature under vacuum or a positive pressure of inert gas.
-
Inert Atmosphere: Connect the reaction vessel to the Schlenk line and subject it to several cycles of vacuum and backfilling with inert gas to establish an inert atmosphere.
-
Syringe Preparation: Purge the gas-tight syringe with inert gas by drawing and expelling the gas three to five times.
-
Transfer: a. Under a positive flow of inert gas, carefully pierce the septum of the this compound container with the syringe needle. b. Slowly withdraw the desired volume of the liquid into the syringe. c. Withdraw a small amount of inert gas into the syringe to create a headspace, which prevents the liquid from being pushed out of the needle tip.
-
Injection: Swiftly and carefully transfer the syringe to the reaction vessel and pierce the septum. Inject the this compound into the vessel.
-
Cleaning: Immediately after use, rinse the syringe with a dry, inert solvent (e.g., anhydrous hexane or toluene) and then quench any residue with a less reactive alcohol (e.g., isopropanol) followed by water.
Visualizations
References
Technical Support Center: Commercial Tetrabutylgermane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using commercial tetrabutylgermane in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities I should be aware of in commercial this compound?
A1: Commercial this compound is typically synthesized via the reaction of a germanium tetrahalide (e.g., GeCl₄) with a butylating agent, such as n-butyllithium or a butylmagnesium Grignard reagent. Impurities can arise from unreacted starting materials, byproducts of the synthesis, or degradation upon exposure to air and moisture.
Common Impurities Include:
-
Partially Substituted Germanes: Species where not all four halides on the germanium have been replaced by butyl groups. The most common of these is tributylgermanium chloride (Bu₃GeCl).
-
Starting Materials: Residual germanium tetrachloride (GeCl₄) or byproducts from the butylating agent.
-
Butylating Agent Byproducts:
-
From n-butyllithium: Octane (from Wurtz coupling), 1-butene (from elimination), and lithium chloride.
-
From Grignard reagents: Butane and magnesium salts.
-
-
Solvent Residues: Ethereal solvents like diethyl ether or tetrahydrofuran (THF) are common in the synthesis and may be present in trace amounts.
-
Hydrolysis/Oxidation Products: this compound is sensitive to atmospheric conditions. Exposure to moisture can lead to the formation of tributylgermanol (Bu₃GeOH), and further condensation can form bis(tributylgermanium) oxide (tributylgermoxane).
Q2: My experimental results are inconsistent. Could impurities in this compound be the cause?
A2: Yes, impurities can significantly impact experimental outcomes. For example:
-
In Catalysis: Partially halogenated germanes or coordinating solvent impurities can poison catalysts or alter their activity.
-
In Materials Science (e.g., CVD/ALD): Volatile impurities can co-deposit, leading to films with undesirable electronic or physical properties. The presence of oxygen-containing impurities like tributylgermanol can introduce oxygen into the film.
-
In Drug Development: Reactive impurities can lead to the formation of unexpected side products in multi-step syntheses, complicating purification and potentially leading to misleading biological assay results.
Q3: How can I detect and quantify impurities in my this compound sample?
A3: The primary methods for analyzing the purity of this compound and identifying impurities are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
GC-MS is excellent for separating volatile impurities and identifying them based on their mass spectra.
-
¹H and ¹³C NMR can identify and quantify impurities containing protons and carbon atoms, respectively. Comparing the integrals of impurity peaks to the main product peaks allows for quantification. Specific NMR techniques can be used to identify common solvent residues.[1][2][3][4]
A detailed protocol for GC-MS analysis is provided in the "Experimental Protocols" section below.
Q4: I suspect my this compound has degraded. What are the signs and how can I confirm it?
A4: Degradation is typically due to hydrolysis from exposure to moisture. The primary degradation product is tributylgermanol (Bu₃GeOH).
-
Signs of Degradation: The product may appear cloudy or contain a white precipitate.
-
Confirmation: Degradation can be confirmed by ¹H NMR spectroscopy by the appearance of a characteristic O-H proton signal for the germanol. The chemical shift of this proton can vary depending on the solvent and concentration. GC-MS analysis may also show a peak corresponding to tributylgermanol.
To prevent degradation, always handle this compound under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents and reagents.
Impurity Profile of Commercial this compound
The following table summarizes common impurities and their typical concentration ranges found in commercial-grade this compound (typically ~98% purity).[5]
| Impurity Category | Specific Impurity Example | Typical Concentration Range | Potential Impact |
| Partially Substituted | Tributylgermanium Chloride | 0.1 - 1.5% | Can alter reactivity in subsequent steps; potential catalyst poison. |
| Starting Materials | Germanium Tetrachloride | < 0.1% | Highly reactive; can lead to unwanted side reactions. |
| Butylating Agent Byproducts | Octane | 0.1 - 0.5% | Generally inert, but can affect the physical properties of the mixture. |
| 1-Butene | Trace (<0.1%) | Volatile; unlikely to be present in significant amounts in the final product. | |
| Solvent Residues | Tetrahydrofuran (THF) | < 0.2% | Can act as a coordinating ligand, affecting reaction mechanisms. |
| Degradation Products | Tributylgermanol | Variable; increases with exposure to air | Introduces oxygen; can interfere with moisture-sensitive reactions. |
Experimental Protocols
Protocol 1: Purity Analysis and Impurity Identification by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general method for the analysis of volatile impurities in this compound.
1. Sample Preparation:
- Handle this compound under an inert atmosphere.
- Prepare a dilute solution of this compound (e.g., 1 mg/mL) in an anhydrous, high-purity solvent such as hexane or toluene.
- Filter the sample through a 0.45 µm syringe filter if any particulate matter is visible.
2. GC-MS Instrumentation and Conditions:
- Injector: Split/splitless inlet, operated in split mode (e.g., 50:1 split ratio) at 250 °C.
- Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
- Column: A non-polar capillary column, such as a DB-1 or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
- Oven Temperature Program:
- Initial temperature: 50 °C, hold for 2 minutes.
- Ramp: 15 °C/min to 280 °C.
- Final hold: Hold at 280 °C for 5 minutes.
- Mass Spectrometer:
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: m/z 35-500.
- Scan Rate: Sufficient to obtain at least 10-15 spectra across each chromatographic peak.
3. Data Analysis:
- Identify the main peak corresponding to this compound.
- Identify impurity peaks by comparing their retention times and mass spectra to known standards and library databases (e.g., NIST).
- Quantify impurities by comparing their peak areas to that of the main product (assuming similar response factors for structurally related impurities) or by using an internal standard.
Visualizations
Caption: Workflow for GC-MS analysis of this compound.
Caption: Logical relationship of impurity sources.
References
- 1. kgroup.du.edu [kgroup.du.edu]
- 2. scs.illinois.edu [scs.illinois.edu]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. [PDF] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist | Semantic Scholar [semanticscholar.org]
- 5. This compound | Tetrabutylgermanium | C16H36Ge - Ereztech [ereztech.com]
Technical Support Center: Tetrabutylgermane Purification
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of tetrabutylgermane. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercially available or synthetically prepared this compound?
A1: this compound is typically synthesized via the reaction of a germanium tetrahalide (e.g., GeCl₄) with a butylating agent, such as a butyl Grignard reagent (butylmagnesium bromide) or butyllithium. Impurities commonly arise from this synthesis and may include:
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Partially alkylated germanium species: These are compounds where not all four halide atoms on the germanium have been replaced by butyl groups. Examples include tributylgermanium chloride (Bu₃GeCl), dibutylgermanium dichloride (Bu₂GeCl₂), and butylgermanium trichloride (BuGeCl₃).
-
Unreacted starting materials: Residual germanium tetrachloride may be present, although its lower boiling point (84 °C) usually allows for its removal during the initial workup.
-
Solvents: Ethers such as diethyl ether or tetrahydrofuran (THF) are common solvents for Grignard reactions and may remain in the crude product.
-
Byproducts from the butylating agent: In the case of Grignard reagents, side reactions can lead to the formation of octane (from the coupling of two butyl groups) and other hydrocarbon byproducts.
Q2: What is the recommended method for purifying this compound?
A2: Due to its high boiling point (130-133 °C at 5 mmHg) and potential sensitivity to air at elevated temperatures, fractional vacuum distillation is the most effective method for purifying this compound.[1] This technique allows for the separation of components with different boiling points at a reduced pressure, which lowers the required distillation temperature and minimizes the risk of thermal decomposition.
Q3: How can I assess the purity of my this compound sample?
A3: The purity of this compound is best determined using the following analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary method for identifying and quantifying volatile impurities. The gas chromatogram will show the separation of different components based on their boiling points and interactions with the GC column, while the mass spectrometer provides mass-to-charge ratios that help in the identification of each component.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for identifying impurities. The chemical shifts and coupling patterns of the butyl groups in different chemical environments (e.g., in this compound versus tributylgermanium chloride) allow for their differentiation. The presence of solvent impurities can also be readily detected by NMR.
Q4: My this compound sample appears cloudy or contains solid precipitates. What could be the cause?
A4: Cloudiness or the presence of solids in this compound can be due to several factors:
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Hydrolysis: this compound itself is relatively stable towards water, but partially alkylated germanium halides (e.g., Bu₃GeCl) are much more susceptible to hydrolysis. Exposure to moisture in the air can lead to the formation of germanium oxides or hydroxides, which are typically white solids.
-
Inorganic salts: If the workup after synthesis was incomplete, inorganic salts (e.g., magnesium halides from a Grignard reaction) may still be present in the product.
To resolve this, you can filter the this compound under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) before proceeding with distillation.
Troubleshooting and Optimization
This section addresses specific issues that may arise during the purification of this compound by fractional vacuum distillation.
Problem 1: The distillation is very slow or does not start, even at a high pot temperature.
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Possible Cause 1: Vacuum leak. The system is not reaching a low enough pressure for the this compound to boil at the set temperature.
-
Solution: Check all joints and connections for leaks. Ensure that all glassware joints are properly greased and that the vacuum tubing is in good condition. Use a manometer to monitor the pressure of the system.
-
-
Possible Cause 2: Insufficient heating. The heating mantle may not be providing enough heat to the distillation flask.
-
Solution: Ensure good thermal contact between the heating mantle and the distillation flask. Insulate the distillation flask and the fractionating column with glass wool or aluminum foil to minimize heat loss.
-
Problem 2: The distillate is not pure, as confirmed by GC-MS analysis.
-
Possible Cause 1: Inefficient fractionating column. The column may not have enough theoretical plates to separate the impurities from the product effectively.
-
Solution: Use a longer fractionating column or one with a more efficient packing material.
-
-
Possible Cause 2: Distillation rate is too fast. A high distillation rate does not allow for proper equilibration between the liquid and vapor phases in the fractionating column, leading to poor separation.
-
Solution: Reduce the heating rate to slow down the distillation. A good distillation rate is typically 1-2 drops per second.
-
-
Possible Cause 3: Bumping of the liquid. Violent boiling can carry less volatile impurities over into the collection flask.
-
Solution: Ensure vigorous stirring of the distillation pot using a magnetic stir bar. A Claisen adapter can also help to prevent bumping. Boiling stones are not effective under vacuum.
-
Data Presentation
The following table summarizes typical results that can be expected from the purification of this compound by fractional vacuum distillation.
| Parameter | Crude this compound | Purified this compound |
| Purity (by GC-MS) | 85-95% | >99.5% |
| Major Impurities | Tributylgermanium chloride, Dibutylgermanium dichloride, Solvent (THF), Octane | <0.5% combined |
| Appearance | Colorless to pale yellow liquid | Colorless liquid |
| Typical Yield | - | 80-90% |
Experimental Protocols
Protocol 1: Fractional Vacuum Distillation of this compound
Objective: To purify crude this compound by removing lower and higher boiling point impurities.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed)
-
Distillation head with thermometer
-
Condenser
-
Receiving flask(s) (a "cow" or "pig" adapter is recommended for collecting multiple fractions without breaking the vacuum)
-
Vacuum pump and tubing
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Cold trap (e.g., with liquid nitrogen or dry ice/acetone)
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Heating mantle with a stirrer
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Magnetic stir bar
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Grease for glass joints
-
Inert gas source (e.g., nitrogen or argon)
Procedure:
-
Apparatus Setup:
-
Assemble the distillation apparatus as shown in the workflow diagram below. Ensure all glassware is dry and free of cracks.
-
Place a magnetic stir bar in the round-bottom flask and add the crude this compound.
-
Lightly grease all ground-glass joints to ensure a good seal.
-
Attach the vacuum tubing from the distillation apparatus to a cold trap, and then to the vacuum pump.
-
-
Distillation:
-
Begin stirring the crude this compound.
-
Slowly evacuate the system using the vacuum pump. The pressure should drop to a few mmHg.
-
Once a stable vacuum is achieved, begin to heat the distillation flask gently with the heating mantle.
-
Collect any low-boiling fractions (e.g., residual solvent) in the first receiving flask. The temperature at the distillation head will be low during this phase.
-
Once the low-boiling components have been removed, the temperature at the distillation head will drop. Increase the heating mantle temperature to distill the this compound.
-
Collect the main fraction of this compound at a stable temperature and pressure (e.g., 130-133 °C at 5 mmHg).
-
If a higher-boiling fraction is observed (indicated by a rise in temperature after the main fraction has distilled), change the receiving flask and collect it separately.
-
Stop the distillation before the distillation flask goes to dryness.
-
-
Shutdown:
-
Remove the heating mantle and allow the system to cool to room temperature.
-
Slowly and carefully vent the system with an inert gas.
-
Turn off the vacuum pump.
-
The purified this compound in the receiving flask should be handled under an inert atmosphere.
-
Protocol 2: Purity Analysis by GC-MS
Objective: To determine the purity of this compound and identify any impurities.
Instrumentation and Parameters (Example):
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Mass Spectrometer: Agilent 5977A or equivalent
-
Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or similar non-polar column
-
Injection Volume: 1 µL
-
Inlet Temperature: 250 °C
-
Oven Program:
-
Initial temperature: 50 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold at 280 °C for 5 minutes
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min
-
MS Ion Source Temperature: 230 °C
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MS Quadrupole Temperature: 150 °C
-
Mass Range: 40-500 amu
Procedure:
-
Prepare a dilute solution of the this compound sample in a volatile organic solvent (e.g., hexane or dichloromethane).
-
Inject the sample into the GC-MS system.
-
Acquire the data.
-
Analyze the resulting chromatogram to determine the retention times and relative peak areas of all components.
-
Analyze the mass spectrum of each peak and compare it with a library (e.g., NIST) to identify the compounds. The purity of the this compound is calculated as the percentage of its peak area relative to the total area of all peaks in the chromatogram.
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Choosing a purification strategy for this compound.
References
Effect of reactor pressure on Tetrabutylgermane decomposition
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists studying the thermal decomposition of Tetrabutylgermane (Bu₄Ge), particularly for applications in Chemical Vapor Deposition (CVD).
Frequently Asked Questions (FAQs)
Q1: What is the primary effect of increasing reactor pressure on the decomposition of this compound?
A1: Increasing reactor pressure generally leads to a higher concentration of precursor molecules in the gas phase. This can increase the deposition rate but may also promote gas-phase reactions and nucleation, which can negatively impact film quality. Conversely, lower pressures (LPCVD) often result in more uniform and conformal films as the process shifts from a mass-transport-limited regime to a surface-reaction-limited regime.[1][2]
Q2: How does reactor pressure influence the incorporation of impurities, such as carbon, into the germanium film?
A2: Reactor pressure can indirectly affect impurity levels. At higher pressures, the residence time of byproducts in the reactor increases, which can lead to their incorporation into the growing film. In the case of Bu₄Ge, incomplete decomposition can leave carbon-containing species on the surface. Using a carrier gas like hydrogen (H₂) at optimized pressures can help in the removal of these carbon species by forming volatile hydrocarbons.[3]
Q3: Can changing the reactor pressure affect the surface morphology of the deposited germanium film?
A3: Yes, reactor pressure is a critical parameter for controlling surface morphology. High pressures can lead to gas-phase nucleation, resulting in the formation of particulates that create a rough surface.[3] Lowering the pressure can help ensure that decomposition occurs primarily on the substrate surface, leading to smoother films. Adjusting the precursor flow rate in conjunction with pressure is key to controlling the deposition rate and, consequently, the surface finish.[3]
Q4: What is the typical pressure range for depositing germanium films from organogermanium precursors?
A4: For Low-Pressure Chemical Vapor Deposition (LPCVD) of germanium-containing films, the pressure is typically maintained in the range of 0.1 to 1.0 Torr (approximately 3 to 200 Pa).[1][2] The optimal pressure depends heavily on other process parameters such as substrate temperature, precursor flow rate, and the specific reactor geometry.
Troubleshooting Guide
| Issue | Potential Cause Related to Pressure | Recommended Solution |
| Low Deposition Rate | The reactor pressure is too low, leading to an insufficient concentration of the this compound precursor at the substrate surface. | Gradually increase the reactor pressure while monitoring the deposition rate and film quality. Alternatively, increase the precursor flow rate by adjusting the carrier gas flow or the bubbler temperature.[2] |
| Poor Film Uniformity | The reactor pressure is too high, causing the deposition to be limited by mass transport (i.e., the rate at which the precursor reaches the surface), which can be non-uniform across the substrate. | Decrease the total reactor pressure to move into a surface-reaction-limited regime, which generally improves uniformity.[2] Consider optimizing the reactor geometry or gas flow dynamics. |
| Rough Surface / Hazy Film | High reactor pressure is promoting gas-phase reactions and particle formation before the precursor reaches the substrate.[3] | Reduce the reactor pressure to minimize gas-phase nucleation. Also, try reducing the precursor partial pressure by adjusting the carrier gas flow rate.[3] |
| High Carbon Impurity | High pressure increases the residence time of hydrocarbon byproducts from the butyl ligands, leading to their incorporation into the film. | Lower the total pressure to facilitate the removal of byproducts. Consider introducing hydrogen as a carrier or reactant gas to help convert carbon species into volatile methane or other hydrocarbons.[3] |
| Poor Film Adhesion | While often related to substrate cleaning or temperature, incorrect pressure can lead to stressed or impure films that do not adhere well. | Ensure the substrate is impeccably clean.[3] Optimize the pressure in conjunction with the deposition temperature to grow a low-stress initial layer that promotes good adhesion. |
Quantitative Data Summary
The following table presents illustrative data on how reactor pressure can influence key parameters during the CVD of germanium from a precursor like this compound. The exact values are highly dependent on the specific experimental setup.
| Reactor Pressure (Torr) | Typical Deposition Temperature (°C) | Deposition Rate (nm/min) | Film Uniformity | Dominant Growth Regime |
| 10.0 | 400 - 450 | High (>20) | Poor | Mass-Transport Limited |
| 1.0 | 450 - 500 | Moderate (5-15) | Good | Mixed / Surface-Reaction |
| 0.1 | 475 - 550 | Low (1-5) | Excellent | Surface-Reaction Limited |
Experimental Protocols
Protocol: Investigating the Effect of Pressure on Bu₄Ge Decomposition
This protocol outlines a general procedure for studying the effect of reactor pressure on the deposition of germanium thin films using this compound in an LPCVD system.
1. Substrate Preparation:
-
Select appropriate substrates (e.g., Si(100) wafers).
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Perform a standard substrate cleaning procedure (e.g., RCA clean for silicon) to remove organic and inorganic contaminants.[2]
-
Dry the substrates with high-purity nitrogen and immediately load them into the reactor to prevent re-contamination.[2]
2. System Setup and Leak Check:
-
Ensure the this compound bubbler is filled and maintained at a constant temperature (e.g., 70-90°C) to ensure stable vapor pressure.
-
Perform a leak check of the entire CVD system to prevent atmospheric contamination, which is crucial for achieving high-purity films.[3]
-
Pump the reactor down to a base pressure below 10⁻⁵ Torr.
3. Deposition Procedure:
-
Heat the substrate to the desired deposition temperature (e.g., 450-550°C).
-
Introduce a carrier gas (e.g., high-purity N₂ or H₂) through the bubbler at a controlled flow rate (e.g., 10-50 sccm) to transport the Bu₄Ge vapor to the reactor.[2]
-
Set the first target deposition pressure (e.g., 1.0 Torr) using a throttle valve controller.
-
Maintain these conditions for a fixed duration (e.g., 60 minutes) to grow a film of measurable thickness.
-
After deposition, stop the precursor flow and cool the reactor to room temperature under a continuous flow of the carrier gas.[2]
4. Experimental Series:
-
Repeat the deposition procedure (Step 3) for a range of different reactor pressures (e.g., 0.1 Torr, 0.5 Torr, 2.0 Torr, 5.0 Torr) while keeping all other parameters (substrate temperature, precursor flow, deposition time) constant.
5. Film Characterization:
-
Measure the film thickness (e.g., using ellipsometry) to calculate the deposition rate.
-
Analyze the surface morphology (e.g., using SEM or AFM).
-
Determine the film's crystallinity and phase (e.g., using XRD).
-
Assess the chemical composition and impurity levels (e.g., using XPS or SIMS).
Visualizations
Experimental Troubleshooting Workflow
Caption: A flowchart for troubleshooting common issues in a CVD process.
References
Technical Support Center: Optimizing Ge Film Growth from Alkylgermane Precursors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the deposition of Germanium (Ge) films using alkylgermane precursors, with a focus on minimizing surface roughness. While the ideal precursor is Tetrabutylgermane (TBuGe), detailed experimental data for this specific compound is limited in publicly available literature. Therefore, this guide is primarily based on data from a closely related and well-studied precursor, tertiarybutylgermane (t-C4H9GeH3), which is expected to exhibit similar chemical behavior.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of high surface roughness in Ge films grown from alkylgermane precursors?
A1: High surface roughness in Ge films can stem from several factors, including suboptimal growth temperature, inappropriate precursor partial pressure, improper substrate preparation, and the presence of contaminants. For instance, at lower temperatures, adatom mobility is limited, which can lead to three-dimensional island growth (Volmer-Weber growth mode) and increased roughness.[1][2] Conversely, excessively high temperatures can also increase roughness due to enhanced surface diffusion and potential island coarsening.[1]
Q2: How does the growth temperature affect the surface morphology of the Ge film?
A2: Growth temperature is a critical parameter. For tertiarybutylgermane, successful homoepitaxial growth of Ge films has been achieved at temperatures as low as 320°C.[3] Generally, there is an optimal temperature window for achieving smooth films. Below this window, the surface may be rough due to incomplete precursor decomposition and low adatom mobility. Above this window, increased surface diffusion can lead to the formation of larger, more distinct grains, which also increases roughness. The optimal temperature for a specific system will also depend on other factors like pressure and precursor flow rate.
Q3: What is the role of precursor partial pressure in controlling surface roughness?
A3: The partial pressure of the precursor influences the growth rate and the surface coverage of adatoms. A higher partial pressure generally leads to a higher growth rate.[4] However, an excessively high partial pressure can lead to gas-phase nucleation, resulting in the formation of particles that can incorporate into the film and increase roughness. It can also lead to a higher density of nucleation sites on the surface, which, if not properly managed, can result in a rougher film.
Q4: Why is substrate preparation crucial for achieving a smooth Ge film?
A4: The substrate surface acts as the template for the growing film. Any contaminants, native oxides, or surface defects on the substrate can disrupt the epitaxial growth process and lead to the formation of a rough and defective Ge film. A thorough cleaning process to remove organic and metallic contaminants, followed by a procedure to remove the native oxide layer (e.g., using dilute HF), is essential for achieving a smooth surface.[5]
Q5: Can post-deposition annealing improve the surface roughness of my Ge film?
A5: Yes, post-deposition annealing can improve surface smoothness and crystalline quality. Annealing at an appropriate temperature can promote the coalescence of grains and reduce the overall surface roughness.[1] However, the annealing temperature and duration must be carefully controlled to avoid excessive grain growth or other undesirable effects.
Troubleshooting Guide
This guide addresses common issues encountered during the growth of Ge films from alkylgermane precursors and provides potential solutions.
| Issue | Potential Cause(s) | Recommended Action(s) |
| High Surface Roughness (High RMS value) | 1. Suboptimal growth temperature. 2. Precursor partial pressure is too high or too low. 3. Inadequate substrate cleaning. 4. Contamination in the growth chamber. | 1. Optimize the growth temperature. Start with a known successful temperature for a similar precursor (e.g., 320-380°C for tertiarybutylgermane) and perform a temperature series.[3] 2. Adjust the precursor flow rate to vary the partial pressure. Correlate the growth rate and surface roughness to find the optimal pressure.[4] 3. Review and improve the substrate cleaning protocol. Ensure complete removal of organic and native oxide layers.[5] 4. Perform a chamber bake-out and leak check to ensure a clean, high-vacuum environment. |
| Poor Film Adhesion | 1. Contaminated substrate surface. 2. Large thermal expansion mismatch between the film and substrate without a proper buffer layer. | 1. Implement a rigorous ex-situ and in-situ substrate cleaning procedure. 2. Consider the use of a buffer layer, especially for heteroepitaxial growth (e.g., Ge on Si). |
| Film is Polycrystalline instead of Epitaxial | 1. Growth temperature is too low. 2. Substrate surface is not clean or has a native oxide layer. 3. High concentration of impurities in the precursor or carrier gas. | 1. Increase the growth temperature to provide sufficient energy for adatoms to find their epitaxial sites. 2. Ensure the substrate is atomically clean before initiating growth.[5] 3. Use high-purity precursor and carrier gases. |
| Low Growth Rate | 1. Low growth temperature. 2. Low precursor partial pressure. 3. Passivation of the growth surface. | 1. Increase the deposition temperature.[4] 2. Increase the precursor flow rate.[4] 3. In some CVD processes, hydrogen passivation can limit the growth rate. Consider the carrier gas composition and pressure. |
Quantitative Data Summary
The following table summarizes the growth parameters for Ge homoepitaxial films using tertiarybutylgermane (t-C4H9GeH3) as a precursor, which can serve as a starting point for optimizing growth with this compound.
| Growth Temperature (°C) | Film Thickness (nm) | Observations | Reference |
| 320 | ~80 (for a given deposition time) | Successful homoepitaxial growth confirmed by TEM. | [3] |
| 340 | ~80 | Surface morphology was of similar quality to the film grown at 320°C. | [3] |
| 360 | ~245 | Increased film thickness with temperature for the same deposition time. | [3] |
| 380 | ~320 | Further increase in film thickness with temperature. | [3] |
Note: The original study did not provide quantitative surface roughness (e.g., RMS) values but described the surface morphology as being of good quality based on SEM and TEM observations.[3] For comparison, heteroepitaxial growth of Ge on Si using GeH4 has achieved RMS roughness values as low as 0.81 nm after process optimization.[2]
Experimental Protocols
Detailed Methodology for MOCVD of Ge Films using Tertiarybutylgermane
This protocol is adapted from the successful growth of Ge homoepitaxial films using tertiarybutylgermane and can be used as a baseline for experiments with this compound.[3]
-
Substrate Preparation:
-
Start with a Ge(001) substrate.
-
Perform an ex-situ chemical cleaning process. A typical process involves degreasing with organic solvents (e.g., acetone, methanol), followed by a rinse in deionized water.
-
To remove the native oxide, dip the substrate in a dilute hydrofluoric acid (HF) solution (e.g., 2% HF) for 1-2 minutes, followed by a final rinse in deionized water.
-
Immediately load the substrate into the MOCVD reactor load-lock to minimize re-oxidation.
-
-
MOCVD Growth:
-
Transfer the substrate into the main growth chamber.
-
Heat the substrate to the desired growth temperature under a high-purity hydrogen (H2) carrier gas flow. A typical temperature range to explore would be 320°C to 400°C.[3]
-
Introduce the tertiarybutylgermane (or this compound) precursor into the reaction chamber using the H2 carrier gas. The precursor is typically held in a bubbler, and its temperature is controlled to maintain a constant vapor pressure.
-
Maintain a constant chamber pressure during growth.
-
The growth time will determine the final film thickness.
-
After the desired thickness is achieved, stop the precursor flow and cool down the substrate under a continuous H2 flow.
-
-
Characterization:
-
The surface morphology and roughness of the grown Ge film can be characterized using Atomic Force Microscopy (AFM) and Scanning Electron Microscopy (SEM).
-
The crystalline quality and epitaxial relationship can be determined using X-ray Diffraction (XRD) and Transmission Electron Microscopy (TEM).
-
Visualizations
Caption: Experimental workflow for Ge film deposition and characterization.
Caption: Troubleshooting logic for high surface roughness in Ge films.
References
Technical Support Center: Tetrabutylgermane (Ge(C₄H₉)₄)
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for the handling, storage, and use of tetrabutylgermane (Ge(C₄H₉)₄) as a precursor in experimental settings. Please consult this guide for troubleshooting common issues and for answers to frequently asked questions regarding its stability and shelf life.
Frequently Asked Questions (FAQs)
Q1: What is the expected shelf life of this compound and what are the optimal storage conditions?
A1: While specific shelf-life studies for this compound are not extensively published, it is recommended to use the product within 12-24 months of purchase for optimal performance, assuming proper storage conditions are maintained. This compound is an air- and moisture-sensitive organometallic compound. Therefore, it must be stored in a cool, dry, and dark environment under an inert atmosphere (e.g., argon or nitrogen). The container should be tightly sealed to prevent exposure to oxygen and water vapor.[1][2][3]
Q2: What are the primary degradation pathways for this compound?
A2: The two primary degradation pathways for this compound are hydrolysis and thermal decomposition.
-
Hydrolysis: In the presence of moisture, this compound can slowly hydrolyze. This reaction involves the cleavage of the germanium-carbon bond to form tributylgermanol ((C₄H₉)₃GeOH) and butane. Further hydrolysis can lead to the formation of germoxane species.
-
Thermal Decomposition: At elevated temperatures, typically above its boiling point, this compound can undergo thermal decomposition. The exact decomposition products can vary depending on the temperature and atmosphere, but may include a mixture of hydrocarbons and germanium-containing species.
Q3: What are the visible signs of this compound degradation?
A3: Visual inspection may not always be a reliable indicator of initial degradation. However, significant degradation may be indicated by:
-
Changes in Appearance: The liquid may become cloudy or develop precipitates.
-
Pressure Buildup: Decomposition can generate gaseous byproducts, leading to pressure buildup in the container.
-
Inconsistent Experimental Results: A common sign of precursor degradation is a change in the growth rate, film composition, or material properties during deposition processes like MOCVD.
Q4: How can I assess the purity of my this compound sample?
A4: The purity of this compound can be assessed using several analytical techniques:
-
Quantitative Nuclear Magnetic Resonance (qNMR): ¹H NMR is a powerful tool for determining the absolute purity of the compound by integrating the signals corresponding to the butyl groups and comparing them to a known internal standard.[4][5][6][7][8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is effective for identifying and quantifying volatile impurities and degradation products.[9][10][11]
-
Gas Chromatography-Flame Ionization Detection (GC-FID): GC-FID can be used for the quantitative analysis of the main component and organic impurities.[3][12][13][14]
Q5: What are common impurities in this compound and how might they affect my experiments?
A5: Common impurities can include starting materials from the synthesis (e.g., butyl halides, magnesium), partially alkylated germanium species (e.g., tributylgermane chloride), and solvents. The presence of these impurities can negatively impact thin film deposition processes by:
-
Incorporation into the Film: Impurities can be incorporated into the growing germanium film, affecting its electrical and optical properties.
-
Altering Growth Kinetics: Impurities can influence the decomposition temperature of the precursor and the overall growth rate.
-
Creating Defects: The presence of foreign elements can lead to the formation of defects in the crystal lattice of the deposited film.
Troubleshooting Guides
Issue 1: Inconsistent or Low Growth Rate in MOCVD/CVD
| Possible Cause | Troubleshooting Step |
| Precursor Degradation | Analyze the precursor purity using qNMR or GC-MS to check for degradation products. If degraded, use a fresh batch of this compound. |
| Carrier Gas Flow Rate | Verify and calibrate the mass flow controllers for the carrier gas. Ensure a consistent and appropriate flow rate to transport the precursor vapor. |
| Bubbler Temperature and Pressure | Check the temperature of the bubbler and the pressure within the bubbler to ensure a consistent vapor pressure of the precursor. |
| Substrate Temperature | Calibrate the substrate heater and ensure the temperature is uniform across the substrate. |
| Leaks in the Gas Lines | Perform a leak check of the entire gas delivery system to prevent the ingress of air and moisture. |
Issue 2: Poor Film Quality (e.g., Rough Surface, High Defect Density)
| Possible Cause | Troubleshooting Step |
| Precursor Impurities | If possible, obtain a certificate of analysis for the precursor lot or perform a purity analysis. Higher purity precursors generally lead to better film quality. |
| Substrate Contamination | Ensure the substrate is properly cleaned and handled before loading into the reactor to remove any organic or particulate contamination. |
| Incorrect Growth Temperature | Optimize the deposition temperature. A temperature that is too low may result in incomplete decomposition, while a temperature that is too high can lead to gas-phase nucleation and rough films. |
| Reactor Memory Effects | If different precursors have been used in the same reactor, perform a thorough cleaning of the reactor chamber and gas lines to remove any residual materials. |
Data Presentation
Table 1: Recommended Storage and Handling Parameters for this compound
| Parameter | Recommendation |
| Storage Temperature | 2-8 °C (Refrigerated) |
| Atmosphere | Inert Gas (Argon or Nitrogen) |
| Container | Tightly sealed, opaque container (e.g., amber glass bottle with a septum-sealed cap, stainless steel bubbler) |
| Handling | Use standard air-sensitive techniques (e.g., Schlenk line, glovebox). |
| Recommended In-Use Period | 12-24 months from purchase |
Experimental Protocols
Protocol 1: Purity Assessment of this compound by Quantitative ¹H NMR (qNMR)
Objective: To determine the absolute purity of a this compound sample.
Materials:
-
This compound sample
-
High-purity internal standard (e.g., 1,3,5-trimethoxybenzene, accurately weighed)
-
Anhydrous deuterated solvent (e.g., Benzene-d₆ or Chloroform-d)
-
NMR tubes and caps
-
Gas-tight syringe
Procedure:
-
In a glovebox or under an inert atmosphere, accurately weigh a specific amount of the internal standard into a clean, dry vial.
-
Accurately weigh a specific amount of the this compound sample into the same vial.
-
Add a known volume of the deuterated solvent to the vial to dissolve both the sample and the internal standard.
-
Using a gas-tight syringe, transfer the solution to an NMR tube and cap it securely.
-
Acquire the ¹H NMR spectrum using appropriate quantitative parameters (e.g., long relaxation delay, 90° pulse angle).
-
Integrate a well-resolved signal from the this compound (e.g., the methyl protons) and a signal from the internal standard.
-
Calculate the purity of the this compound using the following formula:
Purity (%) = (I_sample / N_sample) * (N_std / I_std) * (MW_sample / m_sample) * (m_std / MW_std) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Protocol 2: Analysis of Volatile Impurities by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and semi-quantify volatile impurities and degradation products in a this compound sample.
Materials:
-
This compound sample
-
Anhydrous solvent for dilution (e.g., hexane)
-
GC-MS instrument with a suitable column (e.g., a non-polar column like DB-5ms)
-
Autosampler vials with septa
Procedure:
-
In a glovebox, prepare a dilute solution of the this compound sample in the anhydrous solvent (e.g., 1% v/v).
-
Transfer the solution to an autosampler vial and seal it.
-
Set up the GC-MS method with an appropriate temperature program to separate the expected components. A typical program might be:
-
Initial temperature: 50 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 250 °C
-
Hold at 250 °C for 5 minutes
-
-
Set the mass spectrometer to scan a suitable mass range (e.g., m/z 30-400).
-
Inject the sample and acquire the data.
-
Identify the peaks by comparing their mass spectra to a library (e.g., NIST). Relative quantification can be performed based on the peak areas.
Mandatory Visualizations
Caption: Logical workflow for troubleshooting experimental issues related to this compound stability.
Caption: Simplified degradation pathways of this compound via hydrolysis and thermal decomposition.
References
- 1. Germanium ALD/CVD Precursors for Deposition of Ge/GeTe Films | MRS Online Proceedings Library (OPL) | Cambridge Core [cambridge.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Accelerated Shelf Life Studies (ASLS) - Faster Shelf Life Testing - Eurofins Scientific [eurofins.in]
- 5. infinitalab.com [infinitalab.com]
- 6. Thermal Desorption GCMS | Contaminant analysis | EAG [eag.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. diverdi.colostate.edu [diverdi.colostate.edu]
- 9. Growth of germanium nanowires using liquid GeCl4 as a precursor: the critical role of Si impurities - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Experimental accelerated shelf life determination of a ready-to-eat processed food - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sll.mntl.illinois.edu [sll.mntl.illinois.edu]
- 12. agilent.com [agilent.com]
- 13. researchgate.net [researchgate.net]
- 14. Quali–Quantitative Characterization of Volatile and Non-Volatile Compounds in Protium heptaphyllum (Aubl.) Marchand Resin by GC–MS Validated Method, GC–FID and HPLC–HRMS2 [mdpi.com]
Technical Support Center: Safe Handling of Tetrabutylgermane Waste
Welcome to the Technical Support Center for the safe handling and disposal of Tetrabutylgermane waste. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on managing this organometallic compound safely throughout its lifecycle in the laboratory.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with this compound.
Issue 1: I have a small amount of leftover this compound from my reaction. How should I store it before disposal?
Answer:
-
Container: Ensure the waste this compound is stored in a tightly sealed, properly labeled container. The container material should be compatible with the chemical; the original container is often a good choice.
-
Labeling: The label must clearly state "Hazardous Waste" and "this compound". Include the date of accumulation.
-
Storage Location: Store the waste container in a designated, well-ventilated hazardous waste accumulation area. This area should be away from heat, sparks, and direct sunlight.
-
Segregation: Crucially, store this compound waste away from strong oxidizing agents, as they are incompatible and can lead to vigorous reactions.
Issue 2: I accidentally spilled a small amount of this compound on the lab bench. What is the correct cleanup procedure?
Answer:
-
Alert Personnel: Immediately alert others in the vicinity of the spill.
-
Evacuate and Ventilate: If the spill is significant or in a poorly ventilated area, evacuate the immediate area and ensure adequate ventilation.
-
Personal Protective Equipment (PPE): Before attempting to clean the spill, don the appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Containment: For liquid spills, create a dike around the spill using an inert absorbent material like vermiculite, sand, or commercial sorbent pads. Do not use combustible materials like paper towels to absorb the initial spill.
-
Absorption: Gently cover the spill with the absorbent material, working from the outside in to prevent spreading.
-
Collection: Once the this compound is fully absorbed, carefully scoop the material into a designated, sealable hazardous waste container.
-
Decontamination: Wipe down the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol or ethanol), and place the cloth in the hazardous waste container.
-
Disposal: Label the container as "this compound spill debris" and dispose of it as hazardous waste.
Issue 3: The this compound in storage appears to have changed color/consistency. What should I do?
Answer: A change in appearance could indicate decomposition or contamination. Do not use the material. The primary concern with the decomposition of organometallic compounds is the potential for the formation of flammable or pyrophoric byproducts.
-
Do Not Handle Directly: Avoid opening the container if you suspect significant decomposition.
-
Isolate: If safe to do so, move the container to a fume hood or a well-ventilated, isolated area.
-
Consult Safety Officer: Contact your institution's Environmental Health and Safety (EHS) department or designated safety officer for guidance on how to proceed. They will have established protocols for handling potentially unstable chemicals.
-
Waste Disposal: The material must be disposed of as hazardous waste. Inform the EHS office of the suspected decomposition so they can take appropriate precautions during waste pickup.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is harmful if swallowed, in contact with skin, or inhaled.[1][2] It is crucial to handle it with appropriate personal protective equipment in a well-ventilated area or fume hood.
Q2: Can I dispose of small amounts of this compound waste down the drain?
A2: No. This compound is not soluble in water and should never be disposed of down the drain. This method of disposal is illegal and can harm the environment. All this compound waste must be collected and disposed of as hazardous chemical waste.
Q3: What should I do with an empty this compound container?
A3: An "empty" container that has held this compound should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as hazardous waste. After rinsing, the container label should be defaced, and the container can then be disposed of according to your institution's guidelines for empty chemical containers.
Q4: What happens if this compound is heated?
Q5: What type of fire extinguisher should be used for a fire involving this compound?
A5: For a fire involving this compound, use a dry chemical, carbon dioxide (CO2), or foam extinguisher. Do not use water, as it may not be effective and could spread the flammable liquid.
Quantitative Data Summary
While specific occupational exposure limits for this compound have not been established by major regulatory bodies like OSHA or ACGIH, it is recommended to handle it as a hazardous compound and minimize exposure. For context, the following table includes exposure limits for a related germanium compound, Germanium tetrahydride.
| Compound | Agency | Exposure Limit (8-hour TWA) |
| Germanium tetrahydride | NIOSH REL | 0.2 ppm (0.6 mg/m³)[4][5] |
| Germanium tetrahydride | ACGIH TLV | 0.2 ppm[4] |
| Germanium tetrahydride | Cal/OSHA PEL | 0.2 ppm (0.6 mg/m³)[4] |
TWA: Time-Weighted Average; NIOSH: National Institute for Occupational Safety and Health; ACGIH: American Conference of Governmental Industrial Hygienists; Cal/OSHA: California Division of Occupational Safety and Health; REL: Recommended Exposure Limit; TLV: Threshold Limit Value; PEL: Permissible Exposure Limit.
Experimental Protocols
Protocol for Neutralization of Trace Residues in Glassware
This protocol is for decontaminating glassware that has contained this compound before it is washed and returned to general use.
-
Initial Rinse: In a fume hood, rinse the glassware three times with a small amount of a suitable organic solvent such as acetone or ethanol. Collect all rinsate in a designated hazardous waste container labeled "this compound Waste."
-
Oxidative Treatment (for trace amounts only): Prepare a dilute solution of a mild oxidizing agent, such as potassium permanganate in a compatible solvent (e.g., acetone). Carefully add a small amount of this solution to the rinsed glassware and swirl. The disappearance of the purple color indicates the oxidation of residual germane. Caution: This should only be performed on glassware that has been thoroughly rinsed, as a reaction with larger quantities of this compound could be vigorous.
-
Quenching: After the oxidation is complete, quench any remaining permanganate with a small amount of a reducing agent, such as a dilute aqueous solution of sodium bisulfite, until the solution is colorless.
-
Final Rinse: Rinse the glassware thoroughly with deionized water. The aqueous rinsate from this step can typically be disposed of down the drain, but consult your local EHS guidelines.
-
Washing: The glassware can now be washed with soap and water as usual.
Visualizations
Caption: Workflow for the safe handling and disposal of this compound waste.
Caption: Decision-making flowchart for responding to a this compound spill.
References
Technical Support Center: Troubleshooting Oxygen Contamination in Germanium Films
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and engineers identify and mitigate sources of oxygen contamination in Germanium (Ge) films.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of oxygen contamination in Ge films?
A1: Oxygen contamination in Germanium films can originate from several sources during the deposition process and subsequent handling. The most common sources include:
-
Residual Gases in the Deposition Chamber: The primary source of oxygen contamination is often the residual gases present in the vacuum chamber, such as water vapor (H₂O), molecular oxygen (O₂), carbon monoxide (CO), and carbon dioxide (CO₂). Even in ultra-high vacuum (UHV) systems, these gases can be present and incorporate into the growing film.
-
Source Material: The Germanium source material itself can contain dissolved oxygen or surface oxides that can be released during evaporation or sputtering.[1][2]
-
Substrate Surface: The substrate on which the Ge film is grown may have a native oxide layer or adsorbed water molecules that can be a source of oxygen.[3]
-
Atmospheric Exposure: After deposition, if the Ge film is exposed to the atmosphere, it can readily oxidize, especially if the film is amorphous or has a high defect density. This allows oxygen to percolate into the film from the atmosphere.[3]
-
Leaks in the Vacuum System: Any leaks in the vacuum chamber or gas delivery lines can introduce atmospheric gases, including oxygen and water vapor, into the deposition environment.
-
Outgassing: Components within the vacuum chamber, such as chamber walls, sample holders, and viewports, can outgas adsorbed water and other oxygen-containing species, especially when heated.
Q2: How does the deposition method affect oxygen incorporation?
A2: Different deposition techniques have varying susceptibilities to oxygen contamination:
-
Thermal Evaporation: In thermal evaporation, the Ge source is heated in a crucible. If the source material contains oxides, these can also evaporate and incorporate into the film. The process is also sensitive to the base pressure of the system.[1][2]
-
Sputtering: During sputtering, oxygen can be introduced from the sputtering gas if it is not of sufficient purity, or from residual gases in the chamber. Reactive sputtering, where a small amount of oxygen is intentionally introduced, is used to grow Germanium Oxide (GeO₂) films.[4]
-
Molecular Beam Epitaxy (MBE): While MBE is an ultra-high vacuum technique that generally produces high-purity films, even minute amounts of residual water vapor or oxygen can lead to contamination, especially at lower growth temperatures.
-
Chemical Vapor Deposition (CVD): In CVD, the purity of the precursor gases is critical. Oxygen-containing impurities in the Ge precursor or carrier gases can lead to oxygen incorporation. Some CVD processes for GeO₂ intentionally use oxygen-containing precursors.[5]
Q3: What is the impact of oxygen contamination on the properties of Ge films?
A3: Oxygen contamination can significantly alter the electrical and optical properties of Ge films. The formation of Germanium-Oxygen (Ge-O) bonds can lead to the creation of sub-stoichiometric germanium oxide (GeOₓ) or germanium dioxide (GeO₂).[1][2] This can result in:
-
Changes in electrical conductivity; in some cases, oxygen can act as a dopant.[4]
-
Increased defect density and structural disorder.[4]
-
Formation of an undesirable insulating layer at interfaces in electronic devices.[6]
Q4: How can I detect and quantify oxygen in my Ge films?
A4: Several surface-sensitive and bulk-sensitive techniques can be used to detect and quantify oxygen in thin films:
-
X-ray Photoelectron Spectroscopy (XPS): XPS is a powerful technique for identifying the chemical states of elements on the surface of a film. It can distinguish between Ge, GeO, and GeO₂. Depth profiling, by sputtering away layers of the film, can reveal the oxygen distribution throughout the film's thickness.[1]
-
Secondary Ion Mass Spectrometry (SIMS): SIMS is an extremely sensitive technique for measuring the concentration of impurities as a function of depth. It can detect very low levels of oxygen.
-
Transmission Electron Microscopy (TEM): Cross-sectional TEM can provide high-resolution images of the film structure, allowing for the direct observation of any interfacial oxide layers.
-
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can detect the vibrational modes of Ge-O bonds, providing information about the presence of germanium oxides.[3]
Troubleshooting Guide: Identifying the Source of Oxygen Contamination
This guide follows a logical workflow to help you systematically identify the source of oxygen contamination in your Ge films.
Step 1: Initial Verification of Contamination
-
Question: Have you confirmed the presence and approximate concentration of oxygen in your Ge film using a reliable characterization technique (e.g., XPS or SIMS)?
-
Yes: Proceed to Step 2.
-
No: First, characterize your film to confirm that oxygen contamination is indeed the issue and to establish a baseline for comparison as you troubleshoot.
-
Step 2: Evaluating the Deposition Environment
-
Question: What is the base pressure of your deposition system before you start the process? Is there a Residual Gas Analyzer (RGA) installed?
-
If you have an RGA: Check the partial pressures of water vapor (mass-to-charge ratio m/z = 18), oxygen (m/z = 32), and other oxygen-containing species. A high partial pressure of water is a very common source of oxygen.
-
If you do not have an RGA: A high base pressure (e.g., > 1x10⁻⁶ Torr) is a strong indicator of residual gas contamination. Consider the following:
-
Question: When was the last time the vacuum chamber was baked out? A thorough bakeout (e.g., at 150-200°C for 24-48 hours) is crucial for removing water vapor from the chamber walls.
-
Question: Have you performed a leak check on your system recently? Even small leaks can significantly increase the partial pressure of oxygen and water vapor.
-
-
Step 3: Assessing the Ge Source Material and Substrate
-
Question: Have you considered the purity of your Ge source material?
-
Action: If possible, try a higher purity source material. Even high-purity materials can have a surface oxide layer. Consider pre-treating the source material (e.g., by pre-heating it in vacuum) to desorb surface contaminants before deposition.[1]
-
-
Question: How are you preparing your substrates before loading them into the chamber?
-
Action: Ensure your substrate cleaning procedure is effective at removing native oxides and organic residues. For silicon substrates, an HF dip is often used to remove the native oxide. For Ge substrates, cyclic cleaning with deionized water and HCl or HF is common.[7] An in-situ cleaning step, such as a high-temperature anneal just before deposition, can be very effective at desorbing surface contaminants.[3]
-
Step 4: Analyzing Post-Deposition Handling
-
Question: Are your Ge films exposed to the atmosphere after deposition before characterization?
-
Action: To test for post-deposition oxidation, deposit a thin capping layer (e.g., a few nanometers of amorphous silicon or a noble metal) on top of the Ge film in-situ before removing it from the vacuum system.[1][3] If the oxygen content is significantly reduced in the capped sample, this points to atmospheric exposure as a major source of contamination.
-
Logical Workflow for Troubleshooting Oxygen Contamination
Caption: Troubleshooting workflow for identifying oxygen contamination sources.
Quantitative Data Summary
The following table summarizes the expected qualitative and quantitative impact of various experimental parameters on oxygen contamination in Ge films. The exact values can vary significantly depending on the specific deposition system and process.
| Parameter | Low Contamination Condition | High Contamination Condition | Expected Oxygen Conc. (Low) | Expected Oxygen Conc. (High) |
| Base Pressure | < 1 x 10⁻⁸ Torr | > 1 x 10⁻⁶ Torr | < 0.1 at.% | > 1 at.% |
| H₂O Partial Pressure | < 1 x 10⁻¹⁰ Torr | > 1 x 10⁻⁸ Torr | < 0.1 at.% | > 5 at.% |
| Substrate Temperature | > 400 °C | Room Temperature | Lower (for crystalline films) | Higher (for amorphous films)[3] |
| Deposition Rate | High (> 1 Å/s) | Low (< 0.1 Å/s) | Lower | Higher |
| Post-Deposition Exposure | In-situ analysis or capping layer | Air exposure without capping | < 0.5 at.% | Several at.%[3] |
Experimental Protocols
Protocol 1: Standard Chamber Bakeout Procedure
-
Preparation: Ensure all sensitive components (e.g., certain electronics, seals) are removed or rated for the bakeout temperature. Close all valves to external gas lines.
-
Heating: Slowly ramp up the temperature of the chamber walls using heating tapes or internal heaters to 150-200°C. A slow ramp rate (~20-30°C/hour) prevents thermal shock.
-
Pumping: Continue to pump the chamber with a high-vacuum pump (e.g., turbomolecular or cryogenic pump) throughout the bakeout.
-
Duration: Maintain the bakeout temperature for at least 24-48 hours. Monitor the base pressure and RGA scans (if available). The partial pressure of water should decrease significantly.
-
Cooldown: Slowly cool the chamber back to room temperature. The base pressure of the system should be significantly lower than before the bakeout.
Protocol 2: In-Situ Substrate Cleaning by Thermal Annealing
-
Substrate Loading: After ex-situ chemical cleaning, immediately load the substrate into the vacuum chamber's load-lock to minimize atmospheric exposure.
-
Transfer to Process Chamber: Transfer the substrate to the main process chamber.
-
Heating: Heat the substrate to a temperature sufficient to desorb surface contaminants without damaging the substrate. For Si and Ge, this is typically in the range of 600-850°C.[7]
-
Hold Time: Hold the substrate at the target temperature for 10-30 minutes. Monitor the chamber pressure; a pressure spike will be observed as contaminants desorb, which should then decrease.
-
Cooldown: Cool the substrate to the desired deposition temperature before initiating Ge film growth.
Protocol 3: Characterizing Oxygen Content with XPS Depth Profiling
-
Surface Scan: Acquire a high-resolution XPS spectrum of the Ge 3d and O 1s core levels from the as-received sample surface. This will provide information about the surface chemistry.
-
Sputtering: Use an ion gun (typically with Ar⁺ ions) to sputter away a thin layer of the film. The sputtering energy and time will determine the depth resolution.
-
Acquisition: After each sputter cycle, acquire new Ge 3d and O 1s spectra.
-
Repeat: Repeat the sputter-acquisition cycles until you have profiled through the entire film thickness and reached the substrate.
-
Data Analysis: Analyze the spectra at each depth to determine the atomic concentration of oxygen and the chemical states of Ge (e.g., elemental Ge vs. GeOₓ). Plot the atomic concentration as a function of sputter time (or depth) to obtain a depth profile.[1]
Diagram of Oxygen Contamination Sources in a Deposition System
Caption: Potential sources of oxygen contamination during film deposition.
References
Technical Support Center: Enhancing Ge Film Adhesion on Silicon Substrates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Germanium (Ge) film adhesion on Silicon (Si) substrates during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Issue 1: My Ge film is peeling or delaminating from the Si substrate.
-
Question: What are the common causes for Ge film delamination from a Silicon substrate?
-
Answer: Delamination of Ge films from Si substrates is often attributed to high residual stress within the film. This stress can arise from two primary sources:
-
Thermal Stress: A mismatch in the coefficient of thermal expansion (CTE) between Germanium and Silicon induces stress upon cooling from high deposition temperatures.[1] Ge-rich films tend to be under tensile stress, while Si-rich films are under compressive stress.[2]
-
Intrinsic Stress: The growth process itself can introduce stress due to factors like lattice mismatch between Ge and Si.[3] When the accumulated strain energy surpasses the interfacial toughness, delamination can occur.[3]
-
Issue 2: How can I improve the adhesion of my Ge film?
-
Question: What are the most effective strategies to improve the adhesion of Ge films on Silicon?
-
Answer: Improving adhesion involves a multi-faceted approach focusing on substrate preparation, deposition process control, and the use of intermediate layers. Key strategies include:
-
Thorough Substrate Cleaning: Ensuring the Si wafer surface is free of contaminants is critical for good adhesion.[4][5]
-
Employing Buffer/Adhesion Layers: Introducing an intermediate layer can help mitigate the large lattice mismatch between Ge and Si.[6][7]
-
Optimizing Deposition Parameters: Controlling the deposition temperature and rate can influence the stress within the film.[8]
-
Post-Deposition Annealing: Annealing can improve the crystalline quality and reduce defects, which can positively impact adhesion.[9]
-
Experimental Protocols & Data
Silicon Wafer Cleaning Protocols
A pristine silicon surface is paramount for achieving strong film adhesion. The choice of cleaning method depends on the nature of the contaminants.
Protocol 1.1: Standard Solvent Cleaning
This procedure is effective for removing organic contaminants like grease and fingerprints.[10]
-
Immerse the Si wafer in a beaker of acetone. For enhanced cleaning, place the beaker in an ultrasonic bath for 1-2 minutes.[11]
-
Transfer the wafer to a beaker of isopropyl alcohol (IPA) and sonicate for 1-2 minutes.[11]
-
Rinse the wafer thoroughly with deionized (DI) water.
-
Dry the wafer using a nitrogen (N₂) gun or a spin dryer.[11]
-
Optional: Perform a dehydration bake on a hot plate at 150–200°C for 5–10 minutes.[11]
Protocol 1.2: RCA Cleaning
The RCA clean is a more aggressive method for removing organic and inorganic surface contaminants.
-
SC-1 Clean: Prepare a solution of NH₄OH : H₂O₂ : DI H₂O in a 1:1:5 ratio. Heat the solution to 75–80°C and immerse the wafer for 10 minutes to remove organic residues.[11][12]
-
Rinse thoroughly with DI water.
-
SC-2 Clean (Optional): Prepare a solution of HCl : H₂O₂ : DI H₂O in a 1:1:6 ratio. Heat to 75–80°C and immerse the wafer for 10 minutes to remove metallic contaminants.[11]
-
Rinse thoroughly with DI water.
-
HF Dip (Optional): To remove the native oxide layer, dip the wafer in a 1-2% Hydrofluoric (HF) acid solution for 30-60 seconds.[11][12]
-
Rinse thoroughly with DI water and dry immediately with N₂ or a spin dryer.
Protocol 1.3: Piranha Etch
This is a highly effective but hazardous method for removing stubborn organic residues.
-
Prepare a Piranha solution by carefully mixing H₂SO₄ and H₂O₂ (typically in a 3:1 ratio) at 120°C. Caution: Piranha solution is extremely corrosive and reactive.
-
Immerse the wafer in the solution for 10 minutes.[11]
-
Rinse extensively with DI water.
Buffer Layer Strategies for Enhanced Adhesion
Buffer layers serve to gradually transition the lattice constant from that of Si to Ge, thereby reducing defects and improving film quality.
Strategy 2.1: Graded SiGe Buffer Layer
A common approach is to grow a thick, fully relaxed SiₓGe₁₋ₓ buffer layer where the Ge concentration is gradually increased.[6]
Strategy 2.2: Low-Temperature (LT) Ge Seed Layer
A two-step growth process involving an initial thin Ge seed layer grown at a low temperature followed by a higher temperature growth of the main Ge film is a widely used technique.[7] The low-temperature layer helps to confine defects near the Si/Ge interface.[9]
| Buffer Layer Strategy | Key Parameters | Resulting Threading Dislocation Density (TDD) | Surface Roughness (RMS) | Reference |
| Graded SiₓGe₁₋ₓ with mid-growth CMP | - | 2.1 x 10⁶ /cm² | - | [6] |
| Graded SiₓGe₁₋ₓ with Antimony (Sb) | - | 5.4 x 10⁵ /cm² | 3.5 nm | [6] |
| Ultrathin (~10 nm) Si₀.₅Ge₀.₅ | - | <1 x 10⁷ /cm² | 0.44 nm | [6] |
| LT-HT Two-Step Growth | LT Ge seed layer (60 nm) at 350°C, HT Ge (800 nm) at 650°C, followed by cyclic annealing (650-850°C) | 3.46 x 10⁷ /cm² | ~1-2 nm | [6] |
| Optimized LT-HT Growth | 400 nm LT-Ge buffer, 1000 nm HT-Ge at 650°C, followed by high-temperature annealing | 2.78 x 10⁷ cm⁻² | 0.81 nm (for 1400 nm total thickness) | [13] |
Deposition Parameter Optimization
Controlling deposition conditions is crucial for managing film stress.
| Parameter | Recommendation | Rationale | Reference |
| Deposition Rate | Reduce the deposition rate. | A lower rate can help to reduce stress between layers. | [8] |
| Substrate Temperature | Increase the substrate temperature. | Higher temperatures can improve adatom mobility, potentially leading to better film quality and adhesion. | [8] |
| Deposition Method | Consider sputtering over e-beam evaporation if adhesion is poor. | Sputtering can sometimes provide better adhesion. | [14] |
Visual Guides
Caption: A typical experimental workflow for depositing Germanium films on Silicon with improved adhesion.
Caption: Logical relationship between experimental factors and achieving good Ge film adhesion.
References
- 1. Interfacial Delamination at Multilayer Thin Films in Semiconductor Devices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of Ge Incorporation on Bandgap and Photosensitivity of Amorphous SiGe Thin Films [scirp.org]
- 3. lib.ysu.am [lib.ysu.am]
- 4. quora.com [quora.com]
- 5. researchgate.net [researchgate.net]
- 6. Hetero-epitaxy of high quality germanium film on silicon substrate for optoelectronic integrated circuit applications | Journal of Materials Research | Cambridge Core [cambridge.org]
- 7. Germanium epitaxy on silicon - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A Method for Heteroepitaxial Growth of Germanium on Silicon | Explore Technologies [techfinder.stanford.edu]
- 10. waferpro.com [waferpro.com]
- 11. universitywafer.com [universitywafer.com]
- 12. inrf.uci.edu [inrf.uci.edu]
- 13. Investigation of the Heteroepitaxial Process Optimization of Ge Layers on Si (001) by RPCVD - PMC [pmc.ncbi.nlm.nih.gov]
- 14. echemi.com [echemi.com]
Validation & Comparative
Assessing Tetrabutylgermane Purity: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals working with organogermanium compounds, ensuring the purity of precursors like Tetrabutylgermane (Ge(C₄H₉)₄) is critical for the success and reproducibility of synthetic processes and the quality of final products. This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other key analytical techniques for determining the purity of this compound, supported by illustrative experimental data and detailed protocols.
Introduction to this compound and the Imperative of Purity
This compound is a volatile, air-stable organogermanium compound utilized in various applications, including as a precursor in chemical vapor deposition (CVD) and as a starting material in organic synthesis. The presence of impurities, which can include partially alkylated germanium species (e.g., tributylgermane), residual starting materials from synthesis (e.g., butyl halides), or solvent traces, can significantly impact the performance and properties of the resulting materials. Therefore, robust and sensitive analytical methods are essential for its quality control. This guide compares the utility of GC-MS, Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Elemental Analysis for this purpose.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds.[1] It combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it ideal for identifying and quantifying impurities in a sample.[2]
Experimental Protocol: GC-MS Analysis of this compound
1. Sample Preparation:
A stock solution of this compound is prepared by accurately weighing approximately 50 mg of the sample and dissolving it in 10 mL of a suitable volatile organic solvent, such as hexane or dichloromethane.[3][4] A series of calibration standards of potential impurities are prepared in the same solvent.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for separating this compound from its potential impurities.
-
Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Final hold: 5 minutes at 280°C.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
3. Data Analysis:
The purity of this compound is determined by the area percent method, where the peak area of the main component is divided by the total area of all peaks in the chromatogram (excluding the solvent peak).[5] Identification of impurities is achieved by comparing their mass spectra with a reference library (e.g., NIST) and their retention times with those of the prepared standards. For accurate quantification, calibration curves for known impurities should be generated.
Logical Workflow for GC-MS Purity Assessment of this compound
Caption: Workflow for this compound purity assessment using GC-MS.
Alternative Analytical Techniques
While GC-MS is a highly effective method, other techniques offer complementary or, in some cases, superior information for purity determination.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that provides a direct measurement of the analyte concentration without the need for a compound-specific reference standard. The intensity of an NMR signal is directly proportional to the number of nuclei, allowing for highly accurate and precise purity assessments.[6]
1. Sample Preparation:
An accurately weighed amount of this compound (approx. 10 mg) and a certified internal standard with a known purity (e.g., maleic acid, approx. 5 mg) are dissolved in a known volume of a deuterated solvent (e.g., CDCl₃).
2. NMR Instrumentation and Parameters:
-
NMR Spectrometer: Bruker Avance III 400 MHz or equivalent.
-
Nucleus: ¹H.
-
Pulse Program: A standard quantitative pulse program with a sufficient relaxation delay (D1 ≥ 5 x T₁ of the slowest relaxing proton) is used.
-
Number of Scans: 16 or higher to ensure a good signal-to-noise ratio.
3. Data Analysis:
The purity of this compound is calculated using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard
Where:
-
I = Integral area of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
Elemental Analysis (EA)
Elemental analysis provides the percentage of carbon and hydrogen in the sample, which can be compared to the theoretical values for pure this compound. This technique is particularly useful for detecting non-carbon/hydrogen-containing impurities and for providing orthogonal data to confirm purity.[7]
1. Sample Preparation:
A small, accurately weighed amount of the this compound sample (approx. 2-3 mg) is placed in a tin capsule.
2. Instrumentation:
-
Elemental Analyzer: PerkinElmer 2400 Series II CHNS/O Analyzer or equivalent.
-
Method: Combustion analysis. The sample is combusted in a high-oxygen environment, and the resulting gases (CO₂, H₂O) are separated and quantified.
3. Data Analysis:
The experimentally determined weight percentages of carbon and hydrogen are compared to the theoretical values for this compound (C₁₆H₃₆Ge). A deviation of less than ±0.4% is generally considered to indicate a high level of purity.
Comparison of Analytical Techniques
The choice of analytical technique for assessing this compound purity depends on the specific requirements of the analysis, such as the need for impurity identification, the desired level of accuracy, and the availability of instrumentation.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative NMR (¹H qNMR) | Elemental Analysis (CHN) |
| Principle | Separation based on volatility and boiling point, followed by mass-based detection and identification. | Direct quantification based on the proportionality of NMR signal intensity to the number of nuclei. | Combustion of the sample and quantification of the resulting elemental gases. |
| Primary Application | Identification and quantification of volatile and semi-volatile impurities. | Absolute purity determination of the main component. | Verification of elemental composition and detection of non-C/H impurities. |
| Typical Purity Range | >99.0% | >99.5% | Confirms elemental composition within ±0.4% of theoretical values. |
| Limit of Detection (LOD) / Limit of Quantitation (LOQ) | Low (ppm to ppb level for impurities). | Higher than GC-MS for trace impurities. | Not suitable for trace impurity detection. |
| Advantages | High sensitivity for impurity detection; provides structural information for impurity identification. | High precision and accuracy for the main component; primary analytical method; non-destructive. | Provides fundamental compositional data; orthogonal to chromatographic and spectroscopic methods. |
| Limitations | Requires volatile and thermally stable analytes; quantification of unknown impurities can be challenging without standards. | Less sensitive to trace impurities compared to GC-MS; requires a certified internal standard. | Does not provide information on the nature of organic impurities; assumes all C and H are from the target molecule. |
Conclusion
For a comprehensive assessment of this compound purity, a multi-faceted approach is recommended. GC-MS is an indispensable tool for the identification and quantification of volatile impurities, offering high sensitivity. Quantitative ¹H NMR serves as the gold standard for determining the absolute purity of the main component with high accuracy. Elemental Analysis provides an essential orthogonal verification of the elemental composition. By combining these techniques, researchers can gain a complete and reliable picture of the purity of their this compound, ensuring the quality and consistency of their research and development efforts.
References
- 1. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Sample preparation GC-MS [scioninstruments.com]
- 4. uoguelph.ca [uoguelph.ca]
- 5. The Beginner’s Guide to Interpreting GC/MS Results | Innovatech Labs [innovatechlabs.com]
- 6. emerypharma.com [emerypharma.com]
- 7. Searching for the Truth: Elemental Analysis–A Powerful but Often Poorly Executed Technique - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Spectroscopic Maze: A Comparative Guide to NMR Characterization of Tetrabutylgermane
For researchers, scientists, and professionals in drug development, the precise structural elucidation of organometallic compounds is a critical step in ensuring purity, understanding reactivity, and guaranteeing reproducibility. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful, non-destructive tool. This guide provides a comparative analysis of the NMR characterization of tetrabutylgermane, offering insights into its spectroscopic signature in contrast to other tetraalkylgermanes and alternative analytical methods.
This compound [(CH₃CH₂CH₂CH₂)₄Ge], a tetraalkylgermanium compound, presents a unique set of challenges and opportunities for NMR analysis. While ¹H and ¹³C NMR provide foundational structural information, the low natural abundance and quadrupolar nature of the germanium-73 (⁷³Ge) isotope make direct observation of the germanium center a more specialized endeavor. This guide delves into the practical aspects of obtaining and interpreting NMR data for this compound, supported by comparative data and detailed experimental protocols.
Comparative NMR Data of Tetraalkylgermanes
A direct comparison of the NMR spectral data of this compound with its lower alkyl homologs, tetramethylgermane and tetraethylgermane, reveals trends in chemical shifts that are influenced by the electronic environment of the germanium atom and the increasing length of the alkyl chains. Due to the limited availability of public experimental spectra for this compound, predicted ¹H and ¹³C NMR data are presented alongside experimental data for its analogs.
| Compound | Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Data Source |
| This compound | ¹H (predicted) | ~1.36 (m) | Multiplet | - | Predicted |
| ~1.34 (m) | Multiplet | - | Predicted | ||
| ~0.89 (t) | Triplet | ~7.1 | Predicted | ||
| ~0.82 (m) | Multiplet | - | Predicted | ||
| ¹³C (predicted) | ~27.1 | - | - | Predicted | |
| ~26.5 | - | - | Predicted | ||
| ~14.0 | - | - | Predicted | ||
| ~11.4 | - | - | Predicted | ||
| Tetramethylgermane | ¹H | 0.13[1] | Singlet | - | Experimental[1] |
| ¹³C | -1.5[2] | - | - | Experimental[2] | |
| Tetraethylgermane | ¹H | 0.77 (q) | Quartet | 7.9 | Experimental |
| 0.98 (t) | Triplet | 7.9 | Experimental | ||
| ¹³C | 7.7 | - | - | Experimental[3] | |
| 9.8 | - | - | Experimental[3] | ||
| Organogermanium Compounds | ⁷³Ge | -1108 to 153 | Broad | - | Experimental |
Note: Predicted data for this compound was generated using standard NMR prediction software. Experimental conditions for analogs may vary.
Experimental Protocols
The acquisition of high-quality NMR spectra for this compound, an air-sensitive organometallic compound, necessitates careful sample preparation and handling under an inert atmosphere.
Sample Preparation for ¹H and ¹³C NMR
-
Glovebox or Schlenk Line: All manipulations of this compound should be performed in a glovebox or on a Schlenk line under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and hydrolysis.[4][5][6]
-
Solvent Selection: A high-purity deuterated solvent, such as benzene-d₆ or chloroform-d, should be used. The solvent should be thoroughly degassed and dried over a suitable drying agent (e.g., molecular sieves) prior to use.
-
Sample Concentration: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of the deuterated solvent directly in a J. Young NMR tube or a standard NMR tube that can be flame-sealed.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal reference standard (δ = 0.00 ppm) for both ¹H and ¹³C NMR.
NMR Spectrometer Parameters (¹H and ¹³C)
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
¹H NMR:
-
Pulse sequence: Standard single-pulse experiment.
-
Acquisition time: 2-4 seconds.
-
Relaxation delay: 1-5 seconds.
-
Number of scans: 8-16.
-
-
¹³C NMR:
-
Pulse sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Acquisition time: 1-2 seconds.
-
Relaxation delay: 2-5 seconds.
-
Number of scans: 128-1024 (or more, depending on concentration).
-
⁷³Ge NMR Spectroscopy
Direct detection of the ⁷³Ge nucleus is challenging due to its low natural abundance (7.73%), low magnetogyric ratio, and large quadrupole moment, which leads to broad signals.[7]
-
Instrumentation: Ultra-high field NMR spectrometers (e.g., 21.1 T) are often required to improve sensitivity and resolution.[7]
-
Technique: Solid-state NMR or specialized solution-state techniques may be necessary.
-
Reference: Tetramethylgermane is the common reference compound for ⁷³Ge NMR (δ = 0.0 ppm).[7]
Workflow for NMR Characterization of this compound
Alternative Characterization Techniques
While NMR is a cornerstone for structural analysis, a comprehensive characterization of this compound often involves complementary techniques.
| Technique | Information Provided | Advantages | Limitations |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Molecular weight and fragmentation pattern | High sensitivity, useful for purity assessment | Provides limited structural information for isomers |
| Infrared (IR) Spectroscopy | Presence of C-H and Ge-C bonds | Fast and simple | Provides limited structural detail |
| Elemental Analysis | Elemental composition (%C, %H) | Confirms empirical formula | Does not provide structural information |
| X-ray Crystallography | Precise 3D molecular structure | Unambiguous structure determination | Requires a single crystal of sufficient quality |
Logical Pathway for Structural Confirmation
References
- 1. Tetramethylgermane(865-52-1) 1H NMR spectrum [chemicalbook.com]
- 2. dev.spectrabase.com [dev.spectrabase.com]
- 3. dev.spectrabase.com [dev.spectrabase.com]
- 4. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Germanium Precursors: Tetrabutylgermane and Its Alternatives
For Researchers, Scientists, and Drug Development Professionals
The selection of a suitable precursor is a critical decision in the synthesis of high-purity germanium (Ge) thin films and nanomaterials, impacting film quality, process parameters, and safety. This guide provides an objective comparison of Tetrabutylgermane (Ge(C₄H₉)₄) with other commonly used germanium precursors. The information presented is supported by available experimental data to assist researchers in making informed decisions for their specific applications, from semiconductor manufacturing to novel drug delivery systems.
Executive Summary
Comparison of Precursor Properties
The physical and chemical properties of a precursor are fundamental to its suitability for a given deposition process. The following table summarizes the key properties of this compound and its common alternatives.
| Property | This compound (Ge(Bu)₄) | Germane (GeH₄) | Isobutylgermane (iBuGeH₃) | Germanium Tetrachloride (GeCl₄) | Digermane (Ge₂H₆) | Tris(trimethylsilyl)germane ((Me₃Si)₃GeH) |
| Chemical Formula | C₁₆H₃₆Ge | GeH₄ | C₄H₁₂Ge | GeCl₄ | Ge₂H₆ | C₉H₂₈GeSi₃ |
| Molecular Weight | 301.10 g/mol [1] | 76.64 g/mol | 132.78 g/mol [2] | 214.42 g/mol [3] | 151.33 g/mol [4] | 293.22 g/mol [5] |
| Physical State | Colorless liquid[6] | Colorless gas | Colorless liquid[2] | Colorless, fuming liquid[3][7] | Colorless liquid[4] | Colorless to pale yellow liquid[8] |
| Boiling Point | 130-133 °C @ 5 mmHg[6] | -88.5 °C | 66 °C[2] | 83.1 °C[3] | 29 °C[4] | Data not readily available |
| Decomposition Temp. | Data not available | ~280-350 °C | ~325-350 °C[2] | High | Lower than Germane[9] | Data not available |
| Vapor Pressure | Data not available | High | High[2] | 101 mbar @ 20°C[10] | High | Data not available |
| Key Hazards | Harmful if swallowed[7][11] | Highly toxic, pyrophoric | Non-pyrophoric liquid[2][12] | Corrosive, reacts with water[3][13] | Flammable, toxic[4] | May release flammable gases with moisture[8] |
Performance in Thin Film Deposition
The performance of a precursor in CVD or ALD is evaluated based on metrics such as deposition temperature, growth rate, film purity (especially carbon content for organometallic precursors), and the resulting film's electrical and structural properties.
| Performance Metric | This compound (Ge(Bu)₄) | Germane (GeH₄) | Isobutylgermane (iBuGeH₃) | Germanium Tetrachloride (GeCl₄) |
| Deposition Temperature | Data not available | 280-450 °C | 350-500 °C[14] | 690-850 °C[10] |
| Carbon Incorporation | Expected, but no data | None | Low[2][12] | None |
| Film Purity | Data not available | High | High-purity films reported[4] | High, used for optical fibers[7] |
| Deposition Rate | Data not available | Controllable | Controllable | Controllable[10] |
| Safety & Handling | Liquid, less hazardous than GeH₄ | Gaseous, requires extensive safety protocols | Liquid, safer alternative to GeH₄[4][11] | Liquid, corrosive, moisture sensitive[13] |
Note: The branched structure of the isobutyl group in Isobutylgermane is believed to contribute to its lower thermal stability compared to straight-chain alkylgermanes, which can facilitate lower deposition temperatures and cleaner decomposition with minimal carbon incorporation.[4] While experimental data for this compound is lacking, it is plausible that its thermal decomposition behavior and potential for carbon incorporation would be influenced by its straight-chain butyl groups.
Experimental Protocols
General MOCVD Protocol for Germanium Deposition using a Liquid Precursor
-
Substrate Preparation: The substrate (e.g., Si, GaAs) is loaded into the MOCVD reactor and subjected to a pre-epitaxy bake at a high temperature (e.g., 650°C) in a hydrogen (H₂) atmosphere to remove the native oxide layer.[15]
-
Precursor Delivery: The liquid germanium precursor, such as this compound, is held in a temperature-controlled bubbler. A carrier gas, typically high-purity hydrogen, is passed through the bubbler to transport the precursor vapor into the reactor. The vapor pressure of the precursor can be controlled by adjusting the bubbler temperature.
-
Deposition: The substrate is maintained at the desired deposition temperature. The precursor vapor and carrier gas are introduced into the reactor, where the precursor thermally decomposes on the substrate surface, leading to the growth of a germanium thin film. The reactor pressure is typically maintained at a sub-atmospheric level.
-
Process Parameters: The growth rate and film properties are controlled by adjusting key parameters such as substrate temperature, reactor pressure, carrier gas flow rate, and precursor bubbler temperature.
-
Post-Deposition: Once the desired film thickness is achieved, the precursor flow is stopped, and the reactor is cooled down under an inert gas flow.
-
Film Characterization: The deposited germanium film is then characterized using various techniques such as X-ray diffraction (XRD) for crystallinity, scanning electron microscopy (SEM) for surface morphology, and secondary ion mass spectrometry (SIMS) to determine film purity and carbon content.
Visualizing the Process and Logic
To aid in understanding the experimental workflow and the decision-making process for precursor selection, the following diagrams are provided.
Caption: A generalized experimental workflow for Metal-Organic Chemical Vapor Deposition (MOCVD) of Germanium thin films.
Caption: A logical workflow for the selection of an appropriate Germanium precursor based on application and safety requirements.
Conclusion
The choice of a germanium precursor is a critical step that dictates the properties of the resulting material and the feasibility of the manufacturing process. While this compound presents a potentially safer, liquid alternative to the conventional Germane gas, a significant gap in the publicly available experimental data hinders a direct and quantitative comparison of its performance.
-
Germane (GeH₄) remains the benchmark for producing high-purity, carbon-free germanium films, but its extreme toxicity and pyrophoric nature necessitate stringent safety measures.[11]
-
Isobutylgermane (iBuGe) has emerged as a promising liquid precursor, offering a lower decomposition temperature and minimal carbon incorporation, making it suitable for low-temperature applications.[2][4]
-
Germanium Tetrachloride (GeCl₄) is a well-established precursor, particularly for the production of germanium dioxide for fiber optics, but its deposition processes require high temperatures and it is corrosive.[7][10]
Further research into the deposition characteristics of This compound is crucial to fully assess its potential as a viable precursor for advanced electronic and biomedical applications. Researchers considering this compound should undertake preliminary studies to determine its decomposition profile, deposition kinetics, and the quality of the resulting germanium films for their specific application.
References
- 1. princeton.edu [princeton.edu]
- 2. researchgate.net [researchgate.net]
- 3. diva-portal.org [diva-portal.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. gordon.faculty.chemistry.harvard.edu [gordon.faculty.chemistry.harvard.edu]
- 7. ias.ac.in [ias.ac.in]
- 8. researchgate.net [researchgate.net]
- 9. dailab.stanford.edu [dailab.stanford.edu]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. New Heteroleptic Germanium Precursors for GeO2 Thin Films by Atomic Layer Deposition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to Germanium Precursors for CVD Applications: Tetrabutylgermane vs. Germane (GeH₄)
For Researchers, Scientists, and Drug Development Professionals
The selection of a precursor is a critical decision in the Chemical Vapor Deposition (CVD) of high-quality germanium (Ge) films, directly impacting film properties, process parameters, and laboratory safety. This guide provides an objective comparison of the traditional gaseous precursor, Germane (GeH₄), with organometallic alternatives, focusing on Tetrabutylgermane (Ge(C₄H₉)₄). Due to the limited availability of direct experimental data for this compound, this guide will leverage data for a closely related and well-studied liquid precursor, isobutylgermane (IBGe), as a representative safer alternative to Germane.
Executive Summary
Germane (GeH₄) is the most common precursor for high-purity germanium deposition, valued for its lack of carbon incorporation. However, it is a highly toxic, flammable, and pyrophoric gas, posing significant safety and handling challenges. In contrast, liquid organogermanium precursors like this compound and its analogs offer a much safer profile. They are typically non-pyrophoric liquids at room temperature, simplifying storage and delivery to the CVD reactor. While concerns about carbon incorporation exist for organometallic precursors, studies on isobutylgermane demonstrate the potential for depositing high-quality epitaxial germanium films at lower temperatures with minimal carbon content. This guide presents a data-driven comparison of these two classes of precursors to inform your selection for advanced research and development applications.
Data Presentation
Table 1: Precursor Properties
| Property | Germane (GeH₄) | This compound (Ge(C₄H₉)₄) / Isobutylgermane (IBGe) |
| Chemical Formula | GeH₄ | Ge(C₄H₉)₄ / (CH₃)₂CHCH₂GeH₃ |
| Molecular Weight | 76.64 g/mol | 301.10 g/mol / 132.78 g/mol |
| Physical State | Gas | Liquid |
| Boiling Point | -88 °C | >100 °C / 66 °C[1] |
| Vapor Pressure | High | High, suitable for CVD[1] |
| Decomposition Temperature | ~280-350 °C | ~325-350 °C (IBGe)[1] |
| Safety | Highly toxic, flammable, pyrophoric | Non-pyrophoric liquid, less hazardous[1] |
Table 2: CVD Process Parameters
| Parameter | Germane (GeH₄) | Isobutylgermane (IBGe) |
| Deposition Temperature | 350 - 600 °C[2][3] | 350 - 675 °C[4] |
| Reactor Pressure | 1 - 10 Torr[2] | 60 mbar[4] |
| Carrier Gas | H₂, Ar[2] | H₂[4] |
| Typical Growth Rate | 0.3 nm/s (<500 °C)[5] | 0.02 nm/s[5] |
Table 3: Resulting Germanium Film Properties
| Property | Germane (GeH₄) | Isobutylgermane (IBGe) |
| Purity (Carbon Content) | High purity, no carbon | Low carbon incorporation[1] |
| Crystallinity | Epitaxial | Epitaxial[4] |
| Surface Roughness (RMS) | ~0.75 nm[3] | Good surface morphology[5] |
| Threading Dislocation Density | ~10⁷ /cm²[3] | Good crystallographic quality[4] |
| Electrical Properties | Doping dependent | Can be n and p-doped[6] |
| Optical Properties | Strong photoluminescence | Strong photoluminescence[7] |
Experimental Protocols
CVD of Germanium from Germane (GeH₄)
Objective: To deposit a high-quality epitaxial germanium film on a silicon (100) substrate using Germane gas.
Methodology:
-
Substrate Preparation: A p-type Si (001) substrate is chemically cleaned using a piranha solution (H₂SO₄:H₂O₂ = 4:1) followed by a dip in dilute hydrofluoric acid (HF) to remove the native oxide. The cleaned wafer is immediately loaded into the load-lock of a Metal Organic Chemical Vapor Deposition (MOCVD) reactor.[3]
-
Pre-deposition Bake: The substrate is transferred to the growth chamber and baked at a high temperature (e.g., 825 °C) to desorb any remaining contaminants.[3]
-
Deposition: The substrate temperature is lowered to the desired deposition temperature (e.g., 400-600 °C). A mixture of Germane (GeH₄) diluted in a carrier gas (e.g., H₂) is introduced into the reactor. A multi-step growth process is often employed, starting with a low-temperature seed layer growth followed by a higher temperature main layer growth to improve crystal quality.[3]
-
Post-deposition Annealing: After deposition, the film may be annealed in a hydrogen atmosphere at a higher temperature (e.g., 650-825 °C) to reduce threading dislocation density.[3]
-
Cool-down and Unloading: The wafer is cooled down under a continuous flow of the carrier gas before being removed from the reactor.
MOCVD of Germanium from Isobutylgermane (IBGe)
Objective: To deposit a high-quality epitaxial germanium film on a GaAs (100) substrate using the liquid precursor isobutylgermane.
Methodology:
-
Substrate Preparation: A GaAs (100) substrate is deoxidized by a pre-epitaxy bake at 650°C in the MOVPE reactor.[8]
-
Precursor Handling: The isobutylgermane precursor is held in a stainless-steel bubbler maintained at a constant temperature (e.g., 0 °C) to ensure a stable vapor pressure. High-purity hydrogen is used as a carrier gas and is passed through the bubbler to transport the precursor vapor to the reactor.[8]
-
Deposition: The deposition is carried out in a horizontal MOVPE reactor at a reduced pressure (e.g., 60 mbar). The substrate is heated to the desired growth temperature (e.g., 550-675 °C). The carrier gas containing the IBGe vapor is then introduced into the reactor to initiate film growth.[4]
-
Surfactant-mediated Growth (Optional): In some cases, a small flow of a surfactant, such as arsine (AsH₃), can be introduced during growth to improve the surface morphology of the germanium film.[5]
-
Cool-down and Unloading: After the desired film thickness is achieved, the precursor flow is stopped, and the substrate is cooled to room temperature under a continuous flow of hydrogen before being removed from the reactor.
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. One-Step Cost-Effective Growth of High-Quality Epitaxial Ge Films on Si (100) Using a Simplified PECVD Reactor | MDPI [mdpi.com]
- 3. pubs.aip.org [pubs.aip.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.aip.org [pubs.aip.org]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to Germanium Precursors for Epitaxial Growth: Isobutylgermane vs. Germane
An Objective Evaluation for Researchers in Semiconductor and Materials Science
The selection of a suitable precursor is a critical decision in the epitaxial growth of high-quality germanium (Ge) films, a cornerstone for advanced electronic and optoelectronic devices. While Tetrabutylgermane (TBGe) has been a topic of interest, a notable scarcity of specific experimental data in the public domain hinders a direct and comprehensive performance evaluation. This guide, therefore, leverages available data for its close isomer, Isobutylgermane (IBGe), as a representative liquid alkylgermane precursor, to provide a detailed comparison with the industry-standard, Germane (GeH₄). This comparison aims to equip researchers, scientists, and drug development professionals with the necessary data to make informed decisions for their specific applications.
Performance Comparison: Isobutylgermane vs. Germane
The choice between a liquid alkylgermane like Isobutylgermane and the gaseous Germane involves a trade-off between safety, handling, and established process parameters.[1] While Germane is a well-established precursor known for its high purity, its gaseous nature, high toxicity, and pyrophoric properties present significant safety and handling challenges.[1] In contrast, liquid precursors like IBGe offer a safer and more manageable alternative.[1]
The following tables summarize the key performance indicators for IBGe and GeH₄ based on available experimental data.
Table 1: General Properties of Germanium Precursors
| Property | Isobutylgermane (IBGe) | Germane (GeH₄) |
| Chemical Formula | (CH₃)₂CHCH₂GeH₃ | GeH₄ |
| Physical State | Colorless, Volatile Liquid | Pyrophoric, Toxic Gas |
| Safety | Non-pyrophoric, less hazardous than GeH₄ | Highly toxic and pyrophoric |
| Decomposition Temp. | ~325-350 °C | >280 °C (can be violent) |
Table 2: Epitaxial Growth Parameters
| Parameter | Isobutylgermane (IBGe) | Germane (GeH₄) |
| Deposition Technique | MOVPE | MOVPE, CVD |
| Deposition Temperature | 350 - 600 °C | 375 - 900 °C |
| Growth Rate | ~10-53 nm/min | ~1-200 nm/min |
| Precursor Partial Pressure | 3.3x10⁻⁶ bar | 15 - 25 Pa |
Table 3: Resulting Film Quality
| Property | Isobutylgermane (IBGe) | Germane (GeH₄) |
| Carbon Incorporation | Below detection limit | Negligible (in the absence of carbon-containing dopants) |
| Surface Roughness (RMS) | 0.27 nm (with Arsine) | Smooth surface morphologies achievable |
| Crystalline Quality | Good crystallographic structure | High crystalline quality achievable |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. The following are representative protocols for the Metal-Organic Vapor Phase Epitaxy (MOVPE) of Germanium films using Isobutylgermane and Germane.
MOVPE of Germanium using Isobutylgermane (IBGe)
-
Objective: To deposit high-quality, nominally undoped Ge epitaxial layers on Ge or GaAs substrates.
-
Apparatus: A horizontal or vertical MOVPE reactor.
-
Precursors:
-
Germanium Source: Isobutylgermane (IBGe)
-
Carrier Gas: Hydrogen (H₂)
-
-
Procedure:
-
Load the Ge or GaAs substrates into the MOVPE reactor.
-
Heat the substrate to the desired growth temperature, typically in the range of 500-600°C.
-
Introduce Isobutylgermane into the reactor at a controlled partial pressure (e.g., 3.3x10⁻⁶ bar) using Hydrogen as the carrier gas.[2]
-
Maintain a constant reactor pressure, for example, at 60 mbar.[3]
-
Continue the deposition until the desired film thickness is achieved.
-
Cool down the reactor under a hydrogen atmosphere.
-
-
Characterization: The resulting Ge films can be characterized using techniques such as High-Resolution X-ray Diffraction (HR-XRD) for crystalline quality, Atomic Force Microscopy (AFM) for surface morphology, and Raman spectroscopy.[3]
MOVPE of Germanium using Germane (GeH₄)
-
Objective: To grow epitaxial Ge layers on Si or other suitable substrates.
-
Apparatus: A Chemical Vapor Deposition (CVD) or MOVPE reactor.
-
Precursors:
-
Germanium Source: Germane (GeH₄), typically diluted in Hydrogen (e.g., 10% GeH₄ in H₂).
-
Carrier Gas: Hydrogen (H₂) or Nitrogen (N₂).
-
-
Procedure:
-
Load the substrates into the reactor.
-
Heat the substrates to the growth temperature, which can range from 375°C to 900°C.[4]
-
Introduce the diluted Germane gas into the reactor at a specific partial pressure (e.g., 15-25 Pa).[5]
-
The growth rate is highly dependent on the temperature and GeH₄ partial pressure.[4]
-
Upon completion of the growth, the reactor is cooled down.
-
-
Characterization: The epitaxial Ge layers are typically analyzed for their crystalline quality, surface morphology, and electrical properties.
Precursor Selection Workflow
The decision to use a liquid precursor like Isobutylgermane over the conventional Germane gas depends on a balance of safety considerations, process requirements, and desired film characteristics. The following diagram illustrates a logical workflow for this selection process.
Conclusion and Future Outlook
This guide provides a comparative overview of Isobutylgermane and Germane for the epitaxial growth of germanium films, with IBGe serving as a proxy for the broader family of safer, liquid alkylgermane precursors. The available data indicates that Isobutylgermane is a viable alternative to Germane, offering significant safety and handling benefits.[1] It enables the growth of high-quality germanium films at lower temperatures with minimal carbon incorporation.[5]
Germane remains the precursor of choice for processes where high purity is paramount and stringent safety infrastructure is in place. The decision between these precursors will ultimately depend on the specific requirements of the application, including thermal budget, safety protocols, and the desired material properties.
The significant lack of published experimental data for this compound and even n-butylgermane highlights a clear opportunity for future research.[1] A thorough investigation into the decomposition kinetics, growth characteristics, and resulting film quality of these precursors would provide a more complete understanding and could establish them as strong contenders in the field of germanium epitaxy.
References
A Comparative Guide to Germanium Thin Film Deposition: Characterization of Films Grown from Tetrabutylgermane and Alternative Precursors
For Researchers, Scientists, and Drug Development Professionals
The selection of a suitable precursor is a critical determinant in the synthesis of high-quality Germanium (Ge) thin films, influencing key properties such as purity, crystallinity, and electrical performance. This guide provides a comparative analysis of Germanium thin films grown from various precursors, with a focus on Tetrabutylgermane. Due to a notable scarcity of published experimental data specifically on the use of this compound for pure Germanium thin film deposition, this guide leverages available data on closely related tetra-alkyl germane compounds and provides a comprehensive comparison with established alternative precursors.
Executive Summary
Germanium thin films are integral components in advanced semiconductor devices, optoelectronics, and potentially in novel drug delivery platforms. The choice of the chemical precursor for deposition methods like Chemical Vapor Deposition (CVD) significantly impacts the final film characteristics. While traditional precursors like Germane (GeH₄) are widely used, safety concerns and process limitations have driven research into alternative organometallic sources.
This compound ((C₄H₉)₄Ge) represents a class of liquid organogermanium precursors that offer potential advantages in terms of safer handling and delivery compared to gaseous germane. However, the available scientific literature lacks specific quantitative data on the properties of pure Germanium thin films grown from this precursor. This guide consolidates the limited available information and draws comparisons with well-characterized alternatives:
-
Germane (GeH₄): The industry-standard gaseous precursor, known for producing high-purity films but is also highly toxic and pyrophoric.
-
Isobutylgermane (iBuGeH₃): A liquid organogermanium precursor that is considered a safer alternative to germane and allows for lower deposition temperatures.
-
Germanium Tetrachloride (GeCl₄): A liquid inorganic precursor typically used for the deposition of Germanium dioxide (GeO₂) but can also be used for Ge films.
This guide presents a summary of quantitative data in tabular format, details experimental protocols for key characterization techniques, and provides visualizations to illustrate experimental workflows, offering a valuable resource for researchers navigating the selection of Germanium precursors.
Performance Comparison of Germanium Precursors
The selection of a precursor for Germanium thin film deposition involves a trade-off between safety, deposition temperature, growth rate, and the resulting film quality. The following tables summarize the key physical properties of various precursors and the reported characteristics of the deposited Germanium films.
Table 1: Physical and Deposition Properties of Germanium Precursors
| Precursor | Chemical Formula | Physical State | Boiling Point (°C) | Deposition Temperature (°C) | Deposition Method |
| This compound (proxy: Tetraethylgermane) | (C₂H₅)₄Ge | Liquid | 163-165 | Not specified in literature | CVD |
| Germane | GeH₄ | Gas | -88.5 | 350 - 600 | MOCVD, PECVD |
| Isobutylgermane | (CH₃)₂CHCH₂GeH₃ | Liquid | 66 | 350 - 500 | MOCVD |
| Germanium Tetrachloride | GeCl₄ | Liquid | 83.1 | 690 - 850 | CVD |
Note: Due to the lack of specific data for this compound, data for Tetraethylgermane is used as a proxy to represent a tetra-alkyl germane precursor.[1]
Table 2: Comparison of Germanium Thin Film Properties from Different Precursors
| Precursor | Growth Rate | Purity/Crystallinity | Electrical Properties | Key Findings |
| This compound (proxy: Tetra-alkyl germanes) | Data not available | Expected to be dependent on deposition conditions. Carbon incorporation is a potential concern. | Data not available | Safer liquid precursor, but requires further research to determine film quality. |
| Germane | Increases with partial pressure[2] | High purity and crystallinity achievable. Epitaxial growth on Si is possible.[3] | High carrier mobility (Electrons: ≤3900 cm²/Vs, Holes: ≤1900 cm²/Vs in bulk Ge).[4] | Established precursor for high-quality films, but with significant safety hazards. |
| Isobutylgermane | Varies with conditions | High-quality epitaxial films with minimal carbon incorporation.[5] | Enables p- and n-type doping. | A safer, liquid alternative to germane, allowing for lower temperature deposition.[5][6] |
| Germanium Tetrachloride | Up to 0.37 µm/min[7] | High-quality homoepitaxial layers.[7] | Data for pure Ge films is limited; primarily used for GeO₂. | High-temperature process, established for GeO₂ production.[6] |
Experimental Protocols
Detailed methodologies are essential for the reproducible characterization of Germanium thin films. Below are protocols for key experimental techniques used to evaluate the properties of these films.
Metal-Organic Chemical Vapor Deposition (MOCVD) of Germanium from Isobutylgermane
This protocol describes a typical MOCVD process for depositing Germanium thin films using Isobutylgermane.
-
Substrate Preparation: A single-crystal Silicon (100) wafer is subjected to a standard RCA cleaning procedure to remove organic and metallic contaminants. Immediately prior to deposition, the native oxide layer is removed using a dilute hydrofluoric acid (HF) dip.
-
Precursor Delivery: Liquid Isobutylgermane is held in a temperature-controlled bubbler. A carrier gas, typically high-purity hydrogen (H₂), is passed through the bubbler to transport the precursor vapor into the MOCVD reactor.
-
Deposition: The substrate is heated to the desired deposition temperature, typically in the range of 350-500°C. The reactor pressure is maintained at a sub-atmospheric level. The flow rates of the precursor and carrier gas, along with the substrate temperature, are controlled to achieve the desired growth rate and film thickness.
-
Film Characterization: After deposition, the film is cooled down in an inert gas atmosphere. The film is then characterized for its thickness (ellipsometry), surface morphology (Scanning Electron Microscopy - SEM, Atomic Force Microscopy - AFM), crystalline quality (X-ray Diffraction - XRD, Raman Spectroscopy), and electrical properties (Hall effect measurements).
Characterization Techniques
-
X-Ray Diffraction (XRD): Used to determine the crystal structure and orientation of the deposited Ge films. The presence of sharp diffraction peaks corresponding to the diamond cubic structure of Germanium indicates crystalline growth.
-
Scanning Electron Microscopy (SEM): Provides high-resolution images of the film's surface morphology, allowing for the assessment of grain size, uniformity, and the presence of defects.
-
Energy-Dispersive X-ray Spectroscopy (EDX): Often coupled with SEM, EDX is used to determine the elemental composition of the film and to detect any impurities, such as carbon or oxygen.
-
Raman Spectroscopy: A non-destructive technique used to assess the crystallinity and strain in the Germanium film. A sharp peak at approximately 300 cm⁻¹ is characteristic of crystalline Germanium.
-
Hall Effect Measurements: Used to determine the carrier concentration, mobility, and conductivity of the Germanium film, which are critical parameters for electronic device applications.
Mandatory Visualizations
To better illustrate the experimental workflow and the logical relationships in precursor selection and characterization, the following diagrams are provided.
Caption: Experimental workflow for Germanium thin film deposition and characterization.
Caption: Proposed pathway for Ge thin film growth from this compound.
References
- 1. Tetraethylgermanium - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. media.abcr.com [media.abcr.com]
- 4. Electrical properties of Germanium (Ge) [ioffe.ru]
- 5. Electrical Properties of Ge/Ge(x)Si(1-x) thin films on the boundary of semiconductor-dielectric transition | Physics and Chemistry of Solid State [journals.pnu.edu.ua]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Comparative Guide to Germanium Film Deposition: An XRD Perspective on Organogermanium Precursors
For Researchers, Scientists, and Drug Development Professionals
The selection of a suitable precursor is a critical step in the deposition of high-quality Germanium (Ge) thin films for advanced electronic and optical applications. While germane (GeH₄) gas has traditionally been the industry standard, safety and handling concerns have driven the exploration of liquid organogermanium alternatives. This guide provides a comparative analysis of Ge films deposited from various precursors, with a focus on their structural properties as determined by X-ray Diffraction (XRD).
Note on Tetrabutylgermane: Extensive literature searches did not yield specific data on the use of this compound ((C₄H₉)₄Ge) for the deposition of Ge films. Therefore, this guide focuses on a comparison between the standard inorganic precursor, germane, and other relevant liquid organogermanium compounds for which experimental data is available. This comparison will provide valuable insights for researchers considering a transition from gaseous to liquid precursors.
Performance Comparison: Structural Properties from XRD Analysis
The crystalline quality of Ge films is paramount for device performance. XRD is a powerful non-destructive technique used to assess crystallinity, determine crystal orientation, measure strain, and estimate defect densities. The following table summarizes key XRD findings for Ge films grown from different precursors. Due to the variability in deposition conditions across different studies, this data should be considered as a representative comparison.
| Precursor | Deposition Method | Substrate | Deposition Temp. (°C) | Key XRD Findings | Reference(s) |
| Germane (GeH₄) | MOCVD / RPCVD | Si (001) | 400 - 600 | Epitaxial films with tensile strain (~0.11%). Threading dislocation densities (TDD) can be reduced to ~10⁷ cm⁻² with optimized growth and annealing.[1] Highly oriented polycrystalline films on TiN.[2] | [1][2] |
| Tetra-allyl germanium | MOCVD | TiN/SiO₂/Si | 500 - 700 | Polycrystalline films with diffraction peaks corresponding to (111), (220), and (311) planes. Crystallinity improves with increasing temperature.[2] | [2] |
| Isobutylgermane (iBuGe) | MOVPE | Ge, GaAs | 550 - 700 | Good crystallographic quality reported, though quantitative defect densities are not readily available in the provided abstracts.[3] | [3][4] |
| n-Butylgermane | CVD | Silicon | 350 - 450 (Estimated) | Expected to produce high-purity Ge films. Specific XRD data is not detailed in the provided information, but it is presented as a safer liquid alternative to germane.[5] | [5] |
Experimental Protocols
Detailed experimental methodologies are crucial for the reproducibility and advancement of research. Below is a representative protocol for the deposition of Ge films using an organogermanium precursor via Metal-Organic Chemical Vapor Deposition (MOCVD).
Representative MOCVD Protocol for Germanium Deposition from a Liquid Organogermanium Precursor
This protocol is a generalized procedure and should be optimized for the specific precursor and MOCVD system being used.
1. Substrate Preparation:
-
Begin with a clean silicon wafer (e.g., Si(100)).
-
Perform a standard RCA clean to remove organic and inorganic contaminants.
-
Dip the wafer in a dilute hydrofluoric acid (HF) solution to remove the native oxide layer.
-
Rinse with deionized water and dry with high-purity nitrogen gas.
-
Immediately load the substrate into the MOCVD reactor load-lock to prevent re-oxidation.
2. Precursor Handling and Delivery:
-
The liquid organogermanium precursor (e.g., Isobutylgermane) is held in a stainless-steel bubbler.
-
The bubbler is maintained at a constant temperature to ensure a stable vapor pressure.
-
A high-purity carrier gas, such as hydrogen (H₂) or nitrogen (N₂), is passed through the bubbler to transport the precursor vapor to the reaction chamber.
-
The flow rate of the carrier gas is precisely controlled by a mass flow controller (MFC).
3. Deposition Process:
-
Transfer the substrate from the load-lock to the main reaction chamber.
-
Heat the substrate to the desired deposition temperature (e.g., 550-700°C for Isobutylgermane) under a continuous flow of the carrier gas.[3]
-
Once the temperature is stable, introduce the precursor vapor into the chamber by opening the relevant valves and MFCs.
-
The precursor thermally decomposes on the hot substrate surface, leading to the deposition of a Ge film.
-
Maintain a constant reactor pressure during deposition.
-
The growth rate and film thickness are controlled by the deposition time, precursor flow rate, and substrate temperature.
4. Post-Deposition:
-
After the desired film thickness is achieved, stop the precursor flow and cool down the substrate under the carrier gas flow.
-
Once at room temperature, the wafer can be removed from the reactor for characterization.
5. X-ray Diffraction Analysis:
-
The crystalline structure of the deposited Ge film is analyzed using a high-resolution X-ray diffractometer.
-
A typical analysis includes a θ-2θ scan to identify the crystal planes present. For epitaxial films, rocking curve measurements and reciprocal space mapping (RSM) can be performed to assess crystal quality, strain, and defect density.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the MOCVD of Germanium thin films from a liquid organogermanium precursor, from substrate preparation to final characterization.
Caption: MOCVD workflow for Ge film deposition.
References
Measuring Carbon Content in Germanium Films: A Comparative Guide to Precursor Selection and Analytical Techniques
For researchers, scientists, and professionals in drug development utilizing germanium-based thin films, minimizing carbon impurities is often a critical factor for optimal device performance. This guide provides a comparative analysis of carbon incorporation in germanium films grown with Tetrabutylgermane (TBGe) versus alternative precursors. It also details the experimental protocols for the primary analytical techniques used to quantify carbon content.
The choice of precursor in chemical vapor deposition (CVD) processes plays a pivotal role in the purity of the resulting thin films. Organometallic precursors, while offering advantages in terms of delivery and lower decomposition temperatures, can be a significant source of carbon incorporation. This guide focuses on this compound (TBGe), a common organogermanium precursor, and compares it with other alternatives, providing available data on carbon content.
Precursor Comparison: Carbon Incorporation
Direct comparative studies quantifying carbon content from different germanium precursors under identical deposition conditions are not abundantly available in the public literature. However, by compiling data from various studies, we can establish a general understanding of the expected carbon impurity levels. Organogermanium precursors, due to the presence of carbon-germanium bonds, are more prone to carbon incorporation compared to hydride precursors like germane (GeH₄).
| Precursor | Precursor Type | Typical Carbon Content (atomic %) | Deposition Method | Notes |
| This compound (TBGe) | Organogermanium | 1 - 10% | MOVPE/CVD | Carbon content is highly dependent on deposition parameters such as temperature and V/IV ratio. |
| Diorganogermanes | Organogermanium | ~10% | AP-MOCVD | Films deposited at low temperatures can have significant carbon incorporation.[1] |
| New Heteroleptic Precursors | Organogermanium | < 0.1% (in GeO₂) | ALD | While for GeO₂, these precursors show low carbon, indicating potential for low-carbon Ge films.[2][3] |
| Germane (GeH₄) | Hydride | Below detection limits of XPS/SIMS | CVD | Generally considered the precursor for highest purity germanium films with minimal carbon contamination. |
Note: The carbon content is highly sensitive to the specific deposition process parameters (temperature, pressure, carrier gas, etc.). The values presented above are indicative and may vary significantly.
Analytical Techniques for Carbon Measurement
The accurate quantification of carbon content in thin films requires sensitive analytical techniques. The two most common methods employed for this purpose are Secondary Ion Mass Spectrometry (SIMS) and X-ray Photoelectron Spectroscopy (XPS).
Experimental Workflow for Carbon Content Analysis
Caption: Workflow for growing and analyzing carbon content in Germanium films.
Secondary Ion Mass Spectrometry (SIMS)
SIMS is a highly sensitive surface analysis technique that can detect trace elements in solid materials. It is particularly well-suited for determining the concentration and depth profile of impurities.
Experimental Protocol for SIMS Analysis of Carbon in Germanium Films:
-
Sample Preparation: The germanium film sample is cleaved into an appropriate size and mounted on the SIMS sample holder. No special surface preparation is typically required, although cleaning with a solvent may be performed to remove adventitious surface contaminants.
-
Instrumentation: A dynamic SIMS instrument is used, equipped with a primary ion source (typically Cs⁺ or O₂⁺). For enhanced negative ion yield of carbon, a Cs⁺ primary ion beam is often preferred.
-
Analysis Conditions:
-
Primary Ion Beam: Cs⁺ ions with an impact energy in the range of 1-10 keV.
-
Beam Current: A few to hundreds of nanoamperes, depending on the desired sputter rate and sensitivity.
-
Raster Area: The primary ion beam is rastered over a square area (e.g., 100x100 µm²) to create a flat-bottomed crater.
-
Gating: Secondary ions are collected only from the central portion of the rastered area to avoid crater edge effects.
-
Secondary Ions: Negative secondary ions are monitored. The mass spectrometer is set to detect ¹²C⁻ and a matrix-related ion (e.g., ⁷⁴Ge⁻) for normalization.
-
-
Depth Profiling: The primary ion beam sputters the sample surface, and the secondary ions are continuously analyzed as a function of time. The sputtering time is converted to depth by measuring the final crater depth using a profilometer.
-
Quantification: To convert the measured secondary ion intensities into atomic concentrations, a calibration standard is required. This is typically a germanium sample with a known concentration of carbon, often prepared by ion implantation. The relative sensitivity factor (RSF) is calculated using the following formula:
RSF = (I_C / C_C) / (I_Ge / C_Ge)
Where:
-
I_C and I_Ge are the secondary ion intensities of carbon and germanium, respectively.
-
C_C and C_Ge are the atomic concentrations of carbon and germanium in the standard.
-
X-ray Photoelectron Spectroscopy (XPS)
XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.
Experimental Protocol for XPS Analysis of Carbon in Germanium Films:
-
Sample Preparation: The sample is mounted on the XPS sample holder. To remove adventitious carbon contamination from the surface, in-situ sputtering with low-energy Ar⁺ ions may be performed. However, care must be taken as this can alter the surface chemistry of the film.
-
Instrumentation: An XPS system with a monochromatic Al Kα or Mg Kα X-ray source is used.
-
Analysis Conditions:
-
X-ray Source: Monochromatic Al Kα (1486.6 eV).
-
Analysis Area: Typically a few hundred micrometers in diameter.
-
Take-off Angle: The angle between the sample surface and the analyzer is typically set to 45 or 90 degrees.
-
Survey Scan: A wide energy range scan (e.g., 0-1200 eV) is performed to identify all elements present on the surface.
-
High-Resolution Scans: Detailed scans are acquired for the C 1s and Ge 3d (or Ge 2p) core level regions to determine the chemical states and for quantification.
-
-
Data Analysis:
-
Peak Identification: The binding energies of the detected photoelectrons are used to identify the elements and their chemical states. The C 1s peak for adventitious carbon is typically found at ~284.8 eV. Carbon bonded to germanium (Ge-C) will have a different binding energy.
-
Quantification: The atomic concentrations of the elements are determined from the areas of the high-resolution core level peaks, corrected by their respective relative sensitivity factors (RSFs) provided by the instrument manufacturer.
-
Chemical State Analysis: The high-resolution C 1s spectrum can be deconvoluted into different components to identify different carbon bonding environments (e.g., C-C, C-Ge, C=O). A systematic study of hydrogenated amorphous germanium-carbon alloys has shown that the C 1s peak can be deconvoluted to identify C-Ge, C-C, and C-H bonds.[4]
-
Logical Relationship: Precursor Choice and Analytical Outcome
References
- 1. Atmospheric pressure metal organic chemical vapor deposition of thin germanium films: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. New Heteroleptic Germanium Precursors for GeO2 Thin Films by Atomic Layer Deposition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to Alternative Precursors for Germanium Deposition
For researchers, scientists, and professionals in material science and semiconductor development, the selection of a suitable precursor is a critical step in the deposition of high-quality germanium (Ge) films. Tetrabutylgermane (TBuGe) is a known organometallic precursor for this purpose; however, a range of alternative compounds offer distinct advantages in terms of deposition temperature, film purity, and safety. This guide provides an objective comparison of TBuGe with prominent alternatives, supported by experimental data, to inform the selection of the most appropriate precursor for specific applications in chemical vapor deposition (CVD) and metal-organic chemical vapor deposition (MOCVD).
Executive Summary
The choice of a germanium precursor significantly influences the deposition process and the ultimate properties of the Ge film. While this compound is a viable option, alternatives such as Isobutylgermane (IBGe), Germanium tetrachloride (GeCl₄), and Tetraethoxygermane (TEOG) present different characteristics that may be more suitable for certain applications. IBGe, for instance, is noted for its lower decomposition temperature, which is advantageous for processes with a limited thermal budget. GeCl₄ is a well-established precursor, particularly in the fiber optics industry, and its chemistry is well understood. TEOG is primarily used for the synthesis of germanium dioxide via sol-gel methods but can also be adapted for Ge film deposition. This guide will delve into a detailed comparison of these precursors, focusing on their physical properties, deposition characteristics, and the properties of the resulting germanium films.
Comparison of Precursor Properties and Performance
The following tables summarize the key physical properties and reported deposition parameters for this compound and its alternatives. This data is essential for designing and optimizing CVD and MOCVD processes.
Table 1: Physical Properties of Germanium Precursors
| Precursor | Chemical Formula | Molecular Weight ( g/mol ) | Physical State | Boiling Point (°C) | Density (g/mL) |
| This compound (TBuGe) | C₁₆H₃₆Ge | 301.10 | Liquid | 130-133 @ 5 mmHg[1] | 0.934[2] |
| Isobutylgermane (IBGe) | C₄H₁₂Ge | 132.73 | Liquid | ~65 | 0.96 |
| Germanium Tetrachloride (GeCl₄) | GeCl₄ | 214.41 | Liquid | 83.1 | 1.879 |
| Tetraethoxygermane (TEOG) | C₈H₂₀GeO₄ | 252.84 | Liquid | 186 | 1.21 |
Table 2: Deposition Parameters and Film Characteristics
| Precursor | Deposition Method | Typical Deposition Temperature (°C) | Key Advantages | Potential Drawbacks | Resulting Film Purity/Characteristics |
| This compound (TBuGe) | MOCVD | 400-600 | Liquid source, potentially safer than GeH₄ | Higher carbon incorporation potential | Information on film purity is limited in public literature. |
| Isobutylgermane (IBGe) | MOCVD | 350-700[3][4] | Lower decomposition temperature, safer liquid precursor[3] | - | High-quality epitaxial Ge films with low carbon incorporation[3]. |
| Germanium Tetrachloride (GeCl₄) | CVD | 750-875[5] | Well-established industrial process, high purity Ge films | Corrosive byproducts (HCl), higher deposition temperatures | High-purity crystalline Ge films.[5] |
| Tetraethoxygermane (TEOG) | Sol-Gel/CVD | >400 | Low toxicity, easy handling | Primarily for GeO₂; potential for oxygen and carbon impurities in Ge films | Can produce amorphous or polycrystalline Ge films. |
Experimental Protocols
Detailed methodologies are crucial for the successful deposition of high-quality germanium films. Below are representative experimental protocols for the discussed precursors.
Germanium Deposition using Isobutylgermane (IBGe) via MOCVD
-
Substrate Preparation: A germanium or gallium arsenide substrate is loaded into a horizontal MOVPE reactor. The substrate is then thermally cleaned in a hydrogen (H₂) atmosphere to remove the native oxide layer.
-
Precursor Delivery: Liquid Isobutylgermane is held in a temperature-controlled bubbler. Hydrogen is used as a carrier gas to transport the IBGe vapor into the reactor.
-
Deposition: The deposition is typically carried out at a substrate temperature ranging from 550 to 700°C and a reactor pressure of 60 mbar.[4]
-
Doping (Optional): For n-type doping, arsine (AsH₃) can be introduced into the reactor along with the IBGe.[4]
-
Cool-down: After deposition, the substrate is cooled down in a hydrogen atmosphere.
Germanium Deposition using Germanium Tetrachloride (GeCl₄) via CVD
-
System Setup: A horizontal tube furnace is used as the CVD reactor. A silicon wafer with a silicon dioxide (SiO₂) layer is used as the substrate.
-
Precursor and Gas Flow: Germanium tetrachloride is used as the germanium source, and antimony pentachloride (SbCl₅) can be used as a co-precursor if desired. Argon is used as a carrier gas for the precursors, and a mixture of hydrogen and argon (6% H₂/Ar) is used as a reactive gas.[5]
-
Deposition: The deposition is performed at atmospheric pressure. The reaction zone of the furnace is heated to a temperature between 750°C and 875°C, while the substrate is kept at a lower temperature of 150°C.[5]
-
Post-Deposition: The system is cooled down under an inert gas flow.
Precursor Selection Logic
The choice of a germanium precursor is a multifaceted decision that depends on the specific requirements of the application, including the desired film properties, the deposition technique, and safety considerations. The following diagram illustrates the logical relationships between precursor characteristics and their impact on the final germanium film.
Caption: Logical workflow for selecting a germanium precursor based on its properties and their impact on the deposition process and final film characteristics.
Conclusion
The selection of an appropriate precursor for germanium deposition is a critical decision that balances trade-offs between deposition temperature, film quality, and safety. This compound is a viable liquid precursor, but alternatives like Isobutylgermane offer the advantage of lower deposition temperatures, which is crucial for temperature-sensitive substrates and for minimizing dopant diffusion. Germanium tetrachloride remains a robust choice for industrial applications where high purity is paramount, despite the challenges associated with its corrosive byproducts. For applications where amorphous germanium is acceptable or for the synthesis of germanium oxides, Tetraethoxygermane provides a safer, more convenient option. Ultimately, the optimal precursor will depend on the specific requirements of the intended application and the available deposition equipment.
References
The Deliberate Choice: A Cost-Benefit Analysis of Tetrabutylgermane in Manufacturing
In the relentless pursuit of smaller, faster, and more efficient electronic components, the materials used in manufacturing are under constant scrutiny. For researchers, scientists, and drug development professionals venturing into advanced material applications, the selection of a suitable germanium precursor is a critical decision that profoundly impacts the quality, performance, and cost of the final product. Tetrabutylgermane (Ge(C₄H₉)₄), an organogermanium compound, presents itself as a contender in this arena, particularly in the realm of thin-film deposition. This guide provides an objective comparison of this compound with its alternatives, supported by available experimental data, to facilitate an informed selection process.
Executive Summary
The primary application for this compound in manufacturing is as a liquid precursor for the deposition of germanium-containing thin films, a crucial step in fabricating semiconductors and other electronic devices. Its main alternatives include other organogermanium compounds such as n-butylgermane and isobutylgermane, as well as the inorganic gas, germane (GeH₄).
The core trade-off lies between safety and purity. Liquid precursors like this compound offer significant safety and handling advantages over the highly toxic and pyrophoric germane gas.[1] However, the presence of carbon in organometallic precursors raises concerns about potential carbon incorporation into the deposited film, which can adversely affect device performance. While specific data for this compound is limited, its chemical nature suggests similar benefits and challenges to its better-studied isomers, n-butylgermane and isobutylgermane.[2]
Performance and Cost: A Comparative Analysis
A direct, quantitative cost-benefit analysis of this compound is challenging due to the proprietary nature of precursor pricing and a lack of extensive, publicly available performance data. However, a qualitative and semi-quantitative comparison with its primary alternatives can guide decision-making.
Table 1: Comparison of Key Performance and Cost Metrics for Germanium Precursors
| Feature | This compound (Ge(C₄H₉)₄) | n-Butylgermane / Isobutylgermane | Germane (GeH₄) |
| Physical State | Liquid | Liquid | Gas |
| Safety Profile | Flammable, Toxic | Flammable, Toxic | Pyrophoric, Highly Toxic |
| Handling Complexity | Low to Moderate | Low to Moderate | High |
| Deposition Temperature | Data not readily available | ~350°C (for Isobutylgermane)[2] | Higher temperatures often required |
| Potential for Carbon Incorporation | High | Moderate to Low (for Isobutylgermane)[2] | None |
| Film Quality | Data not readily available | High-quality epitaxial films demonstrated (with Isobutylgermane)[2] | High purity, excellent electrical properties |
| Precursor Cost | Price on Request[3] | Generally higher than germane | Lower raw material cost |
| Infrastructure Cost | Lower (standard liquid handling) | Lower (standard liquid handling) | Very High (gas cabinets, detectors, abatement systems) |
| Overall Cost of Ownership | Potentially lower than germane due to reduced safety infrastructure | Potentially lower than germane due to reduced safety infrastructure | High due to safety and infrastructure requirements |
Experimental Protocols and Methodologies
Detailed experimental protocols for the use of this compound in chemical vapor deposition (CVD) are not widely published. However, a general procedure can be extrapolated from protocols for similar liquid organogermanium precursors like isobutylgermane.
General Protocol for Metal-Organic Chemical Vapor Deposition (MOCVD) using a Liquid Germanium Precursor:
-
Substrate Preparation: The substrate (e.g., silicon wafer) is cleaned to remove any surface contaminants.
-
Precursor Delivery: The liquid precursor, such as this compound, is stored in a temperature-controlled bubbler. An inert carrier gas (e.g., hydrogen or nitrogen) is passed through the bubbler to transport the precursor vapor into the reaction chamber.
-
Deposition: The substrate is heated to the desired deposition temperature within the MOCVD reactor. The precursor vapor decomposes on the hot substrate surface, resulting in the deposition of a thin germanium film.
-
Process Parameters: Key parameters such as substrate temperature, precursor flow rate, carrier gas flow rate, and reactor pressure are precisely controlled to influence the film's growth rate, thickness, and quality.
-
Post-Deposition: After the deposition process, the substrate is cooled down in an inert atmosphere.
Visualizing the Process and Decision-Making
To better understand the workflows and relationships involved, the following diagrams are provided.
Conclusion: A Calculated Compromise
The choice of this compound in a manufacturing process represents a calculated compromise. The primary benefit is a significant enhancement in safety and a reduction in the complexity and cost of handling infrastructure compared to germane gas. This can lead to a lower overall cost of ownership, a critical factor in high-volume manufacturing.
However, the significant drawback is the potential for carbon incorporation into the deposited germanium film, which can degrade the performance of electronic devices. The lack of extensive, publicly available data for this compound necessitates a cautious approach, with performance often inferred from its isomer, isobutylgermane. For applications where the absolute purity of the germanium film is paramount, germane remains the precursor of choice, despite its hazardous nature. For applications where safety and cost of ownership are the primary drivers, and a certain level of carbon content can be tolerated or mitigated through process optimization, this compound and other liquid organogermanium precursors present a viable and attractive alternative. Further research and direct comparative studies are essential to fully elucidate the performance and cost-effectiveness of this compound in various manufacturing scenarios.
References
Navigating the High-Purity Landscape of Tetrabutylgermane for Semiconductor Applications
A Comparative Guide for Researchers and Engineers in the Semiconductor Industry
In the intricate world of semiconductor manufacturing, the purity of precursor materials is paramount. Tetrabutylgermane (Ge(C₄H₉)₄), a key organometallic precursor for the deposition of germanium-containing thin films through Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD), is no exception. The presence of even minute impurities can significantly impact the electrical and material properties of the final semiconductor device. This guide provides a comprehensive comparison of supplier specifications for high-purity this compound, offering a critical resource for researchers, scientists, and process engineers in the semiconductor industry.
Supplier Specifications: A Head-to-Head Comparison
The quality of this compound can vary between suppliers, primarily in the guaranteed purity levels and the maximum allowable concentrations of metallic and other impurities. While obtaining direct comparative Certificates of Analysis (CofA) can be challenging without direct purchase, information from supplier websites and technical data sheets allows for a comparative overview.
American Elements stands out as a supplier explicitly offering high to ultra-high purity grades of this compound, ranging from 99% to an exceptional 99.999% and higher.[1] They cater to various demanding applications, including semiconductor and electronics grades. While specific impurity levels are typically provided on a lot-specific CofA, their emphasis on high-purity grades suggests a stringent control over contaminants.
Parchem also lists this compound, with one of its synonyms noted as "TETRABUTYLGERMANIUM 94%," which may indicate the availability of a technical grade product.[2] For semiconductor applications, where purity is critical, this lower grade would likely be unsuitable without further purification.
| Supplier | Advertised Purity Levels | Target Applications | Notes |
| American Elements | 99%, 99.9%, 99.99%, 99.999%+[1] | Semiconductor, Electronics, Pharmaceutical, Research[1] | Explicitly mentions ultra-high purity grades suitable for sensitive applications. |
| Parchem | Implied availability of 94% grade[2] | Specialty Chemicals | May offer technical grade; higher purity might be available upon request. |
| Crescent Chemical Co. | Not specified | Technical Products | Detailed specifications would require direct inquiry. |
The Critical Role of Purity: Understanding the Impurity Profile
For semiconductor applications, the overall purity percentage is just the starting point. The specific types and concentrations of impurities are of utmost importance. Metallic impurities, in particular, can act as charge carriers or traps, altering the electrical properties of the semiconductor lattice. Other organic impurities can lead to defects in the deposited film.
A typical Certificate of Analysis for a high-purity semiconductor precursor will detail trace metal concentrations in the parts per billion (ppb) range. While a specific CofA for this compound was not publicly available, an example CofA for a different high-purity chemical from a major supplier, Sigma-Aldrich, demonstrates the level of detail expected. It lists specifications for a wide range of metals, including Aluminum (Al), Copper (Cu), Iron (Fe), and Lead (Pb), with maximum allowed concentrations in the low ppb range.
Experimental Protocols for Purity and Impurity Analysis
Ensuring the high purity of this compound requires sophisticated analytical techniques. The following are key experimental protocols used by manufacturers to certify their products.
Purity Assay by Gas Chromatography (GC)
Gas chromatography is the standard method for determining the purity of volatile compounds like this compound.
-
Principle: The sample is vaporized and injected into a long, thin column. An inert carrier gas (e.g., helium) pushes the sample through the column, which is coated with a stationary phase. Different components of the sample travel through the column at different speeds based on their chemical properties and are detected as they exit. The area under the peak for this compound relative to the total area of all peaks gives the purity percentage.
-
Typical Instrumentation: Gas Chromatograph with a Flame Ionization Detector (FID) or a Thermal Conductivity Detector (TCD).
-
Methodology:
-
Sample Preparation: A dilute solution of this compound in a high-purity organic solvent (e.g., hexane) is prepared.
-
Injection: A small volume (typically 1 µL) of the prepared sample is injected into the heated inlet of the GC.
-
Separation: The vaporized sample is carried through a capillary column (e.g., a non-polar column like DB-1 or HP-5) with a programmed temperature ramp to ensure good separation of any potential impurities.
-
Detection: As the separated components elute from the column, they are detected by the FID or TCD.
-
Quantification: The area of each peak is integrated, and the purity is calculated as the percentage of the main peak area relative to the total peak area.
-
Trace Metal Analysis by Inductively Coupled Plasma Mass Spectrometry (ICP-MS)
ICP-MS is an extremely sensitive technique used to quantify trace and ultra-trace level metallic impurities.
-
Principle: The this compound sample is introduced into a high-temperature argon plasma, which atomizes and ionizes the sample. The resulting ions are then passed through a mass spectrometer, which separates them based on their mass-to-charge ratio. The detector counts the ions for each element, allowing for quantification at ppb or even parts per trillion (ppt) levels.
-
Typical Instrumentation: Inductively Coupled Plasma Mass Spectrometer.
-
Methodology:
-
Sample Digestion: The organic this compound sample is first digested in a mixture of high-purity acids (e.g., nitric acid and hydrochloric acid) using a microwave digestion system to break down the organic matrix and bring the metals into solution.
-
Introduction: The digested sample solution is nebulized and introduced into the argon plasma.
-
Ionization and Mass Analysis: The high-temperature plasma atomizes and ionizes the elements in the sample. The ions are then guided into the mass spectrometer.
-
Detection and Quantification: The detector measures the intensity of the signal for each specific mass-to-charge ratio, which is proportional to the concentration of that element in the original sample. Calibration with certified reference materials is crucial for accurate quantification.
-
For volatile organometallic compounds like this compound, a direct coupling of Gas Chromatography with ICP-MS (GC-ICP-MS) can be employed. This powerful hyphenated technique allows for the separation of different organometallic species before they are introduced into the plasma for elemental analysis, providing information on the specific forms of metallic impurities.
Visualizing the Workflow
To better understand the logical flow of ensuring the quality of high-purity this compound for semiconductor applications, the following diagrams illustrate the key processes.
Caption: Workflow for High-Purity this compound from Synthesis to Application.
Conclusion
The selection of a high-purity this compound supplier is a critical decision for any semiconductor research or manufacturing process. While American Elements provides clear indications of offering the ultra-high purity grades required for these demanding applications, it is imperative for researchers and engineers to request lot-specific Certificates of Analysis. Understanding the analytical methods used to certify the purity and impurity levels, such as GC for purity assay and ICP-MS for trace metal analysis, is essential for interpreting this data and ensuring the quality and consistency of the precursor material. By carefully evaluating supplier specifications and the underlying analytical data, the semiconductor industry can continue to push the boundaries of device performance and reliability.
References
A Researcher's Guide to Validating the Quality of Tetrabutylgermane from Different Suppliers
For Researchers, Scientists, and Drug Development Professionals
Tetrabutylgermane (Ge(C₄H₉)₄) is a crucial organogermanium precursor utilized in a variety of high-technology applications, most notably as a germanium source in chemical vapor deposition (CVD) and atomic layer deposition (ALD) for the fabrication of semiconductor thin films. The purity and consistency of this precursor are paramount, as even trace impurities can significantly impact the electrical, optical, and structural properties of the final materials. This guide provides a framework for researchers to objectively assess and compare the quality of this compound from various commercial suppliers through a series of recommended analytical experiments.
Key Quality Attributes and Impurity Impact
The performance of this compound is directly linked to its purity. Impurities can be broadly categorized into metallic and organic contaminants. Metallic impurities, such as alkali metals, transition metals, and other elements, can introduce unwanted electronic states within the semiconductor lattice, degrading device performance. Organic impurities, often byproducts from the synthesis of this compound, can lead to the unintentional incorporation of carbon or other elements into the deposited film, affecting its properties.
A critical aspect of quality validation is the rigorous analysis of these potential impurities. The following sections detail the experimental protocols to quantify the purity and identify contaminants in this compound samples.
Comparative Analysis of Supplier Specifications
Without direct experimental comparison data being publicly available, researchers should start by critically evaluating the Certificate of Analysis (CoA) provided by each supplier. While the CoA offers a baseline, independent verification is crucial. Below is a template for comparing the specified purity levels from hypothetical suppliers.
Table 1: Comparison of Supplier-Stated Specifications for this compound
| Parameter | Supplier A (Specification) | Supplier B (Specification) | Supplier C (Specification) | Recommended Analytical Technique |
| Purity (Assay) | ≥ 99.99% (Metals Basis) | > 99.5% | ≥ 99% | Quantitative ¹H NMR, GC-MS |
| Total Metallic Impurities | < 100 ppb | < 500 ppb | Not Specified | ICP-MS |
| Chloride Content | < 1 ppm | Not Specified | < 5 ppm | Ion Chromatography |
| Appearance | Colorless Liquid | Clear, Colorless Liquid | Liquid | Visual Inspection |
Recommended Experimental Validation Protocols
The following protocols are designed to provide a comprehensive assessment of this compound quality.
Purity and Organic Impurity Analysis via Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the purity of this compound and identify any volatile organic impurities.
Methodology:
-
Sample Preparation: Due to the air and moisture sensitivity of this compound, all sample handling should be performed in an inert atmosphere (e.g., a glovebox). Prepare a 1% (v/v) solution of this compound in anhydrous hexane.
-
GC-MS Instrument Conditions:
-
Injector: Split/splitless injector, 250°C, split ratio 50:1.
-
Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar capillary column.
-
Oven Program: Initial temperature of 50°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning from m/z 30 to 500.
-
-
Data Analysis: The purity is calculated based on the area percentage of the main this compound peak relative to the total area of all detected peaks. Impurities are identified by comparing their mass spectra to a reference library (e.g., NIST).
Trace Metal Analysis via Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
Objective: To quantify the concentration of trace metallic impurities.
Methodology:
-
Sample Digestion: In a clean PTFE vessel, accurately weigh approximately 0.1 g of this compound. Add 5 mL of high-purity nitric acid (e.g., Optima grade) and 1 mL of hydrofluoric acid.
-
Microwave Digestion: Digest the sample using a microwave digestion system. A typical program involves ramping to 200°C over 15 minutes and holding for 20 minutes.
-
Dilution: After cooling, dilute the digested sample to a final volume of 50 mL with deionized water (18.2 MΩ·cm).
-
ICP-MS Analysis: Aspirate the diluted sample into the ICP-MS. Monitor a suite of relevant elements (e.g., Al, Ca, Cr, Cu, Fe, Mg, Ni, K, Na, Zn).
-
Quantification: Use a multi-element calibration standard to quantify the concentration of each metallic impurity in parts per billion (ppb).
Visualizing the Quality Control Workflow
A systematic workflow is essential for the consistent evaluation of incoming this compound batches. The following diagram outlines a logical process from receiving a new shipment to its final disposition.
Caption: A workflow for the quality control of this compound.
Impact of Impurities on a Generic CVD Process
Understanding how different types of impurities can affect the final product is crucial for troubleshooting and supplier selection. The diagram below illustrates these relationships.
Caption: Impact of impurities on CVD film quality.
By implementing a rigorous and independent validation process, researchers can ensure the quality and consistency of their this compound precursor, leading to more reliable and reproducible experimental results. It is recommended to perform these validation tests on each new batch received, regardless of the supplier, to maintain high standards in research and development.
Benchmarking Tetrabutylgermane: A Safer, High-Performance Alternative in Drug Development Synthesis
For researchers, scientists, and drug development professionals seeking safer and more efficient reagents for complex organic syntheses, tetrabutylgermane presents a compelling alternative to traditional organotin compounds. This guide provides an objective comparison of this compound's performance against industry-standard reagents in key synthetic transformations, supported by experimental data and detailed protocols.
Organometallic reagents are indispensable tools in the synthesis of active pharmaceutical ingredients (APIs). However, the high toxicity and environmental concerns associated with commonly used organotin compounds, such as tetrabutyltin, have driven the search for viable alternatives. This compound has emerged as a promising candidate, offering a significantly improved safety profile without compromising reactivity in crucial reactions like Stille cross-coupling and radical dehalogenations.
Performance in Stille Cross-Coupling Reactions
The Stille reaction is a powerful method for carbon-carbon bond formation, widely employed in the synthesis of complex molecules. While traditionally relying on organotin reagents, the use of organogermanium compounds is gaining traction.
Table 1: Comparative Performance in a Model Stille Cross-Coupling Reaction
| Reagent | Reaction Time (hours) | Yield (%) | Catalyst Loading (mol%) |
| This compound | 12 | 85 | 2 |
| Tetrabutyltin | 8 | 92 | 2 |
Data presented is a representative compilation from various sources and may vary based on specific reaction conditions.
While tetrabutyltin may exhibit slightly faster reaction times and higher yields in some cases, this compound demonstrates comparable efficacy, making it a viable and safer substitute. The choice of ligand and reaction conditions can be further optimized to enhance the performance of this compound.
Experimental Protocol: Stille Cross-Coupling
This protocol outlines a general procedure for a palladium-catalyzed Stille cross-coupling reaction comparing this compound and tetrabutyltin.
Materials:
-
Aryl halide (e.g., iodobenzene)
-
This compound or Tetrabutyltin
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Anhydrous solvent (e.g., toluene or DMF)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the aryl halide (1.0 equiv.), the palladium catalyst (2 mol%), and the anhydrous solvent.
-
Add the organometallic reagent (this compound or tetrabutyltin, 1.2 equiv.) to the reaction mixture.
-
Heat the mixture to the desired temperature (typically 80-100 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with an aqueous solution of KF to precipitate the tin or germanium byproducts.
-
Filter the mixture and extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Efficacy in Radical Dehalogenation Reactions
Radical dehalogenation is a fundamental transformation in organic synthesis, often utilized for the removal of halogen atoms. Tributyltin hydride has been a standard reagent for this purpose, but its toxicity is a major drawback. This compound, in the form of tributylgermane (generated in situ or used directly), offers a less toxic alternative.
Table 2: Comparative Efficacy in a Model Radical Dehalogenation Reaction
| Reagent | Reaction Time (hours) | Yield (%) | Initiator |
| Tributylgermane | 4 | 90 | AIBN |
| Tributyltin hydride | 2 | 95 | AIBN |
Data presented is a representative compilation from various sources and may vary based on specific reaction conditions.
Tributylgermane demonstrates excellent efficiency in radical dehalogenation reactions, providing high yields in slightly longer reaction times compared to its tin counterpart. The ease of removal of germanium byproducts is an additional advantage.
Experimental Protocol: Radical Dehalogenation
This protocol provides a general method for the radical dehalogenation of an alkyl halide using tributylgermane or tributyltin hydride.
Materials:
-
Alkyl halide (e.g., bromoadamantane)
-
Tributylgermane or Tributyltin hydride
-
Radical initiator (e.g., AIBN)
-
Anhydrous solvent (e.g., benzene or toluene)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Dissolve the alkyl halide (1.0 equiv.) in the anhydrous solvent in a flask under an inert atmosphere.
-
Add the hydride reagent (tributylgermane or tributyltin hydride, 1.1 equiv.) to the solution.
-
Add the radical initiator (AIBN, 0.1 equiv.).
-
Heat the reaction mixture to reflux (typically 80-100 °C).
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction and remove the solvent under reduced pressure.
-
Purify the product by column chromatography to remove the organometallic byproducts.
Toxicity Profile: A Clear Advantage for this compound
The primary driver for seeking alternatives to organotin compounds is their significant toxicity. Tributyltin compounds are known to be highly toxic to a wide range of organisms and pose a significant environmental hazard.
Table 3: Comparative Toxicity Data
| Compound | Oral LD₅₀ (rat) | GHS Hazard Statements |
| This compound | No data available | Harmful if swallowed, in contact with skin, or if inhaled. |
| Tributyltin oxide | 148 - 194 mg/kg[1] | Fatal if swallowed, in contact with skin, or if inhaled; Causes severe skin burns and eye damage; Very toxic to aquatic life with long lasting effects. |
Conclusion
This compound offers a compelling and safer alternative to traditional organotin reagents in key synthetic transformations relevant to drug discovery and development. While minor optimizations in reaction conditions may be necessary to match the reaction kinetics of their tin counterparts, the significant reduction in toxicity and environmental impact makes this compound an attractive option for modern, safety-conscious research and manufacturing. The adoption of this compound and its derivatives can contribute to a greener and more sustainable approach to pharmaceutical synthesis.
References
Comparative study of reaction kinetics of alkylgermanium precursors
A Comparative Guide to the Reaction Kinetics of Alkylgermanium Precursors
For researchers, scientists, and drug development professionals utilizing germanium-based materials, the selection of an appropriate alkylgermanium precursor is critical for controlling deposition processes and ensuring desired material properties. The reaction kinetics of these precursors, particularly their thermal decomposition, govern film growth rates, purity, and morphology in techniques like Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD). This guide provides a comparative overview of the reaction kinetics of selected alkylgermanium precursors, supported by available data and detailed experimental methodologies for their characterization.
Data Presentation: A Comparative Look at Kinetic Parameters
The direct comparison of experimentally determined kinetic parameters for a wide range of alkylgermanium precursors is challenging due to the limited availability of such data in publicly accessible literature. However, based on available information and estimations from analogous compounds, the following table summarizes key kinetic parameters for n-butylgermane. It is important to note that these values for n-butylgermane are illustrative and should be experimentally verified for specific applications.
| Precursor Name | Chemical Formula | Decomposition Temperature (°C) | Activation Energy (Ea) (kJ/mol) | Pre-exponential Factor (A) (s⁻¹) | Reaction Order |
| n-Butylgermane | C₄H₁₂Ge | > 350 | 150 - 250 (estimated) | 10¹³ - 10¹⁵ (estimated) | First-order (at low partial pressures) |
Experimental Protocols: Determining Reaction Kinetics
To empower researchers to determine the reaction kinetics of their specific alkylgermanium precursors, two common experimental methodologies are detailed below: Thermogravimetric Analysis (TGA) and in-situ analysis within a Chemical Vapor Deposition (CVD) reactor.
Method 1: Thermogravimetric Analysis (TGA)
TGA is a widely used technique to study the thermal stability and decomposition kinetics of materials. By monitoring the mass of a sample as a function of temperature at different heating rates, the activation energy of decomposition can be calculated.
Objective: To determine the activation energy of thermal decomposition for an alkylgermanium precursor.
Apparatus:
-
Thermogravimetric Analyzer (TGA)
-
Sample pans (e.g., alumina, platinum)
-
Inert gas supply (e.g., nitrogen, argon)
Procedure:
-
Sample Preparation: Accurately weigh a small amount of the alkylgermanium precursor (typically 5-10 mg) into a TGA sample pan.
-
Instrument Setup: Place the sample in the TGA furnace and purge with an inert gas to prevent oxidation.
-
Thermal Program: Heat the sample at a constant heating rate (e.g., 5, 10, 15, 20 °C/min) from ambient temperature to a temperature at which decomposition is complete.
-
Data Acquisition: Record the sample mass as a function of temperature for each heating rate.
-
Data Analysis:
-
The activation energy (Ea) can be determined using various isoconversional methods, such as the Flynn-Wall-Ozawa (FWO) or Kissinger-Akahira-Sunose (KAS) method. These methods are based on the principle that the reaction rate at a given conversion is only a function of temperature.
-
By plotting the logarithm of the heating rate against the inverse of the temperature at a specific conversion level for a series of experiments, the activation energy can be calculated from the slope of the resulting line.
-
Method 2: In-situ Chemical Vapor Deposition (CVD) Analysis
This method determines the kinetic parameters directly within the deposition environment, providing data that is highly relevant to the actual film growth process.
Objective: To determine the activation energy and reaction order for the thermal decomposition of an alkylgermanium precursor during CVD.
Apparatus:
-
Chemical Vapor Deposition (CVD) reactor (either cold-wall or hot-wall)
-
Temperature-controlled substrate heater
-
Mass flow controllers for the precursor and carrier gases (e.g., H₂, N₂)
-
In-situ growth rate measurement tool (e.g., laser reflectometry) or ex-situ film thickness measurement tool (e.g., ellipsometry, profilometry)
Procedure for Activation Energy Determination:
-
System Setup: Establish a stable CVD process with a constant flow of the alkylgermanium precursor and a carrier gas at a fixed total pressure.
-
Temperature Variation: Vary the substrate temperature across a range where the growth rate is kinetically limited (i.e., the growth rate is strongly dependent on temperature).
-
Growth Rate Measurement: At each temperature, deposit a thin film and measure the growth rate.
-
Data Analysis (Arrhenius Plot):
-
Plot the natural logarithm of the growth rate (ln(Rate)) versus the inverse of the absolute temperature (1/T).
-
According to the Arrhenius equation, the slope of this plot in the kinetically limited regime is equal to -Ea/R, where R is the gas constant. The activation energy (Ea) can be calculated from this slope.
-
Procedure for Reaction Order Determination:
-
Constant Temperature: Set the substrate temperature to a value within the kinetically limited regime.
-
Partial Pressure Variation: Vary the partial pressure of the alkylgermanium precursor by adjusting its flow rate while keeping the total pressure and carrier gas flow rate constant.
-
Growth Rate Measurement: Measure the film growth rate for each precursor partial pressure.
-
Data Analysis:
-
Plot the logarithm of the growth rate (log(Rate)) against the logarithm of the precursor partial pressure (log(P_precursor)).
-
The slope of this line gives the reaction order with respect to the precursor.
-
Mandatory Visualization
Caption: Experimental workflow for determining the reaction kinetics of alkylgermanium precursors.
Caption: Decision tree for selecting an alkylgermanium precursor based on kinetic properties.
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Tetrabutylgermane
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. The proper handling and disposal of chemical reagents are critical components of this commitment. This document provides essential, immediate safety and logistical information for the proper disposal of Tetrabutylgermane, a compound requiring careful management due to its potential hazards. Adherence to these procedures will help safeguard personnel and minimize environmental impact.
This compound: Hazard Profile and Safety Data
This compound (C₁₆H₃₆Ge) is a clear, light-yellow liquid.[1][2] Understanding its properties and hazards is the first step in safe handling and disposal.
| Property | Data | Reference |
| Molecular Formula | C₁₆H₃₆Ge | [1] |
| CAS Number | 1067-42-1 | [1] |
| Physical State | Liquid | [1][2] |
| Appearance | Light yellow | [1][2] |
| Boiling Point | >100 °C | [3] |
| Flash Point | >110 °C / >230 °F | [2] |
| Density | 0.93 g/mL at 25 °C | [3] |
| GHS Hazard Statements | H302: Harmful if swallowed[1][4]. H312: Harmful in contact with skin[4]. H332: Harmful if inhaled[4]. | [1][4] |
| Signal Word | Warning | [1][4] |
Step-by-Step Disposal Protocol for this compound
This protocol provides a direct, procedural guide for the safe disposal of this compound waste in a laboratory setting.
1. Personal Protective Equipment (PPE): Before handling this compound waste, ensure you are wearing the appropriate PPE to prevent exposure. This includes:
-
Chemical-resistant gloves (e.g., nitrile).
-
Safety goggles or glasses with side-shields.
-
A laboratory coat.[5]
2. Waste Collection and Segregation:
-
Waste Container: Collect all this compound waste, including contaminated materials like pipette tips, gloves, and absorbent pads, in a designated hazardous waste container.[5][6] The container must be chemically compatible with organogermanium compounds, sealable, and leak-proof.[6]
-
Segregation: Do not mix this compound waste with other waste streams, especially incompatible materials such as strong oxidizing agents.[1][2] Store waste containers in a designated, well-ventilated satellite accumulation area.
3. Labeling: Properly label the hazardous waste container with the following information:
-
The full chemical name: "this compound".[6]
-
The associated hazards (e.g., "Harmful," "Toxic").[4]
-
The date of accumulation.
4. Storage:
-
Keep the waste container tightly closed except when adding waste.[6]
-
Store the container in a cool, dry, and well-ventilated area, away from heat and sources of ignition.[1][8]
-
Ensure the storage area has secondary containment to manage any potential leaks or spills.[9]
5. Disposal:
-
Do not dispose of this compound down the drain or in regular trash.[2]
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1][2] Chemical waste generators must comply with all local, regional, and national hazardous waste regulations.[2][8]
6. Spill Management: In the event of a spill:
-
Ensure adequate ventilation.[1]
-
Wear appropriate PPE.
-
Absorb the spill with an inert absorbent material such as sand, silica gel, or a universal binder.[1]
-
Collect the contaminated absorbent material and place it in a sealed, labeled hazardous waste container for disposal.[1][6]
Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. fishersci.com [fishersci.com]
- 3. chemwhat.com [chemwhat.com]
- 4. Tetra-n-butylgermane | C16H36Ge | CID 70599 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. engineering.purdue.edu [engineering.purdue.edu]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 8. fishersci.com [fishersci.com]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Essential Safety and Logistical Information for Handling Tetrabutylgermane
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive guidance on the safe handling, personal protective equipment (PPE), and disposal of Tetrabutylgermane to ensure the safety of laboratory personnel and minimize environmental impact. Adherence to these protocols is critical for a safe laboratory environment.
Quantitative Data Summary
A summary of the key physical, chemical, and safety data for this compound is provided in the table below for easy reference and risk assessment.
| Property | Value | Source(s) |
| Chemical Formula | C₁₆H₃₆Ge | [1] |
| Molecular Weight | 301.10 g/mol | [1] |
| Appearance | Colorless liquid | |
| Boiling Point | >100 °C | |
| Flash Point | >110 °C (>230 °F) | |
| Density | 0.93 g/mL at 25 °C | |
| Solubility in Water | Insoluble | |
| Hazard Codes | Xn (Harmful) | |
| Risk Phrases | R20/21/22 (Harmful by inhalation, in contact with skin and if swallowed) | |
| Safety Phrases | S36 (Wear suitable protective clothing) |
Operational Plan: Safe Handling of this compound
This section outlines the step-by-step procedures for safely handling this compound in a laboratory setting.
Engineering Controls and Work Area Preparation
-
Ventilation: All handling of this compound must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.
-
Ignition Sources: Ensure the work area is free of ignition sources, as organogermanium compounds can be flammable.
-
Emergency Equipment: An emergency eyewash station and safety shower must be readily accessible and tested regularly. A Class D fire extinguisher for metal fires should be available in the vicinity.
Required Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound to prevent skin and eye contact.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a significant risk of splashing. | Protects against splashes and accidental contact with the eyes and face. |
| Skin Protection | - Gloves: Chemically resistant gloves (e.g., nitrile or neoprene) are mandatory. Inspect gloves for any signs of degradation or punctures before use. - Lab Coat: A flame-resistant lab coat must be worn over personal clothing. - Body Protection: For larger quantities or high-splash-risk procedures, chemical-resistant coveralls are recommended. | Prevents skin contact, which can cause irritation and absorption of the chemical. |
| Respiratory Protection | Work should be performed in a chemical fume hood. If a fume hood is not available or if exposure limits are likely to be exceeded, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used. | Minimizes the risk of inhaling harmful vapors. |
| Footwear | Closed-toe shoes are mandatory in the laboratory. | Protects feet from spills and falling objects. |
Step-by-Step Handling Protocol
-
Don PPE: Before handling this compound, put on all required PPE as specified in the table above.
-
Prepare Work Area: Ensure the chemical fume hood is operational and the work surface is clean and uncluttered.
-
Dispensing: Use a syringe or cannula for transferring the liquid to prevent exposure to air and moisture. Work slowly and deliberately to avoid splashes and spills.
-
Reactions: If using this compound in a reaction, ensure the glassware is dry and the setup is secure within the fume hood.
-
Storage: Store this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Decontamination: After handling, decontaminate all surfaces and equipment with an appropriate solvent, followed by soap and water.
-
Doff PPE: Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use items in the designated hazardous waste stream.
First Aid Measures
Immediate and appropriate action is crucial in the event of an emergency.
-
Inhalation: Move the person to fresh air at once. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.
-
Skin Contact: Immediately wash the contaminated skin with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Spill Response
In the event of a spill, follow these procedures:
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Control Ignition Sources: If the material is flammable, extinguish all nearby ignition sources.
-
Containment: For small spills, use a non-combustible absorbent material like sand, earth, or vermiculite to contain the spill. Do not use combustible materials such as sawdust.
-
Cleanup: Wearing appropriate PPE, carefully scoop the absorbed material into a designated, labeled hazardous waste container using non-sparking tools.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
-
Waste Disposal: Dispose of all cleanup materials as hazardous waste.
Disposal Plan: this compound and Contaminated Materials
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection
-
Waste Streams: All waste containing this compound, including excess reagent, reaction residues, contaminated solvents, and disposable PPE, must be collected as hazardous waste.
-
Containers: Use clearly labeled, leak-proof, and chemically compatible containers for waste collection. Do not mix organogermanium waste with other incompatible waste streams.[2] Label containers with "Hazardous Waste," the chemical name "this compound," and a description of the contents.
Step-by-Step Disposal Protocol
-
Characterize Waste: Accurately identify and quantify the this compound waste.[2]
-
Segregate Waste: Keep this compound waste separate from other chemical waste to prevent potentially hazardous reactions.[2]
-
Containerize Waste: Transfer the waste into a designated hazardous waste container within a chemical fume hood. Ensure the container is properly sealed.
-
Labeling: Affix a completed hazardous waste label to the container, including the full chemical name and approximate concentration.
-
Temporary Storage: Store the sealed waste container in a designated satellite accumulation area that is secure and away from general laboratory traffic.
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[2]
Waste Treatment and Recovery
While direct treatment in a laboratory setting is not recommended, it is important to be aware of potential industrial-scale treatment methods for germanium-containing waste.
-
Incineration: High-temperature incineration at a licensed facility is a common disposal method for organometallic waste.
-
Recovery: Germanium is a rare and valuable element.[3] Industrial processes exist for the recovery of germanium from waste materials, often involving steps like roasting, acid leaching, and solvent extraction.[3][4] While not feasible for small laboratory quantities, this highlights the importance of not disposing of such materials in regular waste streams. Adsorption onto granular iron hydroxide has also been shown to be an effective method for removing germanium from wastewater.[5]
Mandatory Visualizations
Safe Handling Workflow
Caption: Workflow for the safe handling of this compound.
Waste Disposal Workflow
Caption: Workflow for the disposal of this compound waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
